molecular formula C11H9NO2 B1297788 Quinolin-6-yl acetate CAS No. 24306-33-0

Quinolin-6-yl acetate

Cat. No.: B1297788
CAS No.: 24306-33-0
M. Wt: 187.19 g/mol
InChI Key: BHXCPQHXDLLGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-6-yl acetate (CAS 24306-33-0) is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . This compound features a quinoline ring system substituted with an acetoxy group, as represented by the SMILES code CC(=O)OC1=CC2=C(C=C1)N=CC=C2 . Its density is approximately 1.2 g/cm³, and it has a boiling point of 321.6±15.0 °C at 760 mmHg and a flash point of 148.3±20.4 °C . It is recommended to be stored sealed in a dry environment, ideally at 2-8°C . In scientific research, this compound and its structural analogs serve as valuable intermediates and scaffolds in medicinal chemistry. One significant area of application is in the development of antiplatelet agents. Specifically, research has characterized 4-methyl-2-oxo-1,2-dihydrothis compound as an effective compound that inhibits ADP-induced platelet aggregation. Its mechanism of action is attributed to acting as a substrate for Calreticulin Transacetylase (CRTAase), an enzyme that catalyzes the acetylation and subsequent activation of platelet Nitric Oxide Synthase (NOS) . Furthermore, the quinolin-6-yloxy structural motif is found in other classes of bioactive molecules. For instance, Quinolin-6-yloxyacetamides have been identified as potent microtubule-destabilizing agents that bind to the colchicine site of tubulin. These compounds inhibit tubulin polymerization in vitro, disrupt the microtubule cytoskeleton in human cancer cells, and demonstrate potential as anti-proliferative agents, including against drug-resistant cancers . As such, this compound is a compound of interest for researchers exploring new therapeutic strategies in cardiovascular disease and oncology. This product is intended For Research Use Only and is not for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCPQHXDLLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332683
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24306-33-0
Record name quinolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinolin-6-yl Acetate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of Quinolin-6-yl acetate (6-Acetoxyquinoline), a pivotal heterocyclic intermediate for professionals in pharmaceutical research and development. We move beyond basic data to explore the compound's strategic value, detailing its synthesis, comprehensive structural characterization, and rationale for its application in medicinal chemistry. This document serves as a practical resource, offering validated protocols and expert insights to leverage this compound as a versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This nitrogen-containing heterocycle is the foundational core of numerous approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4][5]

Within this class, derivatives of 6-hydroxyquinoline are of particular interest. The hydroxyl group at the 6-position provides a reactive handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6] this compound, the acetylated form of 6-hydroxyquinoline, represents a key derivative. The acetate group serves two primary strategic functions:

  • As a Stable Protecting Group: It masks the reactive phenolic hydroxyl group, allowing for chemical modifications at other positions of the quinoline ring. The acetate is readily cleaved under mild basic conditions to regenerate the hydroxyl group for subsequent reactions.

  • As a Bioactive Moiety: In drug discovery screening, the acetate itself can modulate the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and interaction with biological targets.[6]

This guide provides the necessary technical framework for synthesizing, characterizing, and strategically employing this compound in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed physicochemical parameters for this compound are summarized below. This data is essential for reaction planning, analytical method development, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 6-Acetoxyquinoline, 6-Quinolyl acetate[7]
CAS Number 24306-33-0[7][8]
Molecular Formula C₁₁H₉NO₂[7][8]
Molecular Weight 187.19 g/mol [7]
Monoisotopic Mass 187.06332 Da[9]
Appearance Expected to be a solid-
Storage Sealed in dry, 2-8°C[8]
Computed LogP (XlogP) 2.0 - 2.16[8][9]
Topological Polar Surface Area (TPSA) 39.19 Ų[8]
Hydrogen Bond Donors 0[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]

Synthesis and Purification: A Validated Protocol

3.1. Synthetic Rationale and Causality

The most direct and efficient synthesis of this compound is the O-acetylation of its precursor, 6-hydroxyquinoline.[10] This reaction is a classic esterification of a phenol. Acetic anhydride is employed as the acetylating agent, and a tertiary amine base, typically pyridine, is used as the solvent and catalyst.[11]

The causality behind this choice of reagents is clear:

  • Acetic Anhydride: A highly reactive and commercially available source of the acetyl group.

  • Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[11]

Purification via silica gel column chromatography is the standard and most effective method for removing unreacted starting material, excess reagents, and byproducts, yielding the product with high purity required for subsequent applications.

3.2. Detailed Experimental Protocol: Acetylation of 6-Hydroxyquinoline

This protocol is a self-validating system. Successful execution, confirmed by the characterization methods in Section 4, ensures the synthesis of the target compound.

Materials:

  • 6-Hydroxyquinoline (1.0 equiv.)

  • Acetic Anhydride (Ac₂O, 1.5 equiv.)

  • Dry Pyridine (10 mL per gram of 6-hydroxyquinoline)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-hydroxyquinoline (1.0 equiv.) in dry pyridine.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. This step neutralizes the pyridine.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine. The washes remove residual pyridine, acid, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.3. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start 6-Hydroxyquinoline in dry Pyridine reagent Add Acetic Anhydride at 0°C start->reagent 1.0 equiv react Stir at RT (4-6h) reagent->react 1.5 equiv quench Quench with ice-cold 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Silica Gel Chromatography dry->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is non-negotiable in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment. The following represents exemplar data anticipated for a successfully synthesized sample of this compound.

4.1. ¹H NMR Spectroscopy

  • Rationale: Proton NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, we expect to see signals corresponding to the aromatic protons of the quinoline ring and a characteristic singlet for the acetyl methyl group.

  • Exemplar Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90dd1HH-2
~8.15d1HH-4
~8.05d1HH-8
~7.60d1HH-5
~7.50dd1HH-7
~7.45dd1HH-3
2.35s3H-OCOCH₃
  • Interpretation: The key diagnostic signal is the singlet at ~2.35 ppm, integrating to 3 protons, which is characteristic of the methyl protons of an acetate group. The downfield signals in the aromatic region (~7.4-8.9 ppm) correspond to the seven protons on the quinoline core, with multiplicities dictated by their coupling to adjacent protons.

4.2. ¹³C NMR Spectroscopy

  • Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule. The presence of a carbonyl carbon from the ester and the carbons of the quinoline ring are key features.

  • Exemplar Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~169.5C=O (ester carbonyl)
~151.0C-2
~148.0C-6
~145.0C-8a
~135.5C-4
~130.0C-8
~128.5C-4a
~125.0C-5
~122.0C-3
~118.5C-7
~21.0-OCOC H₃
  • Interpretation: The signal at ~169.5 ppm is definitive evidence of the ester carbonyl carbon. The signal at ~21.0 ppm corresponds to the methyl carbon of the acetate group. The remaining nine signals in the aromatic region (~118-151 ppm) account for all the carbons of the quinoline ring system.

4.3. FTIR Spectroscopy & Mass Spectrometry

  • Rationale: IR spectroscopy identifies functional groups via their vibrational frequencies. Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Exemplar Data Summary:

TechniqueKey FeatureExpected ValueInterpretation
FTIR (KBr) C=O Stretch (Ester)~1760 cm⁻¹Confirms presence of the ester carbonyl group.[12]
C-O Stretch~1200-1250 cm⁻¹Confirms the C-O single bond of the ester.[12]
MS (EI) Molecular Ion [M]⁺m/z = 187Corresponds to the molecular weight of C₁₁H₉NO₂.[9]
Key Fragmentm/z = 145Loss of ketene (-CH₂CO) from the molecular ion, a characteristic fragmentation of aryl acetates, resulting in the 6-hydroxyquinoline radical cation.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product drug but rather a strategic intermediate. Its value lies in its potential to generate diverse libraries of novel compounds for biological screening.

5.1. Role as a Protected Intermediate

The primary application is to use the acetyl group as a robust protecting group for the 6-hydroxyl moiety. This allows chemists to perform reactions that would otherwise be incompatible with a free phenol, such as metal-catalyzed cross-couplings or nucleophilic substitutions on other parts of the quinoline scaffold. Subsequent deacetylation under mild basic conditions (e.g., K₂CO₃ in methanol) cleanly unmasks the phenol for further derivatization.

5.2. A Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for building a focused library of 6-substituted quinoline analogues. The ester can be hydrolyzed to 6-hydroxyquinoline, which can then be subjected to various reactions (e.g., Williamson ether synthesis) to install a wide range of functional groups at the 6-position. This systematic modification is crucial for probing the SAR of a lead compound and optimizing its potency, selectivity, and pharmacokinetic properties.

SAR_Strategy cluster_modification SAR Exploration Q6A Quinolin-6-yl Acetate Q6OH 6-Hydroxyquinoline (Key Intermediate) Q6A->Q6OH Deacetylation (Hydrolysis) Lib Library of 6-Substituted Analogues Ether Amine Ester Other... Q6OH->Lib Derivatization (e.g., Etherification) Target Biological Target (e.g., Kinase, GPCR) Lib->Target Biological Screening & SAR Analysis

Caption: Strategy for using this compound in SAR studies.

5.3. Potential Biological Screening

Given the broad bioactivity of the quinoline core, this compound itself, or derivatives synthesized from it, are prime candidates for screening in assays targeting:

  • Oncology: Many quinoline-based compounds function as kinase inhibitors.[4][6]

  • Infectious Diseases: The quinoline scaffold is famous for antimalarial drugs like chloroquine and antibacterial fluoroquinolones.[1][2]

  • Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[1]

Safety, Handling, and Storage

Professionals handling this compound should adhere to standard laboratory safety protocols.

  • Hazard Identification: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[8]

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug development scientists. Its straightforward synthesis, stable nature, and position as a key intermediate for the versatile 6-hydroxyquinoline scaffold make it an essential tool. This guide has provided the core technical knowledge—from a validated synthetic protocol and detailed spectroscopic analysis to its strategic applications in SAR studies—necessary to effectively integrate this compound into advanced research and development programs.

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459602, this compound. Retrieved from [Link]

  • MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • PrepChem.com. Synthesis of A. 6-Hydroxyquinoline. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChemLite. This compound (C11H9NO2). [Link]

  • Google Patents. WO2015057655A1 - Selectively substituted quinoline compounds.
  • American Elements. 2-(Quinolin-6-yl)acetic acid | CAS 5622-34-4. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Google Patents.
  • 13-C NMR Chemical Shift Table.pdf. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Wang, Y., et al. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Vravnik, K., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • Ayalew, E. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]

  • Clinicaltrials.eu. Pancreatic carcinoma – Overview of Information and Clinical Research. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]

  • SpectraBase. Quinoline. [Link]

  • Al-Hussain, S. A., & El-Faham, A. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • Zhang, Y., et al. (n.d.). 5-(Chloromethyl)quinolin-8-yl acetate. National Center for Biotechnology Information. [Link]

Sources

Synthesis and characterization of Quinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Quinolin-6-yl Acetate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] this compound, an ester derivative of 6-hydroxyquinoline, serves as a key intermediate and a valuable molecular probe in the development of novel quinoline-based compounds. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, followed by a detailed protocol for its structural elucidation and purity assessment using modern analytical techniques. The causality behind experimental choices is explained, ensuring that the described protocols are robust, reproducible, and self-validating for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[4][5] Its presence in natural alkaloids like quinine, the first effective treatment for malaria, spurred over a century of research into its derivatives.[6] The rigid, planar structure of the quinoline ring system allows for effective π-π stacking interactions with biological targets such as DNA and protein active sites, while the nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing pharmacokinetic properties.[7]

Quinoline derivatives exhibit a remarkable breadth of biological activities, including:

  • Anticancer: Inducing apoptosis and inhibiting topoisomerase II.[2][8]

  • Antimicrobial: Effective against multidrug-resistant bacteria and fungi.[2][9]

  • Antiviral & Antiparasitic: Forming the basis for drugs like chloroquine.[6][10]

  • Anti-inflammatory and Cardiovascular: Demonstrating a wide range of other therapeutic potentials.[1][11]

This compound (also known as 6-acetoxyquinoline) is a derivative that functionalizes the 6-position of the quinoline ring. The acetate group can serve as a protecting group for the phenol, a prodrug moiety to improve bioavailability, or a synthetic handle for further elaboration. Understanding its synthesis and characterization is fundamental for any research program focused on developing 6-substituted quinoline drugs.

Synthesis of this compound

The most direct and efficient method for synthesizing this compound is through the esterification of its precursor, 6-hydroxyquinoline.

Synthesis Pathway Overview

The reaction involves the acetylation of the phenolic hydroxyl group of 6-hydroxyquinoline. Acetic anhydride is the preferred acetylating agent for this transformation due to its high reactivity, operational simplicity, and the fact that the byproduct, acetic acid, is easily removed. The reaction is typically performed in the presence of a base to neutralize the acid byproduct or can be driven by heat. A similar, well-established procedure is used for the acetylation of other hydroxyquinoline derivatives, demonstrating the robustness of this method.[12]

Synthesis_Pathway reactant 6-Hydroxyquinoline (CAS: 580-16-5) reagent Acetic Anhydride reactant->reagent Reflux product This compound (CAS: 24306-33-0) reagent->product byproduct Acetic Acid product->byproduct Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Rationale for Experimental Design
  • Choice of Starting Material: 6-Hydroxyquinoline is the logical precursor.[13] If not commercially available, it can be synthesized from the more common 6-methoxyquinoline by demethylation using a strong acid like hydrobromic acid (HBr).[14]

  • Choice of Acetylating Agent: Acetic anhydride is chosen over acetyl chloride for safety and convenience. Acetyl chloride is highly reactive and produces corrosive HCl gas, requiring stricter handling conditions. Acetic anhydride is less volatile and its byproduct is weaker acetic acid.

  • Reaction Conditions: Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe. The procedure is adapted from the successful synthesis of analogous acetoxyquinolines.[12]

Detailed Experimental Protocol

Materials:

  • 6-Hydroxyquinoline (1.0 eq)

  • Acetic Anhydride (5-10 eq, serves as reagent and solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-hydroxyquinoline (e.g., 2.0 g, 13.8 mmol).

  • Add an excess of acetic anhydride (e.g., 15 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[15]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture into a beaker containing cold deionized water (e.g., 200 mL) with stirring. This will quench the excess acetic anhydride.

  • A precipitate will form. Continue stirring until the precipitate solidifies.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration and wash thoroughly with a large amount of deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Characterization_Workflow cluster_analysis Analytical Techniques start Synthesized Product (Crude this compound) purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir phys Physical Constants (Melting Point) purification->phys final Structural Confirmation & Purity Assessment nmr->final ms->final ir->final phys->final

Caption: Workflow for the characterization of this compound.

Physical Properties

The physical properties of this compound provide a preliminary assessment of its identity and purity.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[16][17]
Molecular Weight 187.19 g/mol [16][17]
Appearance Solid (predicted)-
CAS Number 24306-33-0[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[18] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the acetate group. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the ester group.[7][19]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale
H-methyl (CH₃)~2.3 - 2.4Singlet (s)N/AIsolated methyl group protons.
H-2~8.8 - 8.9Doublet of doublets (dd)J ≈ 4.2, 1.7Ortho to ring nitrogen.
H-3~7.4 - 7.5Doublet of doublets (dd)J ≈ 8.3, 4.2Coupled to H-2 and H-4.
H-4~8.1 - 8.2Doublet of doublets (dd)J ≈ 8.3, 1.7Coupled to H-3 and H-2.
H-5~7.9 - 8.0Doublet (d)J ≈ 9.0Ortho to the ester group.
H-7~7.5 - 7.6Doublet of doublets (dd)J ≈ 9.0, 2.5Coupled to H-5 and H-8.
H-8~7.7 - 7.8Doublet (d)J ≈ 2.5Meta to the ester group.

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton.

Carbon AssignmentPredicted δ (ppm)Rationale
C-methyl (CH₃)~21Typical for acetate methyl carbon.
C=O (Ester)~169Carbonyl carbon of the ester.
C-2~150Carbon adjacent to nitrogen.
C-3~122Aromatic CH.
C-4~136Aromatic CH.
C-4a (Quaternary)~148Bridgehead carbon.
C-5~129Aromatic CH.
C-6~148Carbon attached to the ester oxygen.
C-7~122Aromatic CH.
C-8~119Aromatic CH.
C-8a (Quaternary)~128Bridgehead carbon.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[20]

  • Expected Molecular Ion (M⁺•): For C₁₁H₉NO₂, the expected monoisotopic mass is 187.0633 Da.[21] A high-resolution mass spectrum (HRMS) should confirm this value.

  • Key Fragmentation: A prominent peak is expected corresponding to the loss of the acetyl group (ketene, CH₂=C=O, 42 Da), resulting in a fragment ion [M-42]⁺• at m/z ≈ 145. This fragment corresponds to the 6-hydroxyquinoline radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[22][23]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~1765-1750 C=O Stretch Ester Carbonyl (Key Signal)
~1600-1450C=C & C=N StretchAromatic Ring
~1220-1180 C-O Stretch Ester C-O (Key Signal)

The most diagnostic peaks are the strong C=O stretch of the ester carbonyl and the C-O stretch, which confirm the successful acetylation of the hydroxyl group. The absence of a broad O-H stretch around 3200-3400 cm⁻¹ confirms the consumption of the 6-hydroxyquinoline starting material.

Applications in Research and Drug Development

This compound is more than a simple derivative; it is a versatile platform for chemical innovation.

  • Intermediate for Lead Optimization: The acetate can be readily hydrolyzed to reveal the phenol, which can then be used in etherification reactions (e.g., Williamson ether synthesis) to append various side chains, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Prodrug Design: The ester functionality can act as a prodrug, designed to be cleaved in vivo by esterase enzymes to release the active phenolic compound, potentially improving oral bioavailability or modulating the drug's release profile.

  • Analytical Standard: A well-characterized sample of this compound can serve as a reference standard in metabolic studies of more complex drugs that feature this moiety.

The synthesis and rigorous characterization outlined in this guide provide the reliable foundation necessary for these advanced applications in the pursuit of novel therapeutics.

References

  • Gupta, H., Singh, R., & Gupta, R. (n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • Sharma, P., Kaur, K., Chawla, A., Singh, R., & Singh, R. D. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST Journals. Retrieved from [Link]

  • Jetir. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Retrieved from [Link]

  • (n.d.). Different biological activities of quinoline. Grounding AI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gupta, H. (2012). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Université du Luxembourg. (2026). This compound (C11H9NO2). PubChemLite. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

  • Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6653. Retrieved from [Link]

  • Patil, S. A., et al. (2020). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 32(7), 1609-1613. Retrieved from [Link]

  • Ghammamy, S. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

  • (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Grounding AI. Retrieved from [Link]

  • Al-Masoudi, N. A. L., & Mohammed, H. R. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(20), 3690. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 966-972. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

  • Wang, X. F., et al. (2008). 5-(Chloromethyl)quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1519. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Degu, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352-19371. Retrieved from [Link]

  • Degu, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

  • Afzal, O., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(22), 5410. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Vol. 15 No. 2 (2025). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Quinolin-6-yl Acetate (CAS: 24306-33-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-6-yl acetate, a notable member of the quinoline family, serves as a pivotal intermediate in synthetic organic chemistry and holds significant potential in the landscape of drug discovery and development. This comprehensive technical guide delves into the core scientific principles of this compound, offering a detailed exploration of its chemical and physical properties, synthesis and purification methodologies, and a thorough examination of its known and potential biological activities. This document is designed to be a definitive resource for researchers, providing not only foundational knowledge but also actionable experimental protocols and insights into its applications. The content herein is grounded in established scientific literature, ensuring technical accuracy and fostering a deeper understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, have made its derivatives attractive candidates for therapeutic agent development.[3] this compound, as a functionalized derivative, offers a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.[4] This guide will provide a detailed exposition of this compound, from its fundamental characteristics to its potential as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, characterization, and application in research.

PropertyValueSource
CAS Number 24306-33-0[5]
Molecular Formula C₁₁H₉NO₂[5]
Molecular Weight 187.19 g/mol [5]
IUPAC Name This compound[5]
Synonyms 6-Acetoxyquinoline, 6-Quinolyl acetate[5]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as DMSO and DMFN/A

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 6-hydroxyquinoline with an acetylating agent. This reaction is a straightforward and efficient method for introducing the acetate functionality onto the quinoline core.

Synthetic Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of 6-hydroxyquinoline attacks the carbonyl carbon of the acetylating agent.

Synthesis_Workflow 6-Hydroxyquinoline 6-Hydroxyquinoline This compound This compound 6-Hydroxyquinoline->this compound Acetic Anhydride, Base (e.g., Pyridine or Triethylamine)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Acetylation of 6-Hydroxyquinoline

This protocol describes a robust method for the synthesis of this compound. The causality behind the choice of reagents is to ensure efficient and complete acetylation while minimizing side reactions. Acetic anhydride is a potent and readily available acetylating agent. The use of a base like pyridine or triethylamine is crucial to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials:

  • 6-Hydroxyquinoline

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-hydroxyquinoline (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.5-2 equivalents) to the solution and stir at room temperature.

  • Acetylation: Slowly add acetic anhydride (1.2-1.5 equivalents) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Mechanism of Action and Biological Activity

While direct and extensive biological studies on this compound are limited, the broader class of quinoline derivatives has been a subject of intense investigation, revealing a wide array of pharmacological activities. The insights gained from these studies provide a strong basis for predicting the potential biological roles of this compound.

Potential as an Enzyme Inhibitor

Quinoline-based compounds have been identified as inhibitors of various enzymes, a property attributed to the ability of the planar quinoline ring to interact with active sites and the potential for the nitrogen atom to form hydrogen bonds.[3]

  • Acetylcholinesterase (AChE) Inhibition: Several quinoline derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[2][6][7][8] The quinoline scaffold can interact with both the catalytic and peripheral anionic sites of the enzyme.

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline analogs have been shown to inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[9][10]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: Derivatives of quinoline have been discovered as inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is frequently mutated in cancer.[4]

Enzyme_Inhibition This compound This compound Enzyme Enzyme This compound->Enzyme Binding to Active Site Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening This compound This compound 6-Hydroxyquinoline 6-Hydroxyquinoline This compound->6-Hydroxyquinoline Hydrolysis Novel Quinoline Derivatives Novel Quinoline Derivatives 6-Hydroxyquinoline->Novel Quinoline Derivatives Further Functionalization Biological Assays Biological Assays Novel Quinoline Derivatives->Biological Assays Testing Lead Compound Identification Lead Compound Identification Biological Assays->Lead Compound Identification Analysis

Caption: Workflow for generating and screening novel quinoline derivatives.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. [9][11][12] ¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions.

  • Acetyl Protons: The methyl protons of the acetate group will appear as a sharp singlet, typically in the upfield region (around δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 120-150 ppm).

  • Carbonyl Carbon: The carbonyl carbon of the acetate group will appear in the downfield region (around δ 168-172 ppm).

  • Methyl Carbon: The methyl carbon of the acetate group will resonate in the upfield region (around δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

  • Expected Molecular Ion: [M]+ at m/z = 187.06.

  • Fragmentation: Common fragmentation pathways may include the loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. [3][13] Example HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the quinoline ring has strong absorbance (e.g., ~225 nm or 254 nm).

  • Retention Time: The retention time will be dependent on the specific gradient and column used but is expected to be in the mid-to-late eluting range due to its relatively nonpolar nature.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not readily available, the safety information for the parent compound, 6-hydroxyquinoline, and the general class of quinolines provides essential guidance. [5][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate and its potential biological activities, which are inferred from the well-established pharmacology of the quinoline scaffold. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential mechanisms of action and applications. Further research is warranted to fully elucidate the specific biological profile of this compound, which could unlock new avenues in the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459602, this compound. Retrieved from [Link]

  • Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, 104(2), 223.
  • Yıldırım, S., Gökçe, M., & Çelik, F. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.
  • Naidoo, A. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • Kelly, J. M., et al. (2006). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Pharmacy and Pharmacology, 58(8), 1077-1084.
  • Zhou, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381.
  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • Patil, P. S., et al. (2021). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-Yl) Quinolin-3-Yl]Methyl}-4H-1,2,4-Triazol-4-Amine. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4351.
  • Hieu, D. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6299.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Scarpellini, M., et al. (2020). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 21(11), 3913.
  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Valente, S., et al. (2020).
  • Valente, S., et al. (2020).
  • Shen, R., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.
  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Chemical Biology & Drug Design, 97(3), 553-564.
  • Chem Help ASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. [Link]

  • Cavalli, A., et al. (2002). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 10(3), 729-741.
  • Pattan, S. R., et al. (2021). Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. International Journal of Environmental Sciences, 10(4), 1-10.
  • ResearchGate. (2024, August 7). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Wang, L., et al. (2013). Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3748-3751.
  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 11(43), 26867-26879.
  • Valente, S., et al. (2020).
  • Inestrosa, N. C., et al. (2016). Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors. Molecules, 21(2), 193.
  • de los Ríos, C., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11), 3913.
  • Cavalli, A., et al. (2002). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 10(3), 729-741.
  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,.... Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2661.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • ResearchGate. (n.d.). Conventional methods of quinoline synthesis. Retrieved from [Link]

  • Eduful, B. (2019, February 24). Quinoline Series: Synthesis. OpenLabNotebooks.org. [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • ResearchGate. (2013). Quinolin-6-amines: Synthesis and biological evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Overview

Quinolin-6-yl acetate is the acetylated ester of 6-hydroxyquinoline. The structural confirmation of such a molecule relies on a synergistic combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides structural clues through fragmentation analysis.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start 6-Hydroxyquinoline + Acetic Anhydride Reaction Stir w/ Pyridine catalyst Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Sample This compound Purify->Sample NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS

Caption: Workflow from synthesis to spectroscopic confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final check on the elemental composition. For aryl acetates like this compound, the most characteristic fragmentation pathway under Electron Ionization (EI) is the loss of a neutral ketene molecule (H₂C=C=O).

Predicted Mass Spectrum (Electron Ionization): The molecular formula C₁₁H₉NO₂ corresponds to a monoisotopic mass of 187.06 g/mol . [1]

m/z Proposed Fragment Formula Rationale for Prediction
187 [M]⁺˙ [C₁₁H₉NO₂]⁺˙ Molecular Ion: The intact molecule minus one electron. Should be clearly visible.
145 [M - C₂H₂O]⁺˙ [C₉H₇NO]⁺˙ Base Peak: Loss of neutral ketene (42 Da) is a highly favorable fragmentation for aryl acetates, resulting in the stable 6-hydroxyquinoline radical cation. This is often the most intense peak.
117 [C₉H₇NO - CO]⁺˙ [C₈H₇N]⁺˙ Loss of carbon monoxide (28 Da) from the m/z 145 fragment.

| 90 | [C₈H₇N - HCN]⁺˙ | [C₇H₆]⁺˙ | Loss of hydrogen cyanide (27 Da) from the m/z 117 fragment. |

Trustworthiness through Self-Validation: The presence of a molecular ion at m/z 187 and a base peak at m/z 145 (a difference of 42 Da) is a classic signature that provides extremely high confidence in the structure of an aryl acetate.

MS_Fragmentation M This compound [M]⁺˙ m/z = 187 Frag1 6-Hydroxyquinoline Cation Radical [M - C₂H₂O]⁺˙ m/z = 145 M->Frag1 - CH₂=C=O (Ketene, 42 Da) Frag2 [C₈H₇N]⁺˙ m/z = 117 Frag1->Frag2 - CO (28 Da)

Caption: Key fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

References

  • PubChem. 6-Hydroxyquinoline . National Center for Biotechnology Information. [Link]

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • European Patent Office. MACROCYCLE COMPOUND (EP 4223368 A1).

Sources

The Synthetic Pathway to Quinolin-6-yl Acetate Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth technical overview of the synthetic strategies for a specific and valuable subclass: quinolin-6-yl acetate and its derivatives. We will explore the foundational methods for constructing the quinoline core, detail the specific synthesis of the crucial 6-hydroxyquinoline intermediate, and provide validated protocols for the final acetylation step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[6][7][8] This versatility has led to the development of numerous quinoline-based drugs.[5] The functionalization of the quinoline ring is a key strategy in modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity.[9] The introduction of an acetate group at the 6-position, creating this compound, provides a valuable intermediate for further derivatization and serves as a building block for more complex bioactive molecules.[10]

Foundational Synthesis of the Quinoline Core

The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing reliable entry points. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is a classic and powerful method for producing unsubstituted quinolines.[11][12][13] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][14]

  • Causality: The sulfuric acid serves two purposes: it catalyzes the reaction and dehydrates the glycerol to form acrolein, the key electrophile.[5][13] The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the aromatic quinoline ring. The oxidizing agent is crucial for the final aromatization step. The reaction is notoriously exothermic, and moderators like ferrous sulfate are often added to ensure safety.[12][14]

The Doebner-von Miller reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[15][16][17] Instead of glycerol, it utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ.[15][18] This allows for the introduction of substituents onto the pyridine ring of the quinoline core.[19]

Friedländer Synthesis

The Friedländer synthesis offers a convergent and often milder route to quinolines.[20][21] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[22][23]

  • Mechanism Insight: The reaction can be catalyzed by either acid or base.[20][21] The mechanism involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to yield the quinoline product.[20][21] This method is particularly valuable for synthesizing polysubstituted quinolines with high regioselectivity.[19]

Gould-Jacobs Reaction

For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a primary choice.[24][25][26] This reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[25] The resulting intermediate undergoes a high-temperature thermal cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline.[24][27]

Logical Workflow: Major Synthetic Routes to the Quinoline Core

The following diagram illustrates the relationship between the primary named reactions used to construct the fundamental quinoline scaffold.

G cluster_start Starting Materials cluster_reactions Named Reactions cluster_products Product Scaffolds Aniline Aniline / Substituted Aniline Skraup Skraup Synthesis Aniline->Skraup DVM Doebner-von Miller Reaction Aniline->DVM GouldJacobs Gould-Jacobs Reaction Aniline->GouldJacobs Glycerol Glycerol / α,β-Unsaturated Carbonyl Glycerol->Skraup Glycerol->DVM oAminoCarbonyl 2-Aminoaryl Aldehyde/Ketone Friedlander Friedländer Synthesis oAminoCarbonyl->Friedlander MethyleneCarbonyl α-Methylene Carbonyl Compound MethyleneCarbonyl->Friedlander MalonicEster Alkoxymethylenemalonate Ester MalonicEster->GouldJacobs Quinoline Quinoline Core Skraup->Quinoline DVM->Quinoline Friedlander->Quinoline Hydroxyquinoline 4-Hydroxyquinoline GouldJacobs->Hydroxyquinoline

Caption: Major named reactions for the synthesis of the quinoline scaffold.

Synthesis of the Key Intermediate: 6-Hydroxyquinoline

The most direct route to this compound derivatives begins with the synthesis of 6-hydroxyquinoline. This can be efficiently achieved by applying the Skraup synthesis to p-aminophenol.

Protocol 1: Skraup Synthesis of 6-Hydroxyquinoline

This protocol is adapted from established Skraup procedures, using p-aminophenol as the aniline component.[28]

Materials:

  • p-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic acid or nitrobenzene)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of the Acidic Mixture: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully and slowly add concentrated sulfuric acid to glycerol with cooling in an ice bath. The addition is highly exothermic.

  • Addition of Reactants: To the cooled glycerol-acid mixture, add the p-aminophenol and the ferrous sulfate heptahydrate.

  • Initiation of Reaction: Add the oxidizing agent (e.g., nitrotoluenes can be used as both oxidant and solvent).[28] Heat the mixture cautiously in an oil bath. The reaction is vigorous and exothermic; maintain careful temperature control, typically starting around 100-135°C.[28]

  • Reaction Maintenance: Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath. This step is also highly exothermic.

  • Isolation: The neutralization will precipitate the crude 6-hydroxyquinoline. The product can be isolated by filtration. Alternatively, if impurities are present, steam distillation can be employed to remove volatile byproducts before neutralization and extraction.[28]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) to yield pure 6-hydroxyquinoline.

Synthesis of this compound and Derivatives

With 6-hydroxyquinoline in hand, the final step is a straightforward esterification to yield the target acetate. This transformation is typically achieved by acylation with acetic anhydride or acetyl chloride.

Overall Synthetic Workflow

The diagram below outlines the complete, multi-step process from starting materials to the final this compound product.

G start p-Aminophenol + Glycerol step1 Skraup Synthesis start->step1 H₂SO₄, Oxidant intermediate 6-Hydroxyquinoline step1->intermediate Isolation & Purification step2 Acetylation (e.g., Acetic Anhydride) intermediate->step2 Base Catalyst (e.g., Pyridine) product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Protocol 2: Acetylation of 6-Hydroxyquinoline

This protocol describes a standard method for the O-acetylation of a phenol.

Materials:

  • 6-Hydroxyquinoline

  • Acetic Anhydride ((CH₃CO)₂O)

  • A base catalyst (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 6-hydroxyquinoline (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base catalyst (e.g., pyridine, ~2.0-3.0 eq) to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0°C). Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess acetic anhydride and acid byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Synthesis of Derivatives: To synthesize other quinolin-6-yl ester derivatives, acetic anhydride can be replaced with other acylating agents, such as propionyl chloride, benzoyl chloride, or other relevant acid anhydrides/halides, following a similar procedure.

Summary of Synthetic Strategies

The synthesis of this compound derivatives is a multi-step process that relies on classic, robust reactions. The choice of the initial quinoline-forming reaction is critical and depends on the desired substitution pattern.

Synthetic MethodKey ReactantsProduct TypeKey AdvantagesKey Limitations
Skraup Synthesis Aniline, Glycerol, OxidantUnsubstituted or Substituted QuinolinesPowerful, uses simple starting materials.Highly exothermic, can be violent; often requires harsh conditions.[14]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesVersatile for creating substituted quinolines.[15]Acid-catalyzed polymerization of carbonyls can reduce yield.[16]
Friedländer Synthesis 2-Aminoaryl Carbonyl, α-Methylene CarbonylHighly Substituted QuinolinesConvergent, often milder conditions, good for complex derivatives.[20][29]Requires pre-functionalized starting materials which may not be readily available.
Gould-Jacobs Aniline, Malonic Ester Derivative4-HydroxyquinolinesSpecific and effective for 4-hydroxyquinolines.[24]Requires very high temperatures for cyclization; multi-step process.[30]

Conclusion

The synthesis of this compound and its derivatives is anchored in fundamental principles of heterocyclic chemistry. By leveraging classic named reactions like the Skraup or Friedländer synthesis, medicinal chemists can efficiently construct the core quinoline scaffold. The targeted synthesis of 6-hydroxyquinoline, primarily through the Skraup reaction with p-aminophenol, provides the essential precursor for a straightforward and high-yielding acetylation. The protocols and strategies outlined in this guide offer a validated and logical pathway for researchers to produce these valuable compounds, enabling further exploration of their therapeutic potential in drug discovery and development programs.

References

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Quinoline: An Attractive Scaffold in Drug Design - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Current Organic Chemistry, 28(12), 1013-1033.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts - Ingenta Connect. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. (2024).
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15). Retrieved January 17, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13). Retrieved January 17, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18636-18669.
  • Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst | Bentham Science Publishers. (2019, January 1). Retrieved January 17, 2026, from [Link]

  • Organocatalyzed Synthesis of Functionalized Quinolines - PubMed. (2020, January 17). Retrieved January 17, 2026, from [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. (2022, June 16). Retrieved January 17, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (2024, June 24). Retrieved January 17, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 17, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Methyl 2-(quinolin-6-yl)acetate - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021, August 24). Retrieved January 17, 2026, from [Link]

  • The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 17, 2026, from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Skraup reaction. (2020, September 24). Retrieved January 17, 2026, from [Link]

  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved January 17, 2026, from [Link]

  • General strategies for the synthesis of quinoline derivatives. Reagents... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Conventional methods of quinoline synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound | C11H9NO2 | CID 459602 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Various therapeutic uses of Quinoline. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Biological Activity of Novel Quinolin-6-yl Acetate Analogs: From Scaffold to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of biologically active compounds.[1][2] This guide delves into the specific and promising domain of novel analogs derived from Quinolin-6-yl acetate. We move beyond a general overview to provide a Senior Application Scientist's perspective on the rationale behind analog design, key therapeutic activities, and the critical experimental workflows needed to validate their potential. This document focuses on the causality behind experimental choices, emphasizing the transition from a chemical scaffold to a potential therapeutic agent, with a primary focus on anticancer and antimicrobial applications.[3]

The this compound Scaffold: A Versatile Foundation

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.[4] The historical success of quinine in treating malaria established this scaffold's therapeutic importance.[1] Modern drug discovery has expanded its application to oncology, infectious diseases, and neurodegenerative disorders.[5][6]

The this compound structure (CAS 24306-33-0) offers a strategic starting point for analog development.[7][8] The acetate group at the 6-position can be readily hydrolyzed or replaced, providing a reactive handle for introducing diverse functionalities. This allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[9]

Strategic Design and Synthesis of Novel Analogs

The primary goal of creating analogs is to enhance biological efficacy, selectivity, and drug-like properties. The modification of the core Quinolin-6-yl scaffold is not random but a hypothesis-driven process aimed at improving interactions with specific biological targets.

Rationale for Modification:

  • Enhancing Potency: Introducing moieties that form stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein's active site.

  • Improving Selectivity: Modifying the structure to favor binding to a specific target (e.g., a particular kinase isoform) over others to reduce off-target effects.

  • Optimizing ADME Properties: Adjusting lipophilicity and other physicochemical properties to improve Absorption, Distribution, Metabolism, and Excretion.[10]

A common and efficient method for synthesizing the quinoline core is the Friedländer condensation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11]

G cluster_0 Core Synthesis cluster_1 Analog Derivatization Start o-Aminoaryl Ketone Reaction1 Friedländer Annulation Start->Reaction1 Reagent1 α-Methylene Carbonyl Compound Reagent1->Reaction1 Core Substituted Quinoline Core Reaction1->Core Modification Functional Group Interconversion (e.g., at C6-position) Core->Modification Final Novel Quinolin-6-yl Acetate Analog Library Modification->Final

Caption: Generalized workflow for the synthesis of quinoline analogs.

Key Biological Activities & Mechanistic Insights

While the quinoline scaffold has broad activity, recent research on novel analogs has shown particular promise in oncology and microbiology.

Anticancer Activity: Targeting the PI3Kα Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[12] The alpha isoform, PI3Kα, is a particularly attractive target. Recent studies have identified novel 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as potent and selective PI3Kα inhibitors, demonstrating the scaffold's potential in precision oncology.[12]

Mechanism of Action: These quinoline analogs act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα. This binding event prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels blocks the activation of downstream effectors like AKT, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Analog Quinolin-6-yl Analog Analog->PI3K INHIBITS PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Survival, Proliferation mTORC1->Proliferation promotes

Caption: Inhibition of the PI3K/AKT signaling pathway by a quinoline analog.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[13] Furthermore, compounds like the derivative HT61 have shown efficacy in reducing the viability of bacterial biofilms, which are notoriously difficult to treat.[14]

Mechanism of Action: While varied, a primary antibacterial mechanism for many quinoline-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. The ability to target these essential bacterial enzymes provides a degree of selectivity over host cells.

Essential Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental validation is paramount. The following protocols represent core assays for evaluating the anticancer and antimicrobial activities of novel this compound analogs.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's effect on cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline analog in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Structure-Activity Relationship (SAR) and Future Directions

Systematic analysis of analog libraries provides crucial insights into the structural features required for biological activity.

Table 1: Representative Structure-Activity Relationships for Quinoline Analogs

Position of SubstitutionSubstituent TypeObserved Effect on ActivityRationale / HypothesisReference
Position 4 Bulky Amino Side ChainsIncrease in antiproliferative activityFacilitates interaction with the hinge region of kinase active sites.[9]
Position 7 Large Alkoxy GroupsIncrease in antiproliferative activityMay occupy a hydrophobic pocket in the target enzyme, enhancing binding affinity.[9]
Quinoline Core Addition of Electron-Donating GroupsIncrease in antiproliferative activityModifies the electron density of the heterocyclic ring system, potentially improving target engagement.[15]
Side Chain Length Two CH₂ units in alkylamino chainOptimal antiproliferative potencyProvides the ideal spacing and flexibility for binding to the target.[9]

Future Directions:

  • Lead Optimization: Further refine the most potent compounds to improve their selectivity and pharmacokinetic profiles for in vivo testing.[16]

  • Mechanism Deconvolution: For compounds with novel activity, utilize techniques like proteomics and transcriptomics to identify their precise molecular targets.

  • Xenograft Models: Evaluate the in vivo efficacy of lead compounds in animal models of cancer or infectious disease to translate in vitro findings.[17][18][19]

Conclusion

Novel this compound analogs represent a highly promising class of molecules for therapeutic development. Their chemical tractability allows for rational design and optimization, leading to the discovery of potent agents with specific mechanisms of action, such as the inhibition of the PI3Kα pathway in cancer. The application of rigorous, validated experimental protocols is essential to accurately assess their biological activity and advance the most promising candidates toward clinical evaluation. This guide provides a framework for understanding and exploring the significant potential held within this versatile chemical scaffold.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437.
  • The Dichotomy of Discovery: Aligning In Vitro and In Vivo Realities for Quinoline Compounds. (n.d.). BenchChem.
  • Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate.
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2021). MDPI.
  • Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. (n.d.). ACS Publications.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3- b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2021). PubMed.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.
  • Egan, T. J. (2000). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 96(5).
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & Therapeutics, 79(1), 55–87.
  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
  • Investigating biological activity spectrum for novel quinoline analogues. (2014). PubMed.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339.
  • Results of antimicrobial activity of synthetic quinoline compounds. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Biologically active quinoline and quinazoline alkaloids part I. (2009). PubMed Central.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). PubMed Central.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health.
  • Synthesis of novel quinoline derivatives. (n.d.). ResearchGate.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate.
  • Quinoline Antimalarials: Mechanisms of Action and Resistance and Prospects for New Agents. (1998). SciSpace.
  • Gu, D., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.
  • Biological activities of Friedländer quinoline analogues. (n.d.). ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI.
  • Mechanism of Action of Quinolines. (2022, February 15). YouTube.
  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journal of Organic Chemistry.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • This compound. (n.d.). ChemScene.
  • Sharma, K., et al. (2026). Recent Expansions in Anti-Microbial Profile of Quinoline Analogues: A Review. Current Organic Chemistry, 4, 267-284.
  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5).
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025). ResearchGate.

Sources

A Hypothetical Framework for the Biological Mechanism of Action of Quinolin-6-yl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, there is a notable absence of published scientific literature specifically detailing the biological mechanism of action of Quinolin-6-yl acetate. This guide, therefore, presents a hypothetical framework derived from the known activities of structurally related quinoline-based compounds. The proposed mechanisms and experimental protocols are intended to serve as a well-reasoned starting point for future research and should be regarded as theoretical until experimentally validated.

Introduction to this compound and the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The functionalization of the quinoline core at different positions can dramatically influence its physicochemical properties and biological targets.

This compound is a derivative of 6-hydroxyquinoline, where the hydroxyl group is acetylated. This seemingly simple modification can have profound effects on the molecule's properties, such as its lipophilicity, cell permeability, and metabolic stability. The acetate group may also act as a leaving group or be hydrolyzed by cellular esterases, potentially releasing the active 6-hydroxyquinoline metabolite. Understanding the mechanism of action of this compound, therefore, requires consideration of both the parent compound and its potential metabolites.

Proposed Mechanism of Action: Inhibition of Tyrosine Kinases

Based on the activities of numerous quinoline derivatives, a plausible and testable hypothesis is that This compound acts as an inhibitor of receptor tyrosine kinases (RTKs) , which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This proposed mechanism is predicated on the ability of the quinoline scaffold to function as a bioisostere for the adenine region of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases. The substituents on the quinoline ring would then determine the selectivity and potency of this inhibition.

A Hypothetical Signaling Pathway

The following diagram illustrates the proposed inhibitory effect of this compound on a generic RTK-mediated signaling pathway, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).

Quinolin_6_yl_acetate_pathway cluster_0 ATP Binding Pocket Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Hydrolyzes Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Quinolin This compound Quinolin->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activates

Caption: Proposed inhibition of a receptor tyrosine kinase by this compound.

Experimental Validation Protocols

To investigate the hypothetical mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following protocols provide a logical workflow from initial screening to cellular validation.

In Vitro Kinase Inhibition Assay

This initial experiment aims to determine if this compound directly inhibits the activity of a panel of purified tyrosine kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available panel of purified human tyrosine kinases, including representatives from different families (e.g., EGFR, VEGFR, PDGFR).

  • Assay Principle: Utilize a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in signal in the presence of the compound indicates inhibition.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Add the kinase, substrate (a suitable tyrosine-containing peptide), and ATP to the wells of a microplate.

    • Add this compound at various concentrations. Include a positive control (a known kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
EGFRHypothetical ValueKnown Value
VEGFR2Hypothetical ValueKnown Value
PDGFRβHypothetical ValueKnown Value
SRCHypothetical ValueKnown Value
Cellular Proliferation Assay

This experiment assesses the effect of this compound on the viability and proliferation of cancer cell lines that are known to be dependent on specific RTK signaling pathways.

Methodology:

  • Cell Line Selection: Choose cell lines with well-characterized RTK expression and dependency (e.g., A549 lung cancer cells with high EGFR expression).

  • Assay Principle: Use a colorimetric assay such as the MTT or a fluorescence-based assay like resazurin to measure metabolic activity, which correlates with cell number.

  • Cell Culture: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • After the incubation period, add the MTT or resazurin reagent to each well.

    • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

    • For MTT, add a solubilizing agent.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Phospho-Protein Levels

This experiment directly investigates whether this compound inhibits the phosphorylation of the target RTK and its downstream effectors in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Culture the selected cell line to near confluence.

    • Serum-starve the cells to reduce basal RTK activity.

    • Pre-treat the cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with the cognate ligand (e.g., EGF for EGFR) for a short time (e.g., 15 minutes) to induce RTK phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target RTK (e.g., anti-phospho-EGFR), a downstream effector (e.g., anti-phospho-AKT), and a loading control (e.g., anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and/or the loading control.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

experimental_workflow start Hypothesis: This compound inhibits RTKs invitro In Vitro Kinase Assay (Biochemical) start->invitro Step 1: Direct Inhibition? cellular Cellular Proliferation Assay (Phenotypic) invitro->cellular Step 2: Cellular Effect? mechanistic Western Blot for Phospho-Proteins (Target Engagement) cellular->mechanistic Step 3: Pathway Inhibition? conclusion Conclusion on Mechanism of Action mechanistic->conclusion

Caption: A stepwise workflow for validating the proposed mechanism of action.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically plausible mechanism of action for this compound, centered on the inhibition of receptor tyrosine kinases. The proposed experimental workflow provides a clear path for researchers to validate this hypothesis, starting from direct biochemical assays and progressing to cellular target engagement and phenotypic outcomes.

Future research should also consider:

  • Metabolic Stability: Investigating the hydrolysis of the acetate group by cellular esterases to determine if the primary active species is the parent compound or its 6-hydroxyquinoline metabolite.

  • Selectivity Profiling: Expanding the kinase panel to a broader range of kinases to understand the selectivity profile of the compound.

  • In Vivo Studies: If in vitro and cellular data are promising, progressing to animal models of diseases driven by the identified target kinases.

By systematically applying the principles and protocols outlined herein, the scientific community can work towards elucidating the true biological role of this compound and its potential as a therapeutic agent.

References

As this guide is based on a hypothetical mechanism for a compound with no specific published literature, the following references pertain to the general biological activities of the quinoline scaffold and the methodologies described. These would serve as a foundational resource for initiating such a research project.

  • Quinoline synthesis and functionalization: a powerful platform for the design of novel drugs. (Source: Royal Society of Chemistry, URL: [Link])

  • Recent Advances in the Medicinal Chemistry of Quinoline Derivatives. (Source: Molecules, URL: [Link])

  • Western Blot: An Introduction. (Source: Bio-Rad Laboratories, URL: [Link])

In silico modeling of Quinolin-6-yl acetate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Quinolin-6-yl Acetate Interactions for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico modeling of this compound's interactions with protein kinase targets. Designed for researchers, computational chemists, and drug development professionals, this document details a robust, field-proven workflow from target selection and validation to advanced molecular dynamics simulations and interaction analysis. Emphasizing scientific integrity and causality, this guide serves as a practical manual for predicting binding modes, assessing interaction stability, and guiding the rational design of novel kinase inhibitors.

Strategic Imperative: Why Model this compound Interactions?

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. Their established role as potent protein kinase inhibitors makes them a focal point in oncology and inflammation research.[1][2][3] this compound, a representative of this class, offers a valuable starting point for exploring interactions within the highly conserved ATP-binding pocket of kinases. In silico modeling provides a rapid, cost-effective, and resource-efficient methodology to:

  • Elucidate Potential Mechanisms of Action: Predict how the molecule binds to its target on a molecular level.

  • Generate Testable Hypotheses: Guide site-directed mutagenesis studies and inform the design of biochemical assays.

  • Prioritize and Optimize Lead Compounds: Screen virtual libraries of derivatives and predict modifications that could enhance binding affinity and selectivity.

This guide is structured to provide not just a sequence of steps, but the scientific rationale underpinning each decision in the computational workflow, ensuring a self-validating and reproducible study.

Foundational Workflow: Target Selection and System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structural data and the meticulousness of its preparation. This initial phase is arguably the most critical for the success of the entire modeling cascade.

Target Identification and Validation: A Case Study with Src Kinase

For the purpose of this guide, we will focus on a well-validated and therapeutically relevant target for quinoline-based inhibitors: the Src tyrosine kinase .[3] Dysregulation of Src kinase is implicated in various cancers, making it an excellent candidate for inhibitor design.

Protocol 2.1: Target Selection and Structure Validation

  • Database Search: The Protein Data Bank (PDB) is the primary repository for macromolecular structures.[4] A search for "Src kinase" with a co-crystallized quinazoline or quinoline inhibitor provides several high-resolution options. For this guide, we select PDB ID: 2H8H , which features the Src kinase domain in complex with a potent quinazoline inhibitor.[2][3]

  • Structural Quality Assessment: Before proceeding, a thorough evaluation of the chosen PDB file is imperative.

    • Resolution: 2H8H has a resolution of 2.60 Å, which is acceptable for docking and simulation studies.

    • Completeness: Check for missing residues or loops, particularly within the active site. Tools like the "Structure Validation" report on the RCSB PDB website or integrated modules in visualization software are essential.

    • Co-crystallized Ligand: The presence of a quinazoline-based inhibitor in 2H8H is highly advantageous. It validates the binding pocket's druggability and provides a reference for docking pose validation.

Receptor and Ligand Preparation: Ensuring Chemical Accuracy

This phase involves cleaning the raw PDB structure and preparing the this compound molecule for docking. This is not a trivial step; errors introduced here will propagate through the entire workflow.

Protocol 2.2: Receptor Preparation

  • Initial Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, load the 2H8H PDB file.[5][6]

    • Remove all water molecules. While some water molecules can be structurally important, for a standard initial docking, their removal simplifies the system.

    • Delete any co-solvents, ions, or alternate conformations not relevant to the primary binding study.

    • Isolate the protein chain of interest if the biological unit is a monomer.

  • Adding Hydrogens and Assigning Charges:

    • Add hydrogen atoms to the protein, as they are typically absent in X-ray crystal structures. This is crucial for correct hydrogen bond formation.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of ~7.4.

    • Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). This is often handled by docking preparation scripts.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes that may have been introduced during preparation.

Protocol 2.3: Ligand Preparation (this compound)

  • Obtain 2D Structure: The 2D structure of this compound can be obtained from the PubChem database.

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a tool like Open Babel or the builder functionalities within molecular modeling suites.

  • Energy Minimization and Charge Assignment:

    • Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

    • Assign partial charges. Gasteiger charges are a common and rapid method suitable for docking.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is a critical step as it defines the conformational flexibility that the docking algorithm will explore.

The following diagram illustrates the foundational data preparation workflow:

G cluster_target Receptor Preparation (Src Kinase - PDB: 2H8H) cluster_ligand Ligand Preparation (this compound) PDB_Download Download PDB Structure Clean_PDB Remove Water & Heteroatoms PDB_Download->Clean_PDB Add_Hydrogens Add Hydrogens & Assign Charges Clean_PDB->Add_Hydrogens Energy_Minimize_P Energy Minimization Add_Hydrogens->Energy_Minimize_P Docking_Input Inputs for Docking Energy_Minimize_P->Docking_Input Prepared Receptor (PDBQT) PubChem Obtain 2D Structure (PubChem) Convert_3D Generate 3D Conformation PubChem->Convert_3D Energy_Minimize_L Geometry Optimization & Charge Assignment Convert_3D->Energy_Minimize_L Rotatable_Bonds Define Rotatable Bonds Energy_Minimize_L->Rotatable_Bonds Rotatable_Bonds->Docking_Input Prepared Ligand (PDBQT)

Caption: Workflow for preparing the receptor and ligand for molecular docking.

Core Analysis: Molecular Docking and Interaction Profiling

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.

Defining the Binding Site and Running the Simulation

Protocol 3.1: Targeted Molecular Docking with AutoDock Vina

  • Binding Site Definition:

    • Rationale: We will use targeted docking as the binding site of the co-crystallized inhibitor in 2H8H is known. This increases accuracy and computational efficiency.

    • Grid Box Generation: Define a search space (a "grid box") that encompasses the entire active site. The center of this box should be the geometric center of the co-crystallized ligand. The dimensions should be large enough to allow the this compound to freely rotate and translate (e.g., 25 x 25 x 25 Å).

  • Docking Execution:

    • Software: AutoDock Vina is a widely used, robust, and efficient docking program.

    • Input Files: Provide the prepared receptor (protein) and ligand in PDBQT format, along with a configuration file specifying the grid box coordinates and dimensions.

    • Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the conformational search. Higher values yield more reliable results at the cost of longer computation time.

  • Pose Generation and Scoring: Vina will generate a set of possible binding poses (typically 9-20) ranked by a scoring function, which estimates the binding affinity in kcal/mol. The more negative the score, the more favorable the predicted binding.

Post-Docking Analysis: From Poses to Plausible Interactions

The top-ranked pose is not a definitive answer but a high-probability hypothesis that requires rigorous analysis.

Protocol 3.2: Analysis of the Docked Complex

  • Visual Inspection: Load the receptor and the top-ranked ligand pose into a molecular visualizer.

  • Interaction Mapping: Identify and analyze the key non-covalent interactions:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and the "hinge region" of the kinase (e.g., with the backbone of Met341 in Src), a hallmark of many Type I kinase inhibitors.

    • Hydrophobic Interactions: Analyze contacts with hydrophobic residues in the active site.

    • Pi-Stacking: The quinoline ring system is aromatic and may form favorable pi-pi or T-shaped stacking interactions with aromatic residues like Phenylalanine or Tyrosine.

  • Comparison with Co-crystallized Ligand: Superimpose your docked pose with the original inhibitor from PDB 2H8H. A similar binding mode, particularly in the hinge region, provides strong validation for your docking protocol.

Table 1: Key Parameters for a Typical Docking Protocol

ParameterRecommended SettingRationale
Software AutoDock VinaWidely validated, computationally efficient, and robust scoring function.
Receptor RigidStandard practice for initial docking to reduce computational complexity.
Ligand FlexibleAllows for conformational sampling of the small molecule within the binding site.
Grid Center Geometric center of co-crystallized ligandFocuses the search on the known active site, increasing the probability of finding the correct pose.
Grid Size ~25 x 25 x 25 ÅEnsures the entire binding pocket is sampled without being excessively large, which can decrease accuracy.
Exhaustiveness 16 - 32Balances computational cost with the thoroughness of the conformational search.

Advanced Validation: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations assess the dynamic stability of the predicted protein-ligand complex in a simulated physiological environment.

Setting Up and Running the MD Simulation

Protocol 4.1: MD Simulation with GROMACS

  • System Building:

    • Use the best-ranked docked pose of the this compound-Src kinase complex as the starting structure.

    • Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Ligand Parameterization: The standard protein force fields do not contain parameters for drug-like molecules. Therefore, parameters for this compound must be generated using a tool like the CHARMM General Force Field (CGenFF) server or ANTECHAMBER.[7][8][9] This is a critical and complex step that ensures the ligand behaves realistically during the simulation.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's pressure under constant temperature and pressure (NPT ensemble). This allows the system density to relax to an appropriate value.

  • Production Run: Run the simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the system's behavior at equilibrium.

Interpreting MD Trajectories: Assessing Binding Stability

The output of an MD simulation is a trajectory file containing snapshots of the system at regular time intervals. Analysis of this trajectory provides insights into the stability of the complex.

Protocol 4.2: Trajectory Analysis

  • Root Mean Square Deviation (RMSD):

    • What it is: Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.[10][11][12]

    • Interpretation: A stable, plateauing RMSD for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. A continuously increasing ligand RMSD may indicate that the ligand is dissociating from the binding pocket.

  • Root Mean Square Fluctuation (RMSF):

    • What it is: Measures the fluctuation of individual residues or ligand atoms around their average position.[10][12]

    • Interpretation: High RMSF values for specific protein regions (e.g., loops) indicate high flexibility. Low RMSF for the ligand suggests it is tightly bound and its movement is restricted.

  • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds identified in docking) throughout the simulation. A stable hydrogen bond that is present for a high percentage of the simulation time provides strong evidence for its importance in binding.

The following diagram outlines the advanced validation and analysis workflow:

G cluster_md Molecular Dynamics Simulation Workflow cluster_analysis Trajectory Analysis Docked_Pose Top-Ranked Docked Pose System_Setup System Solvation & Ionization Docked_Pose->System_Setup Min_Equil Energy Minimization & Equilibration (NVT/NPT) System_Setup->Min_Equil Production_MD Production MD Run (50-100 ns) Min_Equil->Production_MD Trajectory MD Trajectory Production_MD->Trajectory RMSD_Analysis RMSD Analysis (Complex Stability) Trajectory->RMSD_Analysis RMSF_Analysis RMSF Analysis (Residue Flexibility) Trajectory->RMSF_Analysis Interaction_Analysis Hydrogen Bond & Interaction Persistence Trajectory->Interaction_Analysis Final_Assessment Validated Binding Hypothesis RMSD_Analysis->Final_Assessment RMSF_Analysis->Final_Assessment Interaction_Analysis->Final_Assessment

Caption: Workflow for MD simulation and subsequent trajectory analysis.

Conclusion and Authoritative Grounding

This guide has delineated a rigorous, multi-stage in silico workflow for the analysis of this compound's interaction with a protein kinase target. By integrating meticulous preparation, validated docking protocols, and advanced molecular dynamics simulations, researchers can build a high-confidence model of the binding event. The insights derived from this process are invaluable for hypothesis-driven drug design, enabling the optimization of ligand affinity and selectivity, and ultimately accelerating the journey from a chemical scaffold to a viable clinical candidate.

References

  • Protein Data Bank (PDB): The single worldwide repository for information about the 3D structures of large biological molecules. (Source: RCSB PDB, URL: [Link]4]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present): A review on the development of quinazoline-based EGFR inhibitors. (Source: National Institutes of Health, URL: [Link]]

  • How to Understand and Interpret Molecular Dynamics Results?: A guide on analyzing MD simulation metrics like RMSD and RMSF. (Source: YouTube, URL: [Link])

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs: A review of computational methods in kinase inhibitor design. (Source: PubMed Central, URL: [Link])

  • Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK): ResearchGate entry showing interactions of a quinazoline inhibitor. (Source: ResearchGate, URL: [Link]]

  • 2H8H: Src kinase in complex with a quinazoline inhibitor: PDB entry for Src kinase with a quinazoline inhibitor. (Source: RCSB PDB, URL: [Link]2][3]

  • PDBsum Database: Provides summaries and analyses of PDB structures. (Source: EMBL-EBI, URL: [Link])

  • Molecular docking proteins preparation: A discussion on best practices for preparing proteins for docking. (Source: ResearchGate, URL: [Link])

  • 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016: PDB entry for EGFR with a quinazoline inhibitor. (Source: RCSB PDB, URL: [Link])

  • Molecular docking studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors: A study using pharmacophore modeling and docking for quinoline derivatives. (Source: Arabian Journal of Chemistry, URL: [Link])

  • CHARMM-GUI ligand reader and modeler: A tool for generating small molecule force field parameters. (Source: SciSpace, URL: [Link])

  • Ligand parameterization in GROMACS: A guide to parameterizing ligands for GROMACS simulations. (Source: Deepak Shilkar's Blog, URL: [Link])

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide: A video tutorial on using AutoDock Vina. (Source: YouTube, URL: [Link])

Sources

Quinolin-6-yl Acetate: A Linchpin Precursor in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its rigid architecture and capacity for diverse functionalization have made it a cornerstone in the development of targeted therapeutics, particularly in oncology. This guide provides a detailed exploration of quinolin-6-yl acetate as a critical precursor and strategic intermediate in the synthesis of advanced pharmaceutical compounds, with a focus on the synthesis of potent tyrosine kinase inhibitors. We will delve into the causal chemistry, provide field-proven insights into synthetic strategies, and contextualize the application of these compounds within their biological pathways.

The Strategic Importance of this compound: More Than Just an Intermediate

In complex, multi-step synthetic campaigns, the judicious use of protecting groups is paramount to achieving high yields and minimizing side reactions. This compound is the acetate ester of 6-hydroxyquinoline. The acetylation of the hydroxyl group serves a critical strategic purpose: it masks the reactive phenolic proton, preventing it from interfering with subsequent chemical transformations that may be sensitive to acidic protons or require anhydrous conditions.

The acetate group is an ideal choice for this role due to its chemical stability under a range of reaction conditions and, crucially, its susceptibility to straightforward deprotection, typically via mild hydrolysis, to regenerate the parent hydroxyl group at the desired stage of the synthesis. This "protect-transform-deprotect" strategy is a foundational concept in modern organic synthesis, and the application of this compound exemplifies this principle in the context of high-value pharmaceutical manufacturing.

Case Study: The Synthesis of Bosutinib, a Dual Src/Abl Kinase Inhibitor

Bosutinib (marketed as Bosulif®) is a potent ATP-competitive inhibitor of both the Bcr-Abl and Src family kinases, approved for the treatment of chronic myelogenous leukemia (CML).[3] The synthesis of Bosutinib relies on the construction of a substituted quinoline core, specifically a 7-hydroxy-6-methoxyquinoline derivative, which is structurally analogous to the 6-hydroxyquinoline scaffold. While not a direct use of this compound, the synthetic logic underscores the importance of the hydroxyquinoline moiety.

The synthesis of the core quinoline structure of Bosutinib is a multi-step process that culminates in the formation of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This intermediate is then elaborated to the final drug molecule. The following diagram illustrates a representative synthetic workflow.

Bosutinib Intermediate Synthesis cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Quinoline Ring Formation 3-methoxy-4-hydroxybenzoic_acid 3-Methoxy-4-hydroxybenzoic Acid methyl_4-hydroxy-3-methoxybenzoate Methyl 4-hydroxy-3-methoxybenzoate 3-methoxy-4-hydroxybenzoic_acid->methyl_4-hydroxy-3-methoxybenzoate Esterification methyl_4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate methyl_4-hydroxy-3-methoxybenzoate->methyl_4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Alkylation & Nitration methyl_2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate methyl_4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate->methyl_2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Reduction cyclization_intermediate (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate methyl_2-amino-4-(3-chloropropoxy)-5-methoxybenzoate->cyclization_intermediate Condensation hydroxyquinoline_intermediate 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile cyclization_intermediate->hydroxyquinoline_intermediate Cyclization chloroquinoline_intermediate 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile hydroxyquinoline_intermediate->chloroquinoline_intermediate Chlorination

Caption: Synthetic workflow for a key intermediate in Bosutinib synthesis.

A pivotal step in this synthesis is the base-catalyzed cyclization to form the 4-hydroxyquinoline ring system.[4]

  • Reactant: (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

  • Solvent: Ethanol

  • Reagent: Sodium hydroxide solution to adjust pH to 12-13

  • Procedure: a. Dissolve the starting material in ethanol. b. Add sodium hydroxide solution dropwise with stirring until the pH reaches 12-13. c. Stir the reaction mixture at room temperature for 6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, neutralize the solution with aqueous acid. f. The product, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, precipitates and is collected by filtration.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is essential to deprotonate the aniline nitrogen, facilitating the nucleophilic attack on the ester carbonyl to initiate the cyclization cascade. Ethanol is a suitable solvent as it solubilizes the reactants and is compatible with the basic conditions.

StepStarting MaterialProductYield (%)Purity (HPLC)
Esterification & Alkylation3-Methoxy-4-hydroxybenzoic acidMethyl 4-(3-chloropropoxy)-3-methoxybenzoate90.0>98%
NitrationMethyl 4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate--
ReductionMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate91.5>98%
Cyclization(E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile--

Note: Yields and purities are representative and may vary based on specific reaction conditions and scale.[4]

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of CML. It drives aberrant cell proliferation and survival by activating multiple downstream signaling pathways. Src kinases are also frequently overactive in various cancers and contribute to tumor progression. Bosutinib's dual inhibition of these kinases provides a powerful therapeutic effect.

Bosutinib_MoA cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Outcomes Bcr_Abl Bcr-Abl RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR STAT STAT Pathway Bcr_Abl->STAT Src Src Family Kinases Src->RAS_RAF_MEK_ERK Src->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival STAT->Proliferation Apoptosis Apoptosis Survival->Apoptosis Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src

Caption: Mechanism of action of Bosutinib in cancer cells.

Case Study: The Synthesis of Cabozantinib, a Multi-Kinase Inhibitor

Cabozantinib (marketed as Cometriq® and Cabometyx®) is another critical anticancer agent that inhibits multiple receptor tyrosine kinases, including c-MET and VEGFR2.[5] Its synthesis prominently features a 6,7-dimethoxy-4-hydroxyquinoline core, which is subsequently converted to the final drug.

The synthesis of Cabozantinib involves the preparation of two key fragments that are then coupled. The quinoline core is prepared and then linked to an aniline derivative.

Cabozantinib Synthesis cluster_0 Quinoline Core Synthesis cluster_1 Side Chain and Coupling 3,4-dimethoxyaniline 3,4-Dimethoxyaniline hydroxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline 3,4-dimethoxyaniline->hydroxyquinoline Gould-Jacobs Reaction chloroquinoline 4-Chloro-6,7-dimethoxyquinoline hydroxyquinoline->chloroquinoline Chlorination (e.g., POCl3) aniline_intermediate 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline chloroquinoline->aniline_intermediate Nucleophilic Aromatic Substitution aminophenol 4-Aminophenol aminophenol->aniline_intermediate Cabozantinib Cabozantinib aniline_intermediate->Cabozantinib Amide Coupling side_chain Cyclopropane-1,1-dicarbonyl derivative side_chain->Cabozantinib

Caption: Synthetic workflow for the multi-kinase inhibitor Cabozantinib.

A critical step in activating the quinoline core for subsequent coupling is the conversion of the 4-hydroxyl group to a more reactive leaving group, typically a chloride.[6]

  • Reactant: 4-Hydroxy-6,7-dimethoxyquinoline

  • Reagent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Procedure: a. Suspend the 4-hydroxy-6,7-dimethoxyquinoline in a suitable solvent or neat reagent. b. Heat the mixture to reflux for 1-2 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Carefully quench the excess chlorinating agent by pouring the reaction mixture onto ice. e. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. f. Filter and dry the solid 4-chloro-6,7-dimethoxyquinoline.

Trustworthiness of the Protocol: This is a standard and robust method for the conversion of hydroxypyridines and hydroxyquinolines to their corresponding chloro derivatives. The reaction is typically high-yielding, and the product can often be used in the next step with minimal purification.

The c-MET and VEGFR2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. Cabozantinib's ability to inhibit these pathways simultaneously makes it a highly effective agent against a range of solid tumors.

Cabozantinib_MoA cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling cMET c-MET Tumor_Growth Tumor Cell Proliferation & Survival cMET->Tumor_Growth Metastasis Invasion & Metastasis cMET->Metastasis VEGFR2 VEGFR2 VEGFR2->Tumor_Growth Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->cMET Cabozantinib->VEGFR2

Caption: Mechanism of action of Cabozantinib in cancer.

Conclusion and Future Outlook

This compound, and by extension, the broader class of hydroxyquinolines, are indispensable precursors in the synthesis of modern targeted pharmaceuticals. Their strategic use, particularly as protected intermediates, enables the efficient construction of complex molecular architectures like those found in Bosutinib and Cabozantinib. The continued exploration of novel synthetic routes to functionalized quinolines will undoubtedly lead to the discovery of next-generation kinase inhibitors and other important therapeutic agents. As our understanding of the molecular drivers of disease deepens, the versatility of the quinoline scaffold ensures its enduring relevance in drug discovery and development.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central, [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. ResearchGate, [Link]

  • Cabozantinib preparation method.
  • Process for preparation of cabozantinib.
  • New Route for the synthesis of Bosutinib. Der Pharma Chemica, [Link]

  • New Synthetic Process for Bosutinib. ResearchGate, [Link]

  • Process for preparation of bosutinib.
  • Preparation method of bosutinib.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Institutes of Health, [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI, [Link]

Sources

Methodological & Application

Illuminating Cellular Activity: Quinolin-6-yl Acetate as a Fluorogenic Probe for Esterase Activity in Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Dynamic Cellular Imaging

In the intricate landscape of cell biology and drug discovery, the ability to visualize and quantify dynamic cellular processes is paramount. Fluorescent probes have emerged as indispensable tools, offering a non-invasive window into the inner workings of living cells.[1] Among these, "turn-on" probes, which transition from a non-fluorescent to a fluorescent state upon interaction with a specific analyte, are particularly valuable for their high signal-to-noise ratio.[2] This guide delves into the application of Quinolin-6-yl acetate, a promising fluorogenic substrate, for the detection of intracellular esterase activity, a key indicator of cell viability and metabolic function.[3][4]

Quinoline-based fluorescent probes are a versatile class of molecules known for their favorable photophysical properties and sensitivity to the cellular microenvironment.[5][6] this compound leverages the quinoline scaffold in a "pro-fluorophore" design. The acetate group renders the molecule non-fluorescent and enhances its cell permeability.[1][7] Once inside the cell, ubiquitous intracellular esterases cleave the acetate group, releasing the highly fluorescent 6-hydroxyquinoline. This enzymatic activation provides a direct and quantifiable measure of esterase activity, which is often correlated with cell health.[2][3]

This technical guide provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound in both live and fixed-cell imaging applications, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A "Turn-On" Response to Cellular Vitality

The functionality of this compound as a fluorescent probe is rooted in a classic example of an enzyme-activated "turn-on" system. The core principle involves the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.

  • Cellular Uptake: this compound, being a relatively small and lipophilic molecule due to the acetate group, can readily diffuse across the plasma membrane of living cells.[1][7]

  • Esterase-Mediated Hydrolysis: Within the cytoplasm, a diverse family of enzymes known as esterases catalyze the hydrolysis of the ester bond in this compound.[3] This enzymatic cleavage removes the acetate group.

  • Fluorophore Release and Fluorescence: The hydrolysis product, 6-hydroxyquinoline, is a fluorescent molecule.[6] The removal of the electron-withdrawing acetate group restores the electron-donating character of the hydroxyl group, leading to a significant increase in fluorescence emission upon excitation. The negatively charged hydroxyl group of the product also contributes to its retention within cells that have intact membranes.

This "turn-on" mechanism ensures that fluorescence is primarily observed in viable cells with active esterase populations, providing a robust method for assessing cell health and cytotoxicity.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Probe_ext This compound (Non-fluorescent) Probe_int This compound Probe_ext->Probe_int Passive Diffusion Esterase Intracellular Esterases Probe_int->Esterase Product 6-Hydroxyquinoline (Fluorescent) Esterase->Product Hydrolysis Fluorescence Fluorescence Emission Product->Fluorescence Excitation

Caption: Mechanism of this compound as a fluorescent probe for esterase activity.

Photophysical Properties

The successful application of any fluorescent probe hinges on a thorough understanding of its photophysical characteristics. The key event in the use of this compound is the dramatic change in fluorescence upon its conversion to 6-hydroxyquinoline.

ParameterThis compound (Precursor)6-Hydroxyquinoline (Product)
Fluorescence Very low to negligibleModerate to high
Excitation Max (λex) ~310-330 nm (in organic solvents)~330-350 nm (highly solvent-dependent)[8]
Emission Max (λem) Not applicable~360-450 nm (highly solvent-dependent)[8]
Quantum Yield (ΦF) Very lowDependent on solvent and pH[6]
Solvatochromism Not applicableExhibits solvatochromism[6]

Note: The exact excitation and emission maxima of 6-hydroxyquinoline are highly sensitive to the solvent environment (solvatochromism) and pH.[6] It is crucial to determine the optimal imaging parameters empirically for your specific experimental conditions.

Protocols for Cell Imaging

The following protocols provide a starting point for using this compound in cell imaging experiments. Optimization may be required depending on the cell type, instrumentation, and experimental goals.

Protocol 1: Live-Cell Imaging of Esterase Activity

This protocol is designed for the qualitative or quantitative assessment of esterase activity in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Cell Seeding: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading: a. Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed, serum-free or phenol red-free imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal while minimizing potential cytotoxicity. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing imaging medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will vary between cell types.

  • Washing: Remove the probe solution and wash the cells two to three times with warm imaging medium or PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope. For 6-hydroxyquinoline, a standard DAPI or UV filter set (e.g., Excitation: ~350 nm, Emission: ~450 nm) is a good starting point. c. Acquire images using consistent settings (e.g., exposure time, gain) across all samples for accurate comparison. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[9]

G start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock seed_cells Seed Cells on Imaging Dish start->seed_cells prepare_working Prepare 1-10 µM Working Solution prep_stock->prepare_working seed_cells->prepare_working load_probe Incubate Cells with Probe (15-60 min) prepare_working->load_probe wash_cells Wash Cells (2-3x) with Warm Medium load_probe->wash_cells add_medium Add Fresh Imaging Medium wash_cells->add_medium image_cells Acquire Images (Fluorescence Microscope) add_medium->image_cells end End image_cells->end

Caption: Workflow for live-cell imaging with this compound.

Protocol 2: Fixed-Cell Imaging of Esterase Activity

While esterase activity is a hallmark of living cells, it may be desirable to fix cells after probe incubation for certain applications, such as co-staining with antibodies against intracellular targets. Note that fixation can affect fluorescence, and this protocol should be validated for your specific application.

Materials:

  • All materials from Protocol 1

  • Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies (if performing immunofluorescence)

  • Antifade mounting medium

Procedure:

  • Probe Loading: Follow steps 1-4 of the Live-Cell Imaging Protocol.

  • Fixation: a. After washing, add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. b. Remove the fixative and wash the cells three times with PBS.

  • Permeabilization (for intracellular antibody staining): a. Add permeabilization buffer to the cells and incubate for 10-15 minutes at room temperature. b. Remove the permeabilization buffer and wash the cells three times with PBS.

  • Blocking and Immunostaining (Optional): a. Incubate cells with blocking buffer for 30-60 minutes at room temperature. b. Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. e. Wash three times with PBS.

  • Mounting and Imaging: a. Mount the coverslip on a microscope slide using an antifade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for 6-hydroxyquinoline and any other fluorophores used.

Data Analysis and Interpretation

The primary output of these experiments will be fluorescence images. For quantitative analysis, the mean fluorescence intensity per cell or per well can be measured using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Expected Results:

  • Live, healthy cells: Bright intracellular fluorescence.

  • Dead or metabolically inactive cells: Low to no fluorescence.

  • Esterase inhibitor-treated cells: Reduced fluorescence intensity compared to untreated controls.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of wash steps. Use a phenol red-free imaging medium.
Weak or No Signal Probe concentration is too low. Incubation time is too short. Low esterase activity in the cell type. Inappropriate filter set.Optimize probe concentration and incubation time. Use a positive control cell line with known high esterase activity. Ensure the filter set matches the excitation and emission spectra of 6-hydroxyquinoline.
Phototoxicity/Cell Death Excitation light intensity is too high. Prolonged exposure to excitation light.Reduce excitation light intensity and exposure time. Use a more sensitive camera. Acquire images at longer intervals for time-lapse experiments.[9]
Signal Loss After Fixation The fluorescent product may leak out of the cell after fixation and permeabilization.Reduce the concentration of the permeabilizing agent or the duration of the permeabilization step. Image immediately after fixation.
Inconsistent Results Variation in cell health or density. Inconsistent probe loading conditions.Ensure consistent cell culture conditions and seeding densities. Maintain precise timing and temperature during probe incubation and washing steps.

Safety and Handling

This compound and its hydrolysis product, 6-hydroxyquinoline, should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (gloves, lab coat, safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable tool for the fluorogenic detection of intracellular esterase activity. Its "turn-on" fluorescence mechanism provides a high-contrast signal for assessing cell viability and metabolic function in a variety of cell imaging applications. The protocols and guidelines presented in this technical guide offer a solid foundation for researchers to incorporate this probe into their experimental workflows. As with any fluorescent probe, empirical optimization of experimental parameters is key to achieving robust and reproducible results.

References

  • New Advances in the Exploration of Esterases with PET and Fluorescent Probes. PMC - PubMed Central.
  • Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. PMC - NIH.
  • Membrane permeable esterase-activated fluorescent imaging probe. PubMed - NIH.
  • A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells. Analyst (RSC Publishing).
  • Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application.
  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
  • The most sensitive cell lines towards the target compounds 6i, 6j, 6n...
  • Imidazopyridines as fluorogenic substrates for esterase detection. IRIS-AperTO.
  • An In-depth Technical Guide to the Fluorescence Properties of 6-Hydroxyquinoline. Benchchem.
  • Cell nucleus localization and high anticancer activity of quinoline–benzopyran rhodium(iii) metal complexes as therapeutic and fluorescence imaging agents. Dalton Transactions (RSC Publishing).
  • Cell-Trappable Quinoline-Derivatized Fluoresceins for Selective and Reversible Biological Zn(II) Detection. DSpace@MIT.
  • Structures of quinoline based pH probes 1–7.
  • A novel quinoline-based two-photon fluorescent probe for detecting Cd2+ in vitro and in vivo. Semantic Scholar.
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central.
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. NIH.
  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability...
  • Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Deriv
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. PMC - NIH.
  • Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution.
  • Click-iT EdU Imaging Cell Proliferation Protocol. Thermo Fisher Scientific - US.
  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc...
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group.
  • Protocol for growing and staining cells for immunofluorescence. Thermo Fisher Scientific.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Cell Proliferation Assay Protocols. Thermo Fisher Scientific.
  • Microscopy Protocols. Thermo Fisher Scientific - US.
  • An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline. Benchchem.
  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

Sources

Application Note: Quinolin-6-yl Acetate as a Fluorogenic Substrate for High-Throughput Screening of Hydrolase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Quinolin-6-yl acetate as a versatile fluorogenic substrate for the high-throughput screening (HTS) of hydrolytic enzymes, particularly esterases and lipases. We delve into the underlying biochemical principles, offer field-proven insights for robust assay development, and provide detailed, step-by-step protocols for enzyme characterization and inhibitor screening campaigns.

Introduction: The Need for Robust HTS Substrates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential modulators of biological targets.[1][2] Fluorescence-based assays are particularly prevalent in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[3][4] A critical component of a successful fluorescence-based enzyme assay is a high-quality substrate that is converted from a non-fluorescent (or low-fluorescence) state to a highly fluorescent one upon enzymatic action.

This compound emerges as an excellent candidate for this role. It is an ester substrate that can be hydrolyzed by a variety of enzymes, including carboxylesterases, acetylcholinesterase (AChE), and lipases.[5][6] Upon cleavage of the acetate group, it releases 6-hydroxyquinoline (6-HQ), a molecule whose fluorescence is highly sensitive to its environment, providing a robust signal for detecting enzymatic activity.[7][8]

Assay Principle: From Latent Probe to Fluorescent Signal

The utility of this compound in an HTS assay is predicated on a simple yet elegant enzymatic transformation.

  • Substrate State: this compound itself is essentially non-fluorescent under typical biological assay conditions (aqueous buffer, neutral pH). The acetyl group at the 6-position quenches the intrinsic fluorescence of the quinoline ring system.

  • Enzymatic Hydrolysis: In the presence of a competent hydrolase enzyme (e.g., an esterase), the ester bond is cleaved. This reaction releases acetic acid and the highly fluorescent product, 6-hydroxyquinoline (6-HQ).

  • Signal Detection: The resulting 6-HQ exhibits distinct fluorescence properties that can be measured using a standard plate reader.[7] The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.

This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, a critical feature for sensitive and reliable HTS assays.

G sub This compound (Non-Fluorescent) enz Esterase / Lipase sub->enz prod 6-Hydroxyquinoline (Fluorescent) enz->prod Catalytic Cleavage ace Acetate enz->ace

Caption: Enzymatic conversion of this compound to a fluorescent product.

Core Applications in Drug Discovery

The primary application for this compound is in the screening for inhibitors of hydrolytic enzymes. This is relevant for numerous therapeutic areas:

  • Neurodegenerative Diseases: Identifying inhibitors of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease.[5]

  • Metabolic Diseases: Lipases are critical targets in conditions such as obesity and hyperlipidemia.[6]

  • Oncology: Carboxylesterases are involved in the metabolism of various anticancer prodrugs.

  • Toxicology: Screening for compounds that inhibit or activate key esterases can help predict toxicity profiles.[5]

Experimental Protocols: From Theory to Practice

This section provides detailed, self-validating protocols. The causality behind experimental choices is explained to ensure scientific integrity.

Materials and Reagents
Reagent/MaterialRecommended SpecificationsPurpose
This compound>95% purityFluorogenic Substrate
6-Hydroxyquinoline>98% purityStandard for Calibration
Hydrolase Enzymee.g., Human Recombinant AChEBiological Target
Assay Buffer50 mM Tris-HCl, pH 7.4Maintain pH
DMSOAnhydrous, >99.9%Compound Solvent
Control Inhibitore.g., Tacrine for AChEPositive Control
Microplates384-well, black, flat bottomLow background, HTS format
Plate ReaderFluorescence Intensity (FI) capableSignal Detection
Protocol 1: Spectral Characterization of 6-Hydroxyquinoline

Trustworthiness: Before any screening, it is imperative to determine the optimal excitation and emission wavelengths for the reaction product (6-HQ) in your specific assay buffer. This step validates that your instrumentation is set for maximum sensitivity.

  • Prepare a 10 µM solution of 6-hydroxyquinoline in the final assay buffer.

  • Transfer 50 µL to a well of a 384-well black microplate.

  • Scan for Excitation Maximum: Set the emission wavelength to a value reported in the literature (e.g., ~450-500 nm) and scan excitation wavelengths from 300 nm to 420 nm.[8] Identify the wavelength that gives the highest signal (λ_ex).

  • Scan for Emission Maximum: Set the excitation to the determined λ_ex and scan emission wavelengths from 400 nm to 600 nm. Identify the wavelength with the highest signal (λ_em).

  • Validation: These empirically determined λ_ex and λ_em values should be used for all subsequent experiments.

Protocol 2: Enzyme Kinetic Characterization (Kₘ Determination)

Expertise & Experience: Screening assays should ideally be run at a substrate concentration at or below the Michaelis constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors. Running this protocol first is a hallmark of rigorous assay development.

  • Substrate Dilution Series: Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.4 µM). Prepare 2X final concentrations.

  • Enzyme Preparation: Prepare a 2X working solution of the enzyme at a concentration that yields a linear reaction rate for at least 30 minutes. This must be determined in preliminary experiments.

  • Assay Execution:

    • Add 25 µL of each substrate dilution (in triplicate) to wells of a 384-well plate.

    • To initiate the reaction, add 25 µL of the 2X enzyme solution to each well.

    • Immediately place the plate in a kinetic plate reader pre-set to the optimal λ_ex/λ_em.

  • Data Acquisition: Measure fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (RFU/min).

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Protocol 3: High-Throughput Screening for Inhibitors

Authoritative Grounding: This protocol is designed for a standard 1536- or 384-well plate HTS campaign to identify enzyme inhibitors.

HTS_Workflow start Start plate Dispense Compounds (in DMSO) start->plate add_enz Add Enzyme Solution plate->add_enz incubate Pre-incubate (Enzyme + Inhibitor) add_enz->incubate add_sub Add Substrate (this compound) incubate->add_sub read_plate Kinetic Fluorescence Read add_sub->read_plate analyze Data Analysis (% Inhibition, Z') read_plate->analyze end Hit Identification analyze->end

Sources

Topic: A Robust Derivatization Strategy for the Sensitive Quantification of Quinolin-6-yl Acetate via High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical note presents a comprehensive, field-tested methodology for the analysis of Quinolin-6-yl acetate. The inherent challenge in quantifying this molecule lies in its modest chromophoric properties, which often result in poor sensitivity in standard HPLC-UV analyses. To overcome this limitation, we have developed a robust, two-step pre-column derivatization strategy. The protocol first involves a controlled alkaline hydrolysis of this compound to its more reactive intermediate, 6-hydroxyquinoline. This intermediate is subsequently derivatized with the highly fluorescent labeling agent, Dansyl Chloride. The resulting dansylated product exhibits significantly enhanced fluorescence, enabling highly sensitive and selective quantification by Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD). This guide provides detailed, step-by-step protocols, the scientific rationale behind methodological choices, and guidance for method validation.

Strategic Overview: The Rationale for a Two-Step Derivatization

Direct analysis of this compound is often hampered by insufficient sensitivity. While the quinoline moiety possesses some UV absorbance, it is frequently inadequate for trace-level quantification in complex matrices such as biological fluids or reaction mixtures. Our strategy addresses this by chemically modifying the analyte to introduce a functional group that is both highly reactive and intensely fluorescent.

The core of this method is a two-step process:

  • Hydrolysis: The acetate ester of this compound is chemically cleaved under basic conditions to yield 6-hydroxyquinoline. This unmasks a phenolic hydroxyl group, which is an excellent nucleophile and a prime target for derivatization.

  • Fluorogenic Labeling: The newly formed 6-hydroxyquinoline is then reacted with Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). This classic derivatizing agent selectively targets the phenolic hydroxyl group, covalently attaching a dansyl moiety.[1][2] The resulting derivative is intensely fluorescent, amplifying the detector response by several orders of magnitude compared to the parent compound's UV absorbance.

This sequential approach ensures high reaction specificity and yields a stable derivative ideally suited for sensitive detection.

G cluster_0 Analytical Workflow A This compound (Analyte in Sample) B Step 1: Alkaline Hydrolysis (Saponification) A->B NaOH / H₂O, Heat C 6-Hydroxyquinoline (Reactive Intermediate) B->C D Step 2: Dansyl Chloride Derivatization (Fluorogenic Labeling) C->D Dansyl-Cl, pH 9-10, Heat E Dansyl-O-Quinoline-6 (Fluorescent Derivative) D->E F Analysis via RP-HPLC with Fluorescence Detection E->F G Data Acquisition & Quantification F->G

Figure 1: High-level experimental workflow.

Experimental Protocols

Part I: Protocol for Hydrolysis of this compound

Principle of the Method: This protocol employs a classic base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate ester. This leads to the cleavage of the ester bond, releasing 6-hydroxyquinoline (as its phenoxide salt under basic conditions) and an acetate salt. Subsequent neutralization protonates the phenoxide to yield the desired 6-hydroxyquinoline.

Materials:

  • This compound sample

  • Sodium hydroxide (NaOH), 2 M solution

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a minimal amount of a suitable organic solvent (e.g., methanol or acetone) before adding it to the reaction vessel. If the sample is already in solution, proceed to the next step.

  • Hydrolysis Reaction:

    • In a round-bottom flask, add the sample solution.

    • Add 5.0 mL of 2 M NaOH solution.

    • Heat the mixture at 60-70°C for 60 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully neutralize the solution to approximately pH 7 by the dropwise addition of 2 M HCl. Monitor with a pH meter or pH paper.

    • Transfer the neutralized solution to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.[3]

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-hydroxyquinoline product.

  • Verification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel. The identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the derivatization step.[3]

Part II: Protocol for Dansyl Chloride Derivatization

Principle of the Method: The derivatization occurs in a buffered alkaline medium (pH ~9-10). The basic conditions facilitate the deprotonation of the phenolic hydroxyl group of 6-hydroxyquinoline, forming a potent nucleophilic phenoxide ion. This ion then attacks the electron-deficient sulfur atom of the Dansyl Chloride's sulfonyl chloride group, displacing the chloride and forming a stable sulfonamide ester bond. The resulting product is highly fluorescent.[1][4]

G cluster_products Product HQ 6-Hydroxyquinoline Plus + Dansyl Dansyl Chloride Arrow pH 9-10 Buffer (e.g., Na₂CO₃) 40-60°C Derivative Fluorescent Dansyl Derivative

Figure 2: Derivatization of 6-hydroxyquinoline with Dansyl Chloride.

Materials:

  • 6-hydroxyquinoline (from Part I)

  • Dansyl Chloride solution: 1 mg/mL in acetone or acetonitrile (prepare fresh).

  • Sodium carbonate buffer: 0.1 M, pH 9.5.

  • Proline solution (optional): 10 mg/mL in water (to quench excess Dansyl-Cl).

  • Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve the dried 6-hydroxyquinoline residue in 1.0 mL of acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube or autosampler vial, combine the following:

      • 100 µL of the 6-hydroxyquinoline solution.

      • 200 µL of 0.1 M sodium carbonate buffer (pH 9.5).

      • 200 µL of the 1 mg/mL Dansyl Chloride solution.[1]

    • Vortex the mixture briefly.

    • Incubate the vial in a water bath or heating block at 45-60°C for 15-30 minutes.[1][2] The optimal time and temperature may require empirical determination.

  • Quenching (Optional): After incubation, cool the vial to room temperature. To remove excess, unreacted Dansyl Chloride which can interfere with chromatography, add 50 µL of proline solution and let it react for 10 minutes. Proline contains a secondary amine that rapidly consumes the remaining Dansyl Chloride.

  • Final Preparation: The resulting solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary. It is recommended to filter the sample through a 0.22 µm syringe filter prior to injection.

HPLC Analysis and Quantification

Principle of the Method: The dansylated derivative is significantly more non-polar than the original analyte, making it well-suited for separation on a reversed-phase C18 column. A mobile phase gradient of acetonitrile and water is used to elute the compound. A fluorescence detector is set to the specific excitation and emission wavelengths of the dansyl group, ensuring highly selective and sensitive detection.

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Any standard HPLC with a fluorescence detector
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-15 min: 30% to 70% B; 15-20 min: 70% to 95% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detector Fluorescence Detector (FLD)
Excitation λ ~330-350 nm
Emission λ ~510-530 nm

Note: The gradient and wavelengths are typical for dansyl derivatives and should be optimized for your specific system and analyte.

Protocol for Quantification

Trustworthiness through Calibration: A reliable quantification is built upon a robust calibration. This protocol establishes a self-validating system by bracketing sample analysis with known standards.

  • Prepare a Stock Solution: Accurately weigh a known amount of purified 6-hydroxyquinoline standard and dissolve it in acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create Calibration Standards: Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of your samples.

  • Derivatize Standards: Subject each calibration standard to the exact same derivatization protocol (Part II) as your unknown samples. This is critical to account for any variation in reaction efficiency.

  • Construct the Calibration Curve:

    • Inject each derivatized standard into the HPLC system.

    • Record the peak area for the dansylated 6-hydroxyquinoline derivative.

    • Plot the peak area (y-axis) against the known concentration of the standard (x-axis).

    • Perform a linear regression analysis on the data points. A coefficient of determination (R²) of >0.995 is typically required to demonstrate linearity.

Sample Calibration Data (Illustrative)

Standard Conc. (ng/mL)Peak Area (Arbitrary Units)
1015,500
2538,200
5076,100
100151,300
250378,900
  • Analyze Unknown Samples: Inject your derivatized unknown samples. Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in your samples based on their measured peak areas.

References

  • Zheng, S., Thapa, M., Mitchell, J., li, S. (2019). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench, University of Connecticut School of Medicine. [Link]

  • Cassidy, R. M., LeGay, D. S., & Frei, R. W. (Year N/A). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • García-Campaña, A. M., et al. (2002). Sensitive determination of low molecular mass phenols by liquid chromatography with peroxyoxalate chemiluminescence detection. The Analyst, Royal Society of Chemistry. [Link]

  • Dojindo Molecular Technologies, Inc. (Date N/A). Derivatization Reagent for HPLC NBD-F. Dojindo. [Link]

  • National Center for Biotechnology Information (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central. [Link]

  • Xu, W., Hu, Y., Wu, M., et al. (2021). Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry. Analytical Methods, Royal Society of Chemistry. [Link]

Sources

Application Note: A Continuous Fluorogenic Assay for Esterase and Lipase Activity Using Quinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Need for Sensitive and Continuous Enzyme Assays

The study of hydrolytic enzymes, particularly esterases and lipases, is fundamental to numerous fields, from understanding physiological processes to developing novel therapeutics and industrial biocatalysts. Esterases (EC 3.1.1.x) play critical roles in drug metabolism, neurotransmission (e.g., acetylcholinesterase), and cellular signaling.[1] Their dysregulation is implicated in various diseases, making them attractive targets for drug discovery. High-throughput screening (HTS) of compound libraries against these enzymes requires robust, sensitive, and easily automated assays.[2][3]

Quinolin-6-yl acetate emerges as a superior substrate for this purpose. It is a pro-fluorogenic molecule, meaning it is essentially non-fluorescent until it is acted upon by an enzyme. This property is the cornerstone of a "turn-on" assay system, which minimizes background signal and maximizes sensitivity, a critical advantage over colorimetric methods that can suffer from interference by colored compounds.[4]

This guide provides a comprehensive overview of the principles, protocols, and data analysis for using this compound in enzymatic assays, tailored for applications in basic research and high-throughput screening.

Assay Principle: From Latent Signal to Bright Fluorescence

The assay leverages the enzymatic hydrolysis of the ester bond in this compound.

  • The Substrate: this compound is a non-fluorescent molecule consisting of a quinoline ring acetylated at the 6-position hydroxyl group.[5]

  • The Reaction: In the presence of an esterase or lipase, the acetate group is cleaved, yielding two products: acetate and 6-hydroxyquinoline (6-HQ).[6]

  • The Signal: The product, 6-hydroxyquinoline, is a highly fluorescent molecule.[7] Unlike the substrate, 6-HQ emits a strong fluorescence signal upon excitation, and the intensity of this signal is directly proportional to the amount of product formed.

This enzymatic conversion allows for the continuous monitoring of enzyme activity in real-time by measuring the increase in fluorescence over time. The reaction is specific, sensitive, and adaptable to various microplate formats.

Assay_Principle Figure 1. Enzymatic Activation of this compound sub This compound (Non-Fluorescent Substrate) enz Esterase / Lipase sub->enz prod1 6-Hydroxyquinoline (Highly Fluorescent Product) enz->prod1 Hydrolysis prod2 Acetate enz->prod2 detect Fluorescence Detection (Ex: ~335 nm / Em: ~505 nm) prod1->detect

Caption: Enzymatic hydrolysis of this compound by an esterase yields the fluorescent product 6-hydroxyquinoline.

Key Advantages for High-Throughput Screening (HTS)

The choice of substrate is critical in HTS campaigns where hundreds of thousands of compounds are tested.[2] this compound offers several distinct advantages:

  • High Signal-to-Background Ratio: As a "turn-on" fluorogenic probe, the assay generates a signal only in the presence of enzymatic activity, drastically reducing false positives.

  • Continuous Kinetic Readout: The reaction can be monitored in real-time, providing kinetic data (reaction velocity) rather than a single endpoint. This is invaluable for mechanistic studies and identifying different types of inhibitors.

  • Sensitivity: Fluorometric detection is inherently more sensitive than colorimetric methods, allowing for the use of lower enzyme and substrate concentrations, thus conserving precious reagents.[4]

  • Broad Applicability: The substrate is recognized by a wide range of esterases and lipases, making it a versatile tool for screening diverse enzyme families.

Detailed Experimental Protocols

Authoritative Insight: The success of this assay hinges on careful preparation and execution. The substrate, this compound, is sparingly soluble in aqueous buffers; therefore, a stock solution in a dry organic solvent like DMSO is essential. The final concentration of DMSO in the assay well must be controlled (typically ≤1%) to avoid impacting enzyme structure and activity.

Required Materials
  • Reagents:

    • This compound (Substrate)

    • 6-Hydroxyquinoline (Fluorescent Standard)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Assay Buffer (e.g., 50 mM Tris-HCl or Sodium Phosphate, pH 7.4)

    • Enzyme preparation (purified or lysate)

    • Test compounds (for inhibitor screening)

  • Equipment:

    • Fluorescence microplate reader with excitation/emission filters or monochromators

    • Black, flat-bottom 96-well or 384-well microplates (opaque plates minimize well-to-well crosstalk)

    • Calibrated single and multichannel pipettes

    • Reagent reservoirs

Reagent Preparation
  • Substrate Stock Solution (10 mM):

    • Dissolve 1.87 mg of this compound (MW: 187.19 g/mol ) in 1 mL of anhydrous DMSO.[5]

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light. Causality: Storing in aliquots prevents multiple freeze-thaw cycles which can degrade the compound.

  • Standard Stock Solution (1 mM 6-Hydroxyquinoline):

    • Dissolve 1.45 mg of 6-Hydroxyquinoline (MW: 145.16 g/mol ) in 1 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light. This stock will be used to generate a standard curve to quantify product formation.

  • Assay Buffer:

    • Prepare 50 mM Tris-HCl, pH 7.4. The optimal pH may vary depending on the specific enzyme and should be determined empirically. Most common esterases are active in the pH 7.0-8.0 range.

  • Enzyme Working Solution:

    • Dilute the enzyme stock to the desired concentration in cold Assay Buffer immediately before use.

    • Expertise Insight: The optimal enzyme concentration should be determined in a preliminary experiment. It should be low enough to ensure the reaction remains in the linear range for the duration of the measurement (e.g., 15-60 minutes) but high enough to provide a robust signal over background.

Assay Protocol (96-Well Plate Format)

This protocol is designed for a final assay volume of 100 µL.

  • Prepare Standard Curve (Self-Validating System):

    • In a new 96-well plate, create a serial dilution of the 1 mM 6-Hydroxyquinoline standard stock in Assay Buffer to yield concentrations from 10 µM to 0 µM (buffer blank). For example, prepare 200 µL of each standard.

    • Add 100 µL of each standard dilution to separate wells. This curve allows the conversion of arbitrary fluorescence units (RFU) to the molar amount of product.

  • Set Up Assay Plate:

    • Design the plate layout to include all necessary controls:

      • No-Enzyme Control: 50 µL Assay Buffer + 50 µL Substrate Working Solution. (Measures substrate auto-hydrolysis).

      • No-Substrate Control: 50 µL Enzyme Working Solution + 50 µL Assay Buffer. (Measures intrinsic fluorescence of the enzyme/buffer).

      • Test Wells: 49 µL Enzyme Working Solution + 1 µL Test Compound (in DMSO) + 50 µL Substrate Working Solution.

      • Vehicle Control: 49 µL Enzyme Working Solution + 1 µL DMSO + 50 µL Substrate Working Solution.

  • Assay Execution Workflow:

Caption: Step-by-step workflow for performing the fluorogenic esterase assay in a 96-well plate format.

Plate Reader Settings
  • Mode: Kinetic

  • Excitation Wavelength: ~335 nm

  • Emission Wavelength: ~505 nm

  • Read Interval: 60 seconds

  • Read Duration: 30-60 minutes

  • Temperature: 25°C or 37°C (must be consistent)

Note: The exact excitation and emission maxima for 6-hydroxyquinoline can be environment-dependent.[7] It is recommended to perform a scan on the 6-HQ standard in your assay buffer to determine the optimal wavelengths for your specific instrument and conditions.

Data Analysis and Interpretation

  • Calculate Reaction Velocity:

    • For each well, plot Relative Fluorescence Units (RFU) versus Time (minutes).

    • Identify the linear portion of the curve (initial reaction phase).

    • The slope of this linear portion is the reaction velocity (V) in RFU/min.

  • Quantify Product Formation:

    • Plot the fluorescence values of your 6-hydroxyquinoline standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from this curve (y = mx + c) to convert the velocity from RFU/min to µM/min.

    • Velocity (µM/min) = (V [RFU/min]) / (slope of standard curve [RFU/µM]).

  • Calculate Inhibitor Potency (IC₅₀):

    • For inhibitor screening, calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

ParameterRecommended Value/RangeRationale & Notes
Substrate This compoundPro-fluorogenic, hydrolyzed to fluorescent 6-hydroxyquinoline.
Excitation λ ~335 nmOptimal wavelength to excite the 6-hydroxyquinoline product.
Emission λ ~505 nmWavelength of maximum fluorescence emission from the product.
Assay Buffer 50 mM Tris or PhosphateMaintains a stable pH; choice depends on the specific enzyme's requirements.
pH Range 7.0 - 8.0Most esterases and lipases exhibit optimal activity in this neutral to slightly basic range.
Substrate Conc. 5 - 50 µMShould be at or below the Kₘ for the enzyme to ensure the reaction rate is proportional to enzyme concentration.
DMSO Conc. ≤ 1% (final)Higher concentrations of the organic solvent can denature the enzyme and inhibit its activity.
Applications Enzyme kinetics, HTS for inhibitors, Biocatalyst discoveryVersatile assay suitable for a wide range of research and drug discovery applications.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate auto-hydrolysis. 2. Contaminated buffer or reagents. 3. Intrinsic fluorescence from test compounds.1. Prepare substrate solution fresh. Test assay at a lower pH if possible. 2. Use high-purity water and reagents. Filter-sterilize the buffer. 3. Screen compounds for fluorescence at the assay wavelengths before testing for inhibition.
Non-linear Reaction Progress 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Ensure the enzyme is stable in the assay buffer for the duration of the experiment. Add stabilizing agents like BSA if necessary. 3. Use only the initial linear phase of the reaction for velocity calculations.
Low Signal / No Activity 1. Inactive enzyme. 2. Incorrect plate reader settings. 3. Substrate not suitable for the specific enzyme.1. Verify enzyme activity with a known positive control substrate. 2. Confirm excitation/emission wavelengths and gain settings. Run the 6-HQ standard to verify instrument function. 3. While broadly applicable, some specific esterases may not efficiently hydrolyze this substrate.

References

  • Bhattacharjee, A., & Datta, A. (2003). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion film. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 559-567. [Link]

  • ResearchGate. (2002). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 753-758. [Link]

  • American Chemical Society. (1955). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry. [Link]

  • ResearchGate. (2015). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. [Link]

  • PubChemLite. This compound (C11H9NO2). [Link]

  • University of California, Irvine - Department of Chemistry. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]

  • Royal Society of Chemistry. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459602, this compound. [Link]

  • Wikipedia. Quinoline. [Link]

  • ResearchGate. (2016). How to determine the esterase activity?. [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

  • ResearchGate. Canonical esterase mechanism demonstrating AAT, hydrolysis, alcoholysis.... [Link]

  • National Center for Biotechnology Information. (2021). A novel esterase from a soil metagenomic library displaying a broad substrate range. AMB Express, 11(1), 38. [Link]

  • MDPI. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • National Center for Biotechnology Information. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 28(11), 4349. [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]

  • PubMed. (2021). High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors. [Link]

Sources

Live-Cell Imaging with Quinolin-6-yl Acetate Based Sensors: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Crossroads of Metabolism and Epigenetics

In the intricate landscape of cellular biology, the small metabolite acetyl-coenzyme A (acetyl-CoA) stands as a pivotal nexus, linking energy metabolism to a vast array of biosynthetic pathways and epigenetic regulation.[1][2] The dynamic control of acetyl-CoA pools within distinct subcellular compartments is fundamental to cellular health and is frequently dysregulated in diseases such as cancer and metabolic disorders.[3] Acetyl-CoA serves as the essential donor for acetylation reactions, including the histone acetylation that profoundly influences gene expression.[2] A key enzyme responsible for the synthesis of nucleocytosolic acetyl-CoA is Acetyl-CoA Synthetase 2 (ACSS2), which utilizes acetate as a substrate.[3] Consequently, the ability to visualize and quantify acetate metabolism in real-time within living cells is of paramount importance to researchers in basic science and drug development.

Quinolin-6-yl acetate-based sensors are emerging as powerful tools for the real-time, fluorescence-based imaging of acetate utilization and, by extension, ACSS2 activity in live cells. These cell-permeable, non-fluorescent probes are metabolically activated by intracellular esterases, leading to the release of a highly fluorescent quinoline fluorophore. This application note provides a comprehensive guide to the principles, protocols, and applications of this compound sensors for live-cell imaging, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: An Enzyme-Gated Fluorescent Signal

The functionality of this compound sensors is predicated on an elegant, enzyme-activated "turn-on" fluorescence mechanism. The sensor, in its acetate ester form, is largely non-fluorescent and readily crosses the cell membrane. Once inside the cell, it becomes a substrate for ubiquitous intracellular esterases, which cleave the acetate group.[4][5] This enzymatic hydrolysis releases the highly fluorescent 6-hydroxyquinoline, which can be readily detected by fluorescence microscopy.[4][5] The rate of this conversion, and thus the intensity of the fluorescent signal, is directly proportional to the intracellular esterase activity and the availability of the sensor.

Crucially, in the context of studying acetyl-CoA metabolism, the accumulation of the fluorescent product can be correlated with the activity of ACSS2. Under conditions where acetate is a primary carbon source, the rate of its conversion to acetyl-CoA by ACSS2 can influence the dynamics of intracellular acetate pools, which in turn can be reflected in the activation of the this compound sensor.

This compound Sensor Mechanism Workflow of this compound Sensor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Q-OAc_ext This compound (Non-fluorescent) Q-OAc_int This compound Q-OAc_ext->Q-OAc_int Cellular Uptake Esterases Intracellular Esterases Q-OAc_int->Esterases Substrate Q-OH 6-Hydroxyquinoline (Fluorescent) Esterases->Q-OH Cleavage Acetate Acetate Esterases->Acetate Product Detection Fluorescence Microscopy Q-OH->Detection Fluorescence Signal ACSS2 ACSS2 Acetate->ACSS2 Substrate Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Product

Caption: Mechanism of this compound sensor activation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the use of this compound-based sensors in live-cell imaging experiments.

I. Reagent Preparation and Storage
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).

    • For example, for a molecular weight of 187.19 g/mol , dissolve 1.87 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Cell Culture Medium:

    • Use a phenol red-free medium to minimize background fluorescence.[6]

    • Ensure the medium is supplemented with the necessary components for your specific cell line (e.g., fetal bovine serum, penicillin-streptomycin).

  • Imaging Buffer:

    • A balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or a specialized live-cell imaging solution is recommended.[7]

    • Ensure the buffer is at the appropriate pH and osmolarity for your cells.

II. Cell Culture and Plating
  • Culture cells of interest in a suitable flask until they reach approximately 80-90% confluency.

  • For imaging, seed the cells onto a glass-bottom dish or a multi-well imaging plate. The seeding density should be optimized to achieve 60-70% confluency at the time of imaging. This prevents overcrowding, which can affect cell health and sensor uptake.

  • Incubate the cells for at least 24 hours to allow them to adhere and recover from passaging.

III. Sensor Loading and Staining
  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final working concentration. The optimal concentration typically ranges from 1 to 10 µM and should be determined empirically for each cell line and experimental condition.

  • Cell Staining:

    • Aspirate the cell culture medium from the imaging dish/plate.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time should be determined to achieve sufficient signal without causing cytotoxicity.

  • Washing (Optional but Recommended):

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed imaging buffer or phenol red-free medium to remove any excess, non-hydrolyzed probe, which can contribute to background fluorescence.[8]

IV. Live-Cell Imaging
  • Microscope Setup:

    • Use an inverted fluorescence microscope equipped with a live-cell incubation chamber to maintain physiological conditions (37°C, 5% CO2, and humidity).

    • Select the appropriate filter set for 6-hydroxyquinoline. The excitation maximum is typically around 350 nm, and the emission maximum is around 500 nm. A DAPI or similar filter set is often suitable.

  • Image Acquisition:

    • Begin by acquiring a brightfield or phase-contrast image to assess cell morphology and confluency.

    • Switch to the fluorescence channel to visualize the signal from the activated sensor.

    • Optimize the exposure time and gain settings to achieve a good signal-to-noise ratio without saturating the detector.[9]

    • For time-lapse imaging, determine the appropriate imaging interval to capture the dynamics of interest without inducing significant phototoxicity.[6]

Experimental_Workflow Live-Cell Imaging Workflow Start Start Cell_Culture Cell Culture & Plating Start->Cell_Culture Sensor_Loading Sensor Loading (1-10 µM, 30-60 min) Cell_Culture->Sensor_Loading Wash Wash Cells Sensor_Loading->Wash Imaging Live-Cell Imaging (37°C, 5% CO2) Wash->Imaging Data_Analysis Quantitative Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for live-cell imaging experiments.

Data Analysis and Interpretation

I. Image Processing and Quantification
  • Software: Utilize image analysis software such as ImageJ/Fiji, CellProfiler, or other commercial packages.[10]

  • Region of Interest (ROI) Selection: Define ROIs to measure fluorescence intensity. This can be done by outlining individual cells or by analyzing the entire field of view.[10]

  • Background Subtraction: It is essential to correct for background fluorescence.[11] Measure the fluorescence intensity of a region within the field of view that does not contain any cells and subtract this value from your cellular ROI measurements.[11]

  • Normalization: To account for variations in cell number, the total fluorescence intensity of a field of view can be normalized to the cell count in that field.

II. Quantitative Data Summary
ParameterDescriptionTypical Values/Settings
Sensor Concentration The final concentration of this compound used for cell loading.1 - 10 µM
Loading Time The duration of cell incubation with the sensor.30 - 60 minutes
Excitation Wavelength The peak wavelength used to excite the fluorescent product.~350 nm
Emission Wavelength The peak wavelength of the emitted fluorescence.~500 nm
Exposure Time The duration the camera sensor is exposed to light for each image.50 - 500 ms (optimize for your system)
Imaging Interval The time between consecutive frames in a time-lapse experiment.1 - 10 minutes

Applications in Research and Drug Development

The ability to monitor intracellular acetate metabolism opens up numerous avenues for research and therapeutic development.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways, including an increased reliance on acetate as a carbon source, particularly under hypoxic conditions.[3] this compound sensors can be used to study this metabolic reprogramming and to screen for inhibitors of ACSS2, a potential therapeutic target in oncology.[12]

  • Neuroscience: Acetyl-CoA is the precursor for the neurotransmitter acetylcholine.[13] These sensors could provide insights into the metabolic state of cholinergic neurons and the effects of neurodegenerative diseases on their function.

  • Epigenetics: By providing a readout of the metabolic flux that generates acetyl-CoA for histone acetylation, these sensors can be used to study the interplay between metabolism and epigenetic regulation in various biological processes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal - Inefficient sensor loading.- Low esterase activity in the cell type.- Incorrect filter set.- Increase sensor concentration or incubation time.- Use a positive control cell line known to have high esterase activity.- Verify the excitation and emission spectra of 6-hydroxyquinoline and use the appropriate filters.
High Background - Incomplete removal of extracellular probe.- Autofluorescence from cell culture medium or plate.- Perform thorough washing steps after loading.[8]- Use phenol red-free medium and high-quality imaging plates.[6]
Phototoxicity - Excessive light exposure.- Reduce the excitation light intensity and exposure time.- Decrease the frequency of image acquisition in time-lapse experiments.[6]
Blurry Images - Incorrect focus.- Dirty objective lens.- Carefully focus on the cells before starting the experiment.- Clean the objective lens according to the manufacturer's instructions.[8]

References

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Kim, Y., Choi, Y., Weissleder, R., & Tung, C. H. (2007). Membrane permeable esterase-activated fluorescent imaging probe. Bioorganic & medicinal chemistry letters, 17(18), 5054–5057. Retrieved from [Link]

  • López-López, E., et al. (2024). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. Molecules, 29(3), 693. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Patsnap. (2025). How to quantify fluorescence intensity in cell images? Synapse. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Diehl, K. L., et al. (2025). A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. Cell Chemical Biology. Retrieved from [Link]

  • Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Florida State University. Retrieved from [Link]

  • Vtyurina, N. N., et al. (2015). Quantitative Analysis of Intracellular Fluorescent Foci in Live Bacteria. Biophysical journal, 109(5), 881–890. Retrieved from [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Accounts of chemical research, 51(8), 1815–1826. Retrieved from [Link]

  • ResearchGate. (2025). Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. Retrieved from [Link]

  • Wang, L., & Hoffman, R. A. (2017). Quantitative Fluorescence Measurements with Multicolor Flow Cytometry. Current protocols in cytometry, 80, 1.28.1–1.28.21. Retrieved from [Link]

  • Miller, K. D., et al. (2021). Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth. Molecular cancer therapeutics. Retrieved from [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309–326. Retrieved from [Link]

  • Liu, J., et al. (2018). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical chemistry, 90(1), 1042–1048. Retrieved from [Link]

  • ResearchGate. (2025). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Diehl, K. L., et al. (2025). A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. Cell Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2021). Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The fluorescence-based acetylation assay using thiol-sensitive probes. PubMed. Retrieved from [Link]

  • Schug, Z. T., et al. (2015). Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress. Cancer cell, 27(1), 57–71. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Fluorescence-Based Acetylation Assay Using Thiol-Sensitive Probes. PubMed. Retrieved from [Link]

  • Comerford, S. A., et al. (2014). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. Molecular and cellular endocrinology, 397(1-2), 2–9. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. PubMed Central. Retrieved from [Link]

  • The Medical Biochemistry Page. (n.d.). Choline Acetyltransferase: The Binding of Choline and Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. PubMed. Retrieved from [Link]

Sources

Application Note: Quinolin-6-yl Acetate as a High-Affinity Fluorescent Probe for Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of protein-ligand interactions is a cornerstone of pharmacology and drug discovery. Understanding the affinity and kinetics of how a small molecule binds to its protein target is essential for developing effective therapeutics.[1][2][3] Fluorescence-based assays offer a powerful, non-radioactive alternative for this purpose, providing high sensitivity and suitability for high-throughput screening (HTS).[4][5][6] Quinolin-6-yl acetate is a fluorogenic compound that has emerged as a valuable tool in this domain, particularly for studying enzymes with specific active site characteristics, such as acetylcholinesterase (AChE). This guide provides an in-depth overview of the principles, protocols, and applications of using this compound as a reporter probe in competitive binding assays.

Principle of the Assay: Competitive Displacement

The primary application of this compound is in competitive binding assays. The fundamental principle relies on the displacement of this fluorescent probe from the protein's active site by a test compound (e.g., a potential inhibitor). The quinoline moiety is an effective fluorophore.[7] When this compound is bound to a protein, its fluorescence properties are often altered due to the change in its microenvironment. In the case of acetylcholinesterase, the probe is hydrolyzed by the enzyme, yielding a highly fluorescent product. An inhibitor competing for the same binding site will prevent this hydrolysis, leading to a measurable decrease in the fluorescence signal. The degree of fluorescence quenching is directly proportional to the binding affinity and concentration of the test compound. This allows for the determination of key inhibitory constants like the IC₅₀ (half-maximal inhibitory concentration).[2][4]

cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: Inhibitor Present Protein Protein (AChE) Active Site Product Fluorescent Product Protein->Product Release Probe Quinolin-6-yl Acetate Probe->Protein:f1 Binding & Hydrolysis Signal_High High Fluorescence Product->Signal_High Generates Protein_B Protein (AChE) Active Site Signal_Low Low Fluorescence Protein_B->Signal_Low No Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Protein_B:f1 Competitive Binding Probe_B Quinolin-6-yl Acetate Probe_B->Protein_B:f1 Binding Blocked

Caption: Assay principle of competitive displacement.

Physicochemical and Spectral Properties

Understanding the fundamental properties of this compound is critical for proper experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂PubChem[8]
Molecular Weight 187.19 g/mol PubChem[8]
IUPAC Name This compoundPubChem[8]
CAS Number 24306-33-0PubChem[8]
Excitation (approx.) ~320-340 nmInferred from quinoline derivatives[9][10]
Emission (approx.) ~450-550 nmInferred from quinoline derivatives[9][10]

Expert Tip: The exact excitation and emission maxima can be solvent-dependent and may shift upon binding to a protein. It is imperative to perform a spectral scan of the probe in the final assay buffer, both free and in the presence of the target protein, to determine the optimal wavelengths for your specific conditions.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibitor Screening

This protocol provides a robust method for screening potential AChE inhibitors using this compound in a 96-well plate format. This assay is based on the Ellman method's principles but uses a fluorogenic substrate.[11]

1. Materials and Reagents

  • Target Protein: Purified human recombinant Acetylcholinesterase (AChE).

  • Fluorescent Probe: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control: A known AChE inhibitor (e.g., Physostigmine).

  • Plates: Black, flat-bottom 96-well microplates suitable for fluorescence measurements.

  • Instrumentation: A microplate reader capable of fluorescence intensity detection.

2. Experimental Workflow

A Reagent Preparation (Buffer, Enzyme, Probe, Compounds) B Plate Mapping (Controls, Test Compounds) A->B C Dispense Test Compounds & Controls (e.g., 1 µL) B->C D Dispense AChE Enzyme (e.g., 50 µL) C->D E Pre-incubation (15 min at RT) D->E F Initiate Reaction: Add this compound (e.g., 50 µL) E->F G Kinetic Measurement (Fluorescence reading every 60s for 15-30 min) F->G H Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) G->H

Caption: Experimental workflow for AChE inhibitor screening.

3. Step-by-Step Methodology

a. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 8.0. Degas the buffer before use.

  • AChE Working Solution: Dilute the purified AChE stock in Assay Buffer to the desired working concentration (e.g., 0.2-0.5 U/mL). The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

  • Probe Working Solution: Dilute the 10 mM this compound stock in Assay Buffer. The final concentration in the well should be near the Michaelis-Menten constant (Km) for the enzyme, which often requires optimization.

  • Compound Dilution Series: Perform serial dilutions of your test compounds and positive control in 100% DMSO.

b. Assay Procedure:

  • Compound Plating: Add 1 µL of each test compound dilution (or DMSO for controls) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the AChE working solution to all wells except the "No Enzyme" control wells. To these, add 50 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the reaction starts.[11]

    • Rationale: Pre-incubation is crucial for time-dependent inhibitors and ensures that the assay reaches equilibrium, providing a more accurate measurement of inhibitory potency.[1]

  • Reaction Initiation: Add 50 µL of the this compound working solution to all wells to start the reaction. The total volume should be 101 µL.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 15-30 minutes) at the pre-determined optimal excitation and emission wavelengths.

4. Controls and Self-Validation

  • 100% Activity Control (Negative Control): Contains enzyme and DMSO vehicle, but no inhibitor. This well defines the maximum reaction rate.

  • 0% Activity Control (Blank): Contains Assay Buffer and DMSO, but no enzyme. This accounts for background fluorescence and substrate auto-hydrolysis.

  • Positive Control: Contains enzyme and a known inhibitor. This validates that the assay can detect inhibition.

  • Test Compound Interference: It's good practice to run a parallel plate with test compounds and the fluorescent product (if available) but no enzyme to check for quenching or autofluorescence artifacts.

5. Data Analysis

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_Test_Compound - Rate_Blank) / (Rate_Negative_Control - Rate_Blank))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Broader Applications and Considerations

While prominently used for AChE, the principle of using this compound or its derivatives can be extended to other esterase or hydrolase enzymes. The key requirement is that the probe must act as a substrate and its hydrolysis must lead to a significant change in fluorescence.

Limitations:

  • Assay Interference: Test compounds that are fluorescent themselves or that quench the fluorescence of the product can interfere with the assay.

  • Solubility: Poorly soluble compounds may precipitate in the aqueous assay buffer, leading to inaccurate results.

  • Mechanism of Action: This assay is a primary screen and does not distinguish between competitive, non-competitive, or uncompetitive inhibitors.[12] Follow-up mechanistic studies are required.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Substrate auto-hydrolysis; contaminated buffer.Prepare fresh buffer; check substrate purity; subtract blank values.
Low signal-to-background ratio Enzyme concentration too low; incorrect wavelengths.Optimize enzyme concentration; perform a spectral scan to find optimal Ex/Em wavelengths.
High well-to-well variability Pipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing after each addition.
Inconsistent positive control results Degradation of inhibitor or enzyme stock.Prepare fresh stocks; aliquot and store stocks properly at -80°C.

Conclusion

This compound is a versatile and sensitive tool for studying protein-ligand interactions, particularly in the context of enzyme inhibition assays for targets like acetylcholinesterase. Its use in a well-designed competitive binding assay allows for efficient high-throughput screening and quantitative determination of inhibitor potency. By understanding the underlying principles and carefully optimizing the protocol, researchers can generate reliable and reproducible data crucial for advancing drug discovery programs.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available from: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. Available from: [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Interactions in Cell Lysates. Current Protocols in Chemical Biology, 1, 1–15. Available from: [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening. Methods in Molecular Biology, vol 2437. Humana, New York, NY. Available from: [Link]

  • Renberg, B. (2007). Fluorescence-based ligand assays for protein detection using affibody affinity proteins. DiVA portal. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 34(3). Available from: [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 6(3), 365–387. Available from: [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from: [Link]

  • ResearchGate. (2015). Synthesis and characterization of new quinoline monomers. ResearchGate. Available from: [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2021). RSC Advances. Available from: [Link]

  • Hong, Y., et al. (2009). Convenient and continuous fluorometric assay method for acetylcholinesterase and inhibitor screening based on the aggregation-induced emission. Chemical Communications, (21), 3046–3048. Available from: [Link]

  • Acta Chimica Slovenica. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. Available from: [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. ResearchGate. Available from: [Link]

  • ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1). Available from: [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available from: [Link]

  • Tzivita, E., et al. (2000). The role of the protein-binding on the mode of drug action as well the interactions with other drugs. Hospital Chronicles, 1, 39-44. Available from: [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (2023). RSC Advances. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 693. Available from: [Link]

  • Findlay, J. W. A., & Smith, W. C. (Eds.). (2009). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons. Available from: [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947–964. Available from: [Link]

Sources

Covalent labeling of target proteins with Quinolin-6-yl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Covalent Labeling of Target Proteins with Quinolin-6-yl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Irreversible Binding in Protein Research

Covalent labeling is a powerful chemical biology technique used to investigate protein function, identify drug targets, and develop potent therapeutic agents.[1][2][3][4] Unlike non-covalent interactions, covalent labeling forms a stable, irreversible bond between a small molecule probe and its protein target. This enables researchers to permanently tag and identify proteins of interest within complex biological systems, providing a durable readout of enzyme activity or ligand binding.[5][6][7] One of the most prominent applications of this technology is Activity-Based Protein Profiling (ABPP), which utilizes covalent probes to survey the functional state of entire enzyme families directly in native biological systems.[5][6][7]

This guide provides a comprehensive overview of the principles and protocols for the covalent labeling of target proteins using this compound. While direct, extensive literature on this compound as a covalent probe is emerging, its chemical structure suggests a clear mechanism of action analogous to well-characterized covalent modifiers. We will therefore present a detailed, mechanistically grounded framework for its application, drawing upon established principles of covalent inhibitor design and chemoproteomic workflows.[1][2][3][4]

Mechanism of Action: Acylation of Nucleophilic Residues

This compound is hypothesized to function as an acylating agent, targeting nucleophilic amino acid residues on proteins. The core mechanism involves the nucleophilic attack by an activated amino acid side chain on the electrophilic carbonyl carbon of the acetate group. The acetate moiety then serves as a leaving group, resulting in the formation of a stable covalent bond between the quinolin-6-yl scaffold and the protein.

The primary targets for such a reaction are amino acids with strong nucleophilic character, most notably:

  • Serine: Often found in the catalytic triad of enzymes like serine hydrolases, the hydroxyl group of serine can act as a potent nucleophile.[8][9]

  • Cysteine: The thiol group of cysteine is a highly reactive nucleophile, frequently targeted by a wide range of covalent warheads.

  • Lysine: The primary amine of the lysine side chain can also act as a nucleophile, particularly when it is in a suitable chemical environment that lowers its pKa.

The quinoline scaffold itself likely serves as a recognition element, providing the necessary binding affinity and specificity for the target protein's binding pocket, thus positioning the acetate group for efficient reaction with a nearby nucleophile.

Visualizing the Covalent Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Confirmation p Purified Protein or Cell Lysate r Incubation (Time, Temp, pH) p->r Add Protein q This compound (Probe) q->r Add Probe s SDS-PAGE & In-gel Fluorescence r->s Quench & Analyze t LC-MS/MS Analysis (Site Identification) r->t Proteolytic Digestion u Western Blot r->u Quench & Analyze

Caption: A generalized workflow for the covalent labeling of proteins using this compound.

Experimental Protocols

The following protocols are designed as a starting point for the covalent labeling of a target protein with this compound. Optimization of parameters such as probe concentration, incubation time, and temperature is highly recommended for each specific protein of interest.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is suitable for confirming the direct covalent modification of a purified protein.

Materials and Reagents:

Reagent/MaterialSpecification
Purified Target Protein>95% purity
This compoundHigh purity, dissolved in DMSO
Reaction Buffere.g., Phosphate-Buffered Saline (PBS), pH 7.4
Quenching Solution4X Laemmli Sample Buffer
DMSOAnhydrous
SDS-PAGE GelsAppropriate percentage for protein size
Coomassie Stain or Fluorescent ScannerFor visualization

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare a stock solution of the purified target protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that could react with the probe.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Serially dilute the stock solution to working concentrations (e.g., 1 mM, 100 µM) in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the purified protein to a final concentration of 1-2 µM.

    • Add the this compound probe to the desired final concentration (a good starting point is a 10-fold molar excess over the protein).

    • Ensure the final concentration of DMSO in the reaction is less than 5% to avoid protein denaturation.

    • Incubate the reaction at room temperature or 37°C for 1 hour. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended for optimization.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 4X Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Analysis:

    • Analyze the samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining. A successful covalent modification may result in a slight shift in the molecular weight of the protein.

    • For more definitive confirmation, proceed with mass spectrometry analysis (Protocol 3).

Protocol 2: Labeling in Complex Proteomes (Cell Lysates)

This protocol adapts the labeling procedure for a more complex biological sample, such as a cell lysate, and is a foundational step for ABPP experiments.[5][6][7]

Materials and Reagents:

Reagent/MaterialSpecification
Cell CultureExpressing the target protein
Lysis BufferNP-40 or RIPA buffer without primary amines
Protease Inhibitor Cocktail
BCA Protein Assay Kit
This compoundHigh purity, dissolved in DMSO
SDS-PAGE and Western Blotting reagents
Primary AntibodySpecific for the target protein
Secondary AntibodyHRP-conjugated

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Labeling Reaction:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in reaction buffer.

    • Add this compound to a final concentration of 10-100 µM.

    • Incubate at 37°C for 30-60 minutes.

  • Analysis by Western Blot:

    • Quench the reaction with Laemmli buffer and boil.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • A covalent modification may cause a mobility shift in the target protein band, which can be detected by Western blot.

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is the gold standard for confirming covalent labeling and identifying the precise site of modification.[10][11][12][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Perform the labeling reaction as described in Protocol 1.

    • Run the labeled protein sample on an SDS-PAGE gel and stain with Coomassie blue.

    • Excise the protein band of interest.

  • In-Gel Digestion:

    • Destain the gel slice.

    • Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein overnight with a protease such as trypsin.

  • Peptide Extraction and LC-MS/MS Analysis:

    • Extract the peptides from the gel slice.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein.

    • Specify a variable modification on the nucleophilic amino acids (Ser, Cys, Lys, etc.) corresponding to the mass of the quinolin-6-yl moiety.

    • Successful identification of a peptide with this mass shift confirms covalent labeling and pinpoints the exact amino acid residue that was modified.

Visualizing the Hypothesized Reaction Mechanism

Caption: Hypothesized reaction of this compound with a serine residue.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Increase the probe concentration, incubation time, or temperature. Ensure the pH of the reaction buffer is optimal for nucleophilic attack (typically pH 7-8.5).

  • Off-Target Labeling: Decrease the probe concentration or incubation time. The quinoline scaffold should confer some specificity, but high concentrations can lead to non-specific reactions.[14]

  • Protein Instability: Ensure the concentration of DMSO is kept to a minimum. Perform reactions on ice if the protein is unstable at higher temperatures.

  • No Mobility Shift on SDS-PAGE: A small modification may not result in a discernible shift. Mass spectrometry is the most reliable method for confirmation.[10][11][12][13]

Conclusion

This compound represents a potential tool for the covalent modification of proteins, likely acting through an acylation mechanism targeting nucleophilic residues. By leveraging the established principles of covalent labeling and activity-based protein profiling, researchers can effectively utilize this and similar reagents to explore protein function and inhibitor binding. The protocols outlined in this guide provide a robust starting point for these investigations, with mass spectrometry serving as the ultimate validation for successful and specific covalent labeling.

References

  • Martell, J. et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 413-422. [Link]

  • PubMed. (2022). Electrophilic warheads in covalent drug discovery: an overview. PubMed. [Link]

  • Taylor & Francis Online. (2022). Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]

  • Semantic Scholar. (2022). Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar. [Link]

  • De Vita, E. (2023). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. EBioMedicine. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 16(12), 1723–1728. [Link]

  • Aebersold, R., & Goodlett, D. R. (2003). The characterization of protein post-translational modifications by mass spectrometry. Accounts of chemical research, 36(6), 453-461. [Link]

  • Gautam, V. et al. (2019). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. [Link]

  • PubMed. (2021). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. PubMed. [Link]

  • Wikipedia. Activity-based proteomics. Wikipedia. [Link]

  • Antão, C. et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 153. [Link]

  • Gregorich, Z. R., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Domanski, D., & Aebersold, R. (2012). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 7(1), 63-71. [Link]

  • Bitesize Bio. (2023). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Bitesize Bio. [Link]

  • Lentz, C. S. et al. (2020). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 54, 38-46. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching of Quinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinolin-6-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to fluorescence quenching in experiments utilizing this versatile fluorogenic substrate. As a non-fluorescent precursor that yields the highly fluorescent 6-hydroxyquinoline upon enzymatic hydrolysis, this compound is a powerful tool for assaying esterase activity. However, like any fluorescent assay, its successful implementation relies on a clear understanding of the potential pitfalls and how to address them. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal is much lower than expected, or I'm not seeing any signal at all. What's going on?

A weak or absent fluorescence signal is one of the most common issues encountered. The root cause often lies in one of several key areas: enzymatic activity, probe integrity, or instrument settings.

  • Insufficient Enzyme Activity: The fluorescence of your assay is directly proportional to the amount of 6-hydroxyquinoline produced by enzymatic hydrolysis. Low enzyme concentration or inhibited enzyme activity will result in a weak signal.

    • Troubleshooting:

      • Enzyme Concentration: Ensure you are using an appropriate concentration of your esterase. If you are unsure, perform a titration to determine the optimal enzyme concentration.

      • Enzyme Inhibition: Your sample may contain inhibitors of the esterase. Run a control reaction with a known, purified esterase to confirm that your assay components are not inhibitory.

      • Sub-optimal Reaction Conditions: Esterase activity is highly dependent on pH and temperature. The optimal pH for most esterases is around 8.0.[1][2] Verify that your buffer pH is correct and that the reaction is incubated at the optimal temperature for your specific enzyme.

  • Probe Integrity and Concentration: The chemical stability and concentration of this compound are critical.

    • Troubleshooting:

      • Probe Degradation: this compound can undergo spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions in a dark, cold environment.

      • Low Probe Concentration: While high concentrations can be problematic (see Q2), a concentration that is too low will naturally produce a weak signal. Ensure you are using a concentration sufficient for your enzyme's activity and your instrument's sensitivity.

  • Instrument Settings: Incorrect settings on your fluorometer can prevent the detection of an otherwise strong signal.

    • Troubleshooting:

      • Excitation and Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for 6-hydroxyquinoline. The optimal excitation is around 333 nm, with an emission maximum in the range of 365-371 nm in polymer films.[3]

      • Slit Widths and Gain: Inappropriately narrow slit widths or low detector gain can significantly reduce the detected signal. Consult your instrument's manual for guidance on optimizing these settings for your specific application.

Q2: I'm observing a decrease in fluorescence signal at high concentrations of my enzyme or substrate. Why is this happening?

This phenomenon is often due to the "inner filter effect" or aggregation-caused quenching (ACQ).

  • Inner Filter Effect: At high concentrations, the analyte can absorb a significant portion of the excitation light, preventing it from reaching all the fluorophores in the sample. Similarly, the emitted fluorescence can be re-absorbed by other analyte molecules before it reaches the detector.

    • Troubleshooting:

      • Dilution is Key: The most straightforward solution is to work with more dilute solutions. Ideally, the absorbance of your sample at the excitation wavelength should not exceed 0.1.[4]

      • Use a Microplate Reader: If possible, use a microplate reader that excites and detects fluorescence from the top of the well, which can minimize the path length and reduce the inner filter effect.

  • Aggregation-Caused Quenching (ACQ): Many planar aromatic molecules, like quinoline derivatives, have a tendency to aggregate at high concentrations. This aggregation can lead to self-quenching of fluorescence.[5]

    • Troubleshooting:

      • Concentration-Dependent Study: To determine if ACQ is occurring, perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and begins to plateau or decrease, ACQ is a likely culprit.[5]

      • Work at Lower Concentrations: The most effective way to prevent ACQ is to work at lower concentrations of the fluorophore.

Q3: My fluorescence readings are unstable and decrease over time. What are the possible causes?

A declining fluorescence signal over time is typically indicative of photobleaching or, in some cases, chemical instability of the fluorescent product.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to light.[6]

    • Troubleshooting:

      • Reduce Excitation Light Intensity: Use the lowest excitation intensity that still provides an adequate signal-to-noise ratio.

      • Limit Exposure Time: Minimize the time the sample is exposed to the excitation light. Many modern fluorometers have shutters that can be programmed to open only during the measurement.

      • Use a Photostabilizing Agent: Commercially available anti-photobleaching agents can be added to your buffer, provided they are compatible with your assay.

      • Consider More Robust Fluorophores: If photobleaching is a persistent issue, you may need to consider alternative fluorogenic substrates that are less prone to this phenomenon.

  • Chemical Instability of 6-Hydroxyquinoline: While generally stable, the fluorescent product, 6-hydroxyquinoline, can be susceptible to oxidation or other degradation pathways under certain conditions, leading to a loss of fluorescence.

    • Troubleshooting:

      • De-gas Your Buffer: Dissolved oxygen can contribute to the photo-oxidation of fluorophores. De-gassing your buffer by sparging with an inert gas like nitrogen or argon can help to mitigate this.

      • Check for Contaminants: Ensure your reagents and buffers are free from oxidizing or reactive contaminants.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low Fluorescence Signal

This guide provides a systematic workflow for troubleshooting a weak or absent fluorescence signal in your this compound assay.

Troubleshooting Workflow for Low Fluorescence Signal

low_signal_workflow start Start: Low/No Fluorescence Signal check_instrument Step 1: Verify Instrument Settings - Excitation/Emission Wavelengths - Slit Widths & Gain start->check_instrument instrument_ok Instrument Settings Correct? check_instrument->instrument_ok adjust_settings Action: Adjust Instrument Settings instrument_ok->adjust_settings No check_probe Step 2: Assess Probe Integrity - Prepare Fresh Stock Solution - Check for Contamination instrument_ok->check_probe Yes adjust_settings->check_instrument probe_ok Signal Improved? check_probe->probe_ok check_enzyme Step 3: Evaluate Enzyme Activity - Run Positive Control - Optimize pH and Temperature probe_ok->check_enzyme No success Success: Robust Signal Achieved probe_ok->success Yes enzyme_ok Signal Improved? check_enzyme->enzyme_ok investigate_inhibitors Action: Investigate Potential Inhibitors in Sample enzyme_ok->investigate_inhibitors No enzyme_ok->success Yes investigate_inhibitors->success

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Experimental Protocol: Verifying Esterase Activity with a Positive Control

  • Prepare a Positive Control Enzyme Solution: Prepare a solution of a known, active esterase (e.g., porcine liver esterase) at a concentration known to give a robust signal.

  • Prepare Assay Buffer: Use a buffer at the optimal pH for the control esterase (typically pH 7.5-8.0).

  • Prepare this compound Solution: Prepare a fresh solution of this compound in the assay buffer.

  • Set up the Reaction: In a microplate or cuvette, combine the assay buffer and the this compound solution.

  • Initiate the Reaction: Add the positive control enzyme solution to initiate the reaction.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence at the appropriate excitation and emission wavelengths for 6-hydroxyquinoline.

  • Analyze the Data: A time-dependent increase in fluorescence confirms that the substrate and assay conditions are suitable for detecting esterase activity.

Guide 2: Addressing Signal Instability and Photobleaching

This guide provides strategies to mitigate signal decay due to photobleaching.

Strategies to Minimize Photobleaching

StrategyDescriptionKey Considerations
Reduce Excitation Intensity Lower the power of the excitation light source.May decrease signal-to-noise ratio. Find a balance between signal strength and photostability.
Limit Exposure Time Use shutters or automated measurement protocols to expose the sample to light only during data acquisition.Requires appropriate instrumentation and software.
Use Anti-Fade Reagents Add commercially available photostabilizing agents to the buffer.Ensure compatibility with the enzyme and other assay components.
Deoxygenate the Sample Remove dissolved oxygen by sparging with an inert gas.Can be cumbersome for high-throughput screening.
Increase Fluorophore Concentration A higher concentration of fluorophores can sometimes compensate for photobleaching.Be mindful of the inner filter effect and aggregation-caused quenching.

Scientific Integrity & Logic: The Chemistry of Quenching

The fluorescence of 6-hydroxyquinoline, the product of this compound hydrolysis, is highly sensitive to its environment. Understanding the underlying quenching mechanisms is crucial for accurate data interpretation.

Mechanisms of Fluorescence Quenching

quenching_mechanisms quenching Fluorescence Quenching dynamic Dynamic (Collisional) Quenching - Fluorophore and quencher interact during the excited state lifetime. quenching->dynamic static Static Quenching - A non-fluorescent complex forms between the fluorophore and quencher in the ground state. quenching->static self_quenching Self-Quenching (ACQ) - Aggregation of fluorophores at high concentrations leads to quenching. quenching->self_quenching pet Photoinduced Electron Transfer (PET) - Electron transfer between the fluorophore and another molecule quenches fluorescence. quenching->pet

Caption: Major mechanisms of fluorescence quenching.

In the context of this compound assays, several quenchers can be problematic:

  • Molecular Oxygen: A well-known dynamic quencher that can lead to signal instability.

  • Halide Ions: Ions such as Cl⁻, Br⁻, and I⁻ can act as collisional quenchers for quinoline derivatives.[3]

  • Heavy Atoms: The presence of heavy atoms in the sample can enhance intersystem crossing, a non-radiative decay pathway that competes with fluorescence.

Data Presentation: Photophysical Properties of 6-Hydroxyquinoline

The following table summarizes the key photophysical properties of 6-hydroxyquinoline, the fluorescent product of the enzymatic reaction.

PropertyValueConditionsReference
Absorption Maximum (λabs) ~333 nmIn polymer films[3]
Emission Maximum (λem) 365-371 nmIn polymer films[3]
Fluorescence Quantum Yield (ΦF) Highly solvent and pH dependentVaries
Molar Extinction Coefficient (ε) Varies with solvent and pHVaries

Note: The photophysical properties of this compound itself are not well-documented in the literature, as it is designed to be non-fluorescent. Any residual fluorescence from the substrate should be considered as background in your experiments.

References

  • Poizat, O., et al. (1995). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 759-764.
  • Photobleaching. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Purification and Properties of an Esterase from Bacillus licheniformis and it's Application in Synthesis of Octyl Acetate. (2020). The Open Microbiology Journal, 14, 136-145.

Sources

Photostability issues of Quinolin-6-yl acetate in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinolin-6-yl acetate and other quinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to address common photostability challenges encountered during fluorescence microscopy experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you acquire high-quality, reproducible data.

Introduction to this compound Photostability

This compound is a valuable fluorescent probe, belonging to the quinoline family of fluorophores, which are widely utilized in biomedical imaging for their sensitivity to the cellular environment.[1][2][3] However, like all fluorophores, its utility can be limited by photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[4][5] This leads to a gradual fading of the fluorescent signal, which can compromise the quantitative analysis and the overall quality of your images.[4]

Understanding the mechanisms of photobleaching is the first step toward mitigating its effects. The process is often mediated by reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with molecular oxygen.[6] This guide will provide you with the knowledge and tools to minimize photobleaching and optimize your imaging experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading during my experiment?

A1: Photobleaching is the permanent loss of fluorescence due to light-induced damage to the fluorophore.[4][7] When this compound absorbs photons from the excitation light source, its electrons are promoted to an excited singlet state. While most electrons relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen to produce damaging reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[6][8][9] The continuous cycling of excitation and emission eventually leads to a significant loss of signal.

Q2: How can I distinguish between photobleaching and phototoxicity in my live-cell imaging experiments?

A2: While both are caused by excess light exposure, they manifest differently. Photobleaching is the fading of the fluorescent signal.[4] Phototoxicity, on the other hand, refers to the damaging effects of the excitation light and the generated ROS on the biological sample itself.[10][11] Signs of phototoxicity include changes in cell morphology, apoptosis, or altered cellular dynamics. If you observe your cells behaving abnormally under the microscope, you are likely dealing with phototoxicity, which often goes hand-in-hand with photobleaching. Reducing the overall light dose to your sample will help mitigate both issues.[10]

Q3: What are the primary factors that influence the photostability of this compound?

A3: Several factors contribute to the rate of photobleaching:

  • Excitation Light Intensity: Higher intensity light sources, like mercury or xenon-arc lamps, increase the rate of photobleaching.[7]

  • Duration of Exposure: The longer the sample is exposed to excitation light, the more photobleaching will occur.[12][13]

  • Oxygen Concentration: The presence of molecular oxygen significantly accelerates photobleaching through the generation of ROS.[9][12]

  • Local Chemical Environment: The pH and polarity of the mounting medium or cellular compartment can influence the stability of quinoline-based dyes.[1]

Q4: Are there specific antifade reagents recommended for quinoline-based dyes like this compound?

A4: While specific antifade reagents for this compound are not extensively documented, general-purpose antifade reagents are highly effective. These reagents typically work by scavenging reactive oxygen species. Common choices include:

  • Commercial Mountants: Products like ProLong™ Diamond or VECTASHIELD® are formulated to protect a wide range of fluorophores from photobleaching.[5][14]

  • Homemade Formulations: Reagents like n-propyl gallate (NPG), p-phenylenediamine (PPD), or Trolox (a vitamin E derivative) can be added to your mounting medium.[15] It's important to note that some antifade agents may quench the initial fluorescence intensity, so optimization is key.[15]

Troubleshooting Guide

Problem 1: Rapid Signal Loss During Time-Lapse Imaging

If you are observing a significant drop in the fluorescence intensity of this compound during your time-lapse experiments, follow these steps to diagnose and resolve the issue.

  • Reduce Excitation Intensity:

    • Action: Decrease the power of your laser or the intensity of your lamp to the lowest level that provides an acceptable signal-to-noise ratio.[12]

    • Rationale: Lowering the photon flux reduces the rate at which fluorophores enter the reactive triplet state, thus slowing down photobleaching.[5]

  • Optimize Exposure Time and Frame Rate:

    • Action: Shorten the camera exposure time and increase the interval between image acquisitions to the minimum required to capture the biological process of interest.[10][12]

    • Rationale: Minimizing the total time the sample is illuminated directly reduces the cumulative light dose and, consequently, photobleaching.[4][13]

  • Incorporate an Antifade Reagent:

    • Action: If you are not already using one, add an antifade reagent to your imaging medium. For live-cell imaging, consider cell-permeable antioxidants like Trolox.[13] For fixed samples, use a commercial antifade mounting medium.[7][14]

    • Rationale: Antifade reagents act as scavengers for reactive oxygen species, which are the primary culprits in the photobleaching process.

  • Verify with a Control:

    • Action: Image a fixed sample stained with this compound under the same conditions, both with and without an antifade reagent.

    • Rationale: This will confirm the effectiveness of the antifade reagent and help you determine if the issue is primarily photobleaching.

start Start: Rapid Signal Loss reduce_intensity Reduce Excitation Intensity start->reduce_intensity optimize_exposure Optimize Exposure Time & Frame Rate reduce_intensity->optimize_exposure add_antifade Incorporate Antifade Reagent optimize_exposure->add_antifade check_signal Is Signal Stability Improved? add_antifade->check_signal success Problem Solved check_signal->success Yes further_troubleshoot Consider Alternative Fluorophore or Advanced Imaging Technique check_signal->further_troubleshoot No

Caption: A systematic workflow for troubleshooting rapid signal loss.

Problem 2: High Background Fluorescence Obscuring the Signal

High background can make it difficult to distinguish the true signal from this compound. This can sometimes be exacerbated by photobleaching of the target signal.

  • Proper Washing Steps:

    • Action: Ensure thorough washing of your sample after staining to remove any unbound this compound.[16]

    • Rationale: Residual unbound fluorophores in the mounting medium contribute significantly to background fluorescence.[16]

  • Use High-Quality Reagents and Coverslips:

    • Action: Use fresh, high-quality mounting media and clean, high-performance coverslips.[16]

    • Rationale: Impurities in reagents or autofluorescence from low-quality glass can increase background noise.

  • Check for Autofluorescence:

    • Action: Before staining, examine an unstained control sample under the same imaging conditions.

    • Rationale: Biological samples, especially fixed tissues, can have endogenous fluorophores that contribute to background (autofluorescence).[5] If autofluorescence is high, you may need to perform a quenching step (e.g., with Sudan Black B) or use a fluorophore with a different spectral profile.[5]

  • Optimize Image Acquisition Settings:

    • Action: Adjust the gain and offset on your detector. Use the minimum gain necessary to detect your signal and adjust the offset to set the background to a dark gray or black level.

    • Rationale: Proper detector settings can help to digitally separate the specific signal from the background noise.

Data Summary and Key Recommendations

ParameterRecommendationRationale
Excitation Intensity Use the lowest possible power setting.Reduces the rate of fluorophore excitation and subsequent photobleaching.[5][12]
Exposure Time Keep it as short as possible for each frame.Minimizes the total light dose delivered to the sample.[4][10]
Time Interval Maximize the time between acquisitions in time-lapse experiments.Reduces the cumulative exposure to excitation light.[13]
Antifade Reagents Always use for quantitative or long-term imaging.Scavenges reactive oxygen species that cause photobleaching.[17]
Oxygen Scavengers Consider for live-cell imaging (e.g., Oxyrase, glucose oxidase).Reduces the availability of molecular oxygen, a key component in photobleaching.[12][13]

Visualizing the Mechanism of Photobleaching

To better understand the process of photobleaching, it is helpful to visualize the energy states of a fluorophore using a Jablonski diagram.

Jablonski S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 hν_abs S1->S0 hν_em T1 Excited Triplet State (T1) S1->T1 ROS Reactive Oxygen Species (ROS) Generation T1->ROS Bleaching Photobleaching T1->Bleaching Absorption Absorption (Excitation Light) Fluorescence Fluorescence ISC Intersystem Crossing (ISC) ROS->Bleaching

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

References

  • Carlton, P. M., Boulanger, J., Kervrann, C., Sibarita, J. B., & Salamero, J. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 123(Pt 12), 2233–2244.
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Topics in Fluorescence Spectroscopy: Volume 10: Glucose Sensing. Springer.
  • Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003.
  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Bitesize Bio. (n.d.). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]

  • Kim, E., S. Lee, J., & Lee, J. S. (2016). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports, 6, 35704.
  • Poirier, D., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(5), 826-832.
  • ResearchGate. (n.d.). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from [Link]

  • Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309–326.
  • Poirier, D., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • BiCell Scientific®. (n.d.). Antifade-Fluorescence Mounting Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Retrieved from [Link]

  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
  • ResearchGate. (n.d.). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
  • National Center for Biotechnology Information. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Retrieved from [Link]

  • König, K., et al. (2011).
  • Xu, S., et al. (2001). Photobleaching of hypocrellin B and its butylamino-substituted derivative in solutions. Photochemistry and Photobiology, 74(2), 184–190.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and photophysical properties of quinazoline-based fluorophores. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of Quinolin-6-yl acetate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Quinolin-6-yl acetate. This guide is designed to provide in-depth, field-proven insights into diagnosing and mitigating non-specific binding (NSB), a common challenge that can compromise data integrity. As Senior Application Scientists, we understand that robust assay development requires a deep understanding of the underlying biochemical interactions. This center moves beyond simple checklists to explain the causality behind experimental choices, empowering you to develop self-validating and reliable protocols.

Frequently Asked Questions: Understanding the Core Problem

Q1: What is non-specific binding (NSB) and why is it a significant issue with this compound?

Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target. For this compound, this is a critical issue because it is often used in fluorometric assays where its hydrolysis yields a fluorescent product. NSB leads to a high background signal, which masks the true, target-specific signal. This artificially inflates baseline fluorescence, compresses the dynamic range of the assay, and can lead to the misinterpretation of results as false positives.

The primary drivers of NSB for this compound are its physicochemical properties. The quinoline ring system contributes to its hydrophobicity (LogP ≈ 2.16), causing it to adsorb to plastic surfaces and interact with hydrophobic pockets in proteins[1][2]. These interactions are a major determinant of non-specific binding in fluorescence-based experiments[3].

Q2: What are the primary molecular forces that cause this compound to bind non-specifically?

NSB is governed by a combination of non-covalent forces[2]. For this compound, the main contributors are:

  • Hydrophobic Interactions : This is the most significant factor. The planar, aromatic quinoline structure is inherently hydrophobic and will preferentially associate with nonpolar surfaces, such as standard polystyrene microplates or hydrophobic regions of off-target proteins, to minimize its interaction with the aqueous assay buffer[3][4].

  • Electrostatic Interactions : The quinoline ring contains a nitrogen atom that can become protonated at acidic or near-neutral pH, conferring a partial positive charge[5]. This can lead to non-specific binding to negatively charged surfaces or acidic residues on proteins.

Q3: How can I definitively determine if the high background in my assay is caused by NSB of this compound?

To diagnose NSB, you must run a set of critical control experiments. The key is to create conditions where the specific biological reaction cannot occur. If a high signal is still present in these controls, it is attributable to NSB or intrinsic compound fluorescence. The essential control is a "no-target" or "no-enzyme" well , which contains all assay components—including this compound at the final concentration—but omits the biological target (e.g., the cell lysate, purified enzyme, or receptor). A high signal in this well is a direct measure of non-specific binding and background fluorescence.

Systematic Troubleshooting Workflow

Navigating NSB issues requires a logical, stepwise approach. The following workflow provides a roadmap for systematically identifying and resolving the root cause of high background signals in your assay.

NSB_Troubleshooting_Workflow Start High Background Signal Observed with this compound ControlExp Step 1: Run Diagnostic Controls (No-Enzyme/No-Cell) Start->ControlExp Analyze Is Signal in Control Wells >10% of Max Signal? ControlExp->Analyze OptimizeHardware Step 2: Change Assay Hardware (Switch to Low-Binding Plates) Analyze->OptimizeHardware  Yes (NSB Confirmed) NoNSB Problem is Not NSB. Investigate other sources (e.g., buffer autofluorescence). Analyze->NoNSB No   OptimizeBuffer Step 3: Modify Assay Buffer (Add Detergent/Blocking Agent) OptimizeHardware->OptimizeBuffer OptimizeConditions Step 4: Adjust Assay Conditions (Reduce Compound Conc., Time) OptimizeBuffer->OptimizeConditions ReEvaluate Re-run Diagnostic Controls OptimizeConditions->ReEvaluate End Optimized Assay: Low Background, High S/N ReEvaluate->End

Caption: A decision-tree workflow for troubleshooting non-specific binding.

In-Depth Troubleshooting Guides

Focus Area: Blocking Agents & Detergents
Q4: How do blocking agents and detergents work, and which should I choose?

Blocking agents and detergents are the first line of defense against NSB. They function by "passivating" surfaces that would otherwise interact with your compound.

  • Blocking Agents (e.g., Bovine Serum Albumin, BSA) : BSA is a protein that physically adsorbs to the surfaces of microplates and other assay components. This creates a hydrophilic protein layer that prevents the hydrophobic this compound from binding directly to the plastic. It is crucial to use high-purity, fatty-acid-free BSA, as lower-grade preparations can contain impurities that either fluoresce or bind the compound themselves[6].

  • Non-ionic Detergents (e.g., Tween-20, Triton X-100) : These amphipathic molecules have a hydrophilic head and a hydrophobic tail. They work in two ways: 1) They coat hydrophobic surfaces (like microplate wells), presenting a hydrophilic interface to the solution. 2) At concentrations above their critical micelle concentration (CMC), they can form micelles around this compound molecules, keeping the hydrophobic compound in solution and preventing it from adsorbing to surfaces.

Table 1: Recommended Blocking Agents & Detergents

Agent Type Recommended Starting Concentration Mechanism of Action Key Considerations
BSA Protein 0.1 - 1.0 mg/mL (0.01 - 0.1%) Surface passivation via protein adsorption. Use high-purity, fatty-acid-free grade. Can interfere with some protein-protein interactions.
Tween-20 Non-ionic Detergent 0.01 - 0.05% (v/v) Surface blocking and compound solubilization. A mild detergent suitable for most applications, including cell-based assays at low concentrations.

| Triton X-100 | Non-ionic Detergent | 0.01 - 0.05% (v/v) | Surface blocking and compound solubilization. | More stringent than Tween-20. May disrupt cell membranes or protein activity at higher concentrations. |

Q5: Can I combine BSA and a detergent in my assay buffer?

Yes, combining BSA and a non-ionic detergent is a highly effective strategy. BSA provides a robust protein-based blocking layer, while a low concentration of Tween-20 helps to keep the this compound solubilized and prevents it from finding any remaining hydrophobic patches. A common starting point is 0.1 mg/mL BSA supplemented with 0.01% Tween-20.

Focus Area: Assay Plates & Hardware
Q6: My compound seems to be sticking directly to the microplate. What is the solution?

Standard tissue-culture-treated or high-binding polystyrene plates are highly hydrophobic and are a primary source of NSB for compounds like this compound. The most effective solution is to switch to a low-binding microplate[6]. These plates are treated with a hydrophilic, non-ionic hydrogel or a similar coating that creates a hydration layer, preventing hydrophobic molecules from adsorbing to the surface.

Table 2: Comparison of Microplate Surfaces

Plate Type Surface Property NSB Potential for Hydrophobic Compounds Recommended Use
Standard Polystyrene Hydrophobic Very High Not recommended for this compound assays.
Non-Treated Polystyrene Moderately Hydrophobic High Better than tissue-culture treated, but still prone to NSB.
Low-Binding Surface Hydrophilic, Neutral Very Low Highly Recommended. The gold standard for minimizing compound adsorption.

| Polypropylene | Less Hydrophobic than PS | Moderate | A good alternative if low-binding plates are unavailable. |

Standard Operating Protocols (SOPs)

SOP 1: Protocol for Diagnosing and Quantifying NSB

Objective: To determine the contribution of non-specific binding to the total assay signal.

Materials:

  • This compound stock solution

  • Assay buffer

  • Biological target (enzyme, cell lysate, etc.)

  • Low-binding 96-well or 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Plate Layout: Designate triplicate wells for each of the following conditions:

    • Total Signal: All assay components + biological target.

    • NSB Control: All assay components - biological target (replace with buffer).

    • Buffer Blank: Assay buffer only (no compound, no target).

  • Component Addition: Add all assay components (buffer, cofactors, etc.) to the appropriate wells. Add the biological target to the "Total Signal" wells and an equal volume of assay buffer to the "NSB Control" and "Buffer Blank" wells.

  • Initiate Reaction: Add this compound to the "Total Signal" and "NSB Control" wells to achieve the final desired concentration.

  • Incubation: Incubate the plate under standard assay conditions (time, temperature).

  • Fluorescence Reading: Read the plate at the appropriate excitation and emission wavelengths for the hydrolyzed product of this compound.

Data Analysis & Interpretation:

  • Subtract the average signal from the "Buffer Blank" wells from all other wells.

  • Calculate the "% NSB" as: (Signal_NSB_Control / Signal_Total) * 100.

  • Acceptance Criterion: A robust assay should ideally have a % NSB of less than 10%. If your value is higher, proceed to SOP 2.

SOP 2: Protocol for Optimizing Blocking Conditions

Objective: To systematically determine the optimal concentration of BSA and/or Tween-20 to minimize NSB without affecting the specific signal.

Materials:

  • All materials from SOP 1.

  • Stock solutions of BSA (e.g., 10 mg/mL) and Tween-20 (e.g., 1% v/v).

Procedure:

  • Prepare Buffer Matrix: Prepare a series of assay buffers containing different concentrations of BSA and Tween-20. Example matrix:

    • Buffer A: No additives (Control)

    • Buffer B: 0.1 mg/mL BSA

    • Buffer C: 1.0 mg/mL BSA

    • Buffer D: 0.01% Tween-20

    • Buffer E: 0.05% Tween-20

    • Buffer F: 0.1 mg/mL BSA + 0.01% Tween-20

  • Run Parallel Assays: For each buffer in the matrix, perform the experiment as described in SOP 1, measuring both "Total Signal" and "NSB Control" wells.

  • Data Analysis:

    • For each buffer condition, calculate the % NSB.

    • Calculate the Signal-to-Background ratio (S/B) as: Signal_Total / Signal_NSB_Control.

  • Select Optimal Condition: Choose the buffer composition that provides the highest S/B ratio, indicating the most effective suppression of NSB while preserving the specific signal.

References

Sources

Reducing background noise in Quinolin-6-yl acetate-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinolin-6-yl Acetate-Based Assays

A Guide to Minimizing Background Noise and Ensuring Data Integrity

Welcome to the technical support center for this compound-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise in these sensitive enzymatic assays. By understanding the underlying principles and potential pitfalls, you can enhance the accuracy and reliability of your experimental data.

Part 1: Understanding the Assay Principle

This compound is a fluorogenic substrate used to measure the activity of various esterase enzymes, most notably acetylcholinesterase (AChE). The core of the assay lies in a straightforward enzymatic reaction.

The Mechanism:

  • Non-Fluorescent Substrate: this compound itself is a non-fluorescent molecule.

  • Enzymatic Cleavage: In the presence of an active esterase, such as AChE, the acetate group is hydrolyzed from the quinolinyl moiety.

  • Fluorescent Product: This cleavage results in the formation of 6-hydroxyquinoline, a highly fluorescent product.

  • Signal Detection: The increase in fluorescence intensity over time is directly proportional to the enzyme's activity. This signal is typically measured using a fluorescence plate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.[1]

This elegant mechanism provides a sensitive method for quantifying enzyme activity and for high-throughput screening of potential inhibitors.[2][3] However, the sensitivity that makes this assay so powerful also makes it susceptible to various sources of background noise.

Diagram of the Enzymatic Reaction

Enzymatic Reaction sub This compound (Non-Fluorescent) prod 6-Hydroxyquinoline (Highly Fluorescent) sub->prod Enzymatic Hydrolysis enz Esterase (e.g., Acetylcholinesterase) enz->sub Troubleshooting Workflow start High Background Signal Detected controls Analyze Control Wells: - No-Enzyme - No-Substrate - Buffer-Only start->controls no_sub_high High Signal in No-Substrate or Buffer-Only Controls? controls->no_sub_high no_enz_high High Signal in No-Enzyme Control? controls->no_enz_high no_sub_high->no_enz_high No autofluor Potential Autofluorescence: - Check buffer components - Screen test compounds for fluorescence - Use black, opaque plates no_sub_high->autofluor Yes no_enz_high->start No (Re-evaluate experiment) sub_degrad Substrate Degradation Likely: - Prepare fresh substrate - Optimize buffer pH - Reduce incubation time no_enz_high->sub_degrad Yes

Sources

Technical Support Center: Optimizing Cell Loading of Quinolin-6-yl Acetate Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Quinolin-6-yl Acetate Probes

This compound and similar acetoxymethyl (AM) ester-based probes are powerful tools for interrogating intracellular processes. Their core principle of operation relies on a clever chemical design: the addition of acetate groups renders the molecule lipophilic and membrane-permeant. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetate groups.[1][2][3] This enzymatic reaction traps the now polar, fluorescent core molecule (Quinolin-6-ol) within the cytosol, allowing for robust detection via fluorescence microscopy or flow cytometry.[1][4]

This guide provides a comprehensive framework for troubleshooting and optimizing the cell loading process to ensure reproducible, high-quality data.

Core Mechanism of Action

The successful use of these probes hinges on a three-step process. Understanding this pathway is critical for diagnosing experimental issues.

Probe_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Probe_Ext This compound (Lipophilic, Non-fluorescent) Probe_Int This compound Probe_Ext->Probe_Int Crosses Membrane Membrane Passive Diffusion Product Quinolin-6-ol (Hydrophilic, Fluorescent, Trapped) Probe_Int->Product Cleavage Esterases Intracellular Esterases Esterases->Probe_Int

Caption: Mechanism of this compound probe activation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during cell loading experiments. Each problem is presented in a question-and-answer format, followed by a detailed troubleshooting workflow.

Problem 1: Weak or No Fluorescent Signal

Q: I've loaded my cells with the this compound probe, but I'm not seeing any signal. What went wrong?

This is one of the most frequent challenges and can stem from several factors, from probe preparation to cellular health.

A: Potential Causes & Step-by-Step Solutions:

  • Incomplete Probe Hydrolysis: The conversion from the non-fluorescent acetate form to the fluorescent product is dependent on cellular esterase activity.

    • Insight: Esterase activity can vary significantly between cell types and even with cell passage number or confluency.[5][6] Some cell lines may have inherently low esterase levels.

    • Action:

      • Increase Incubation Time: Extend the loading period from 30 minutes up to 60-90 minutes to allow more time for enzymatic cleavage.[4][7]

      • Optimize Temperature: While 37°C is standard, some protocols suggest loading at room temperature to reduce dye compartmentalization into organelles, which can sometimes affect the overall cytosolic signal.[7]

      • Positive Control: Use a cell line known to have robust esterase activity (e.g., HeLa, Jurkat) as a positive control to validate your probe and loading buffer.

  • Improper Probe Preparation or Storage: AM esters are susceptible to hydrolysis.

    • Insight: The probe is typically dissolved in anhydrous DMSO. Any moisture contamination in the DMSO or repeated freeze-thaw cycles can pre-hydrolyze the probe, rendering it membrane-impermeant.[4]

    • Action:

      • Use Anhydrous DMSO: Ensure your DMSO is high-quality and anhydrous.

      • Aliquot Stock Solutions: Prepare small, single-use aliquots of your probe stock solution to minimize freeze-thaw cycles and moisture exposure.[4]

      • Fresh Loading Solution: Always prepare the final loading solution (diluted in buffer) immediately before use.

  • Incorrect Imaging Setup: The signal is there, but your microscope isn't detecting it.

    • Insight: Quinoline derivatives have specific excitation and emission spectra. Using the wrong filter sets will result in failure to detect the emitted fluorescence.

    • Action:

      • Verify Filter Sets: Check the probe's technical data sheet for its specific excitation and emission maxima (Ex/Em). Ensure your microscope's filter cubes (e.g., DAPI, FITC, TRITC filters) are appropriate for these wavelengths.

      • Check Lamp/Laser: Confirm that your light source (mercury lamp, LED, laser) is functional and properly aligned.

Problem 2: High Background Fluorescence

Q: My cells are stained, but the background is so high that I can't get a clear image. How can I reduce it?

High background noise can obscure the specific signal, drastically reducing the quality of your data.[8][9]

A: Potential Causes & Step-by-Step Solutions:

  • Extracellular Probe Hydrolysis: The probe is being cleaved outside the cells.

    • Insight: Sera and some culture media contain esterases that can hydrolyze the probe in the loading buffer.[4] The resulting fluorescent, charged molecule cannot enter the cells and contributes to high background.

    • Action:

      • Use Serum-Free Media: Perform all loading and washing steps in a simple, serum-free buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.[4]

      • Thorough Washing: After loading, wash the cells at least 2-3 times with fresh, warm buffer to remove any extracellular probe and hydrolyzed product.[4]

  • Probe Aggregation: The hydrophobic probe can form aggregates that stick non-specifically to cell surfaces or coverslips.

    • Insight: At higher concentrations, lipophilic molecules tend to come out of aqueous solution.

    • Action:

      • Use Pluronic® F-127: This non-ionic surfactant acts as a dispersing agent, preventing aggregation and facilitating the solubilization of AM esters in your loading buffer.[7][10][11][12] A final concentration of 0.01-0.02% is typically effective.

      • Optimize Probe Concentration: Titrate your probe concentration. Excessive concentration is a common cause of both background and cytotoxicity.[13][14] Start with the supplier's recommendation (typically 1-10 µM) and perform a dose-response experiment.

  • Cellular Autofluorescence: The cells themselves are emitting background fluorescence.

    • Insight: Cellular components like NADH, FAD, and lipofuscin can fluoresce, particularly in the blue and green channels.[13]

    • Action:

      • Image an Unstained Control: Always prepare a control sample (cells that have undergone all steps except for probe addition). Image this sample using the exact same settings as your experimental samples to determine the baseline level of autofluorescence.[9]

      • Choose a Brighter Probe/Filter: If autofluorescence is high in a particular channel, consider using a probe that emits in a different spectral region (e.g., red or far-red) where autofluorescence is typically lower.

Problem 3: Evidence of Cell Stress or Death (Cytotoxicity)

Q: After loading, my cells appear rounded, are detaching, or show signs of apoptosis. Is the probe toxic?

Cell health is paramount for meaningful results. Loading artifacts can lead to misinterpretation of cellular function.

A: Potential Causes & Step-by-Step Solutions:

  • Overloading/High Probe Concentration: Too much probe can be toxic.

    • Insight: The enzymatic cleavage of acetate esters releases protons and formaldehyde, which can induce intracellular stress and acidosis if the probe concentration is too high.

    • Action:

      • Perform a Titration: Determine the lowest effective probe concentration that provides a sufficient signal-to-noise ratio. See the optimization protocol below.

      • Reduce Incubation Time: Shorten the loading duration. A 15-30 minute incubation is often sufficient for many cell types.[4]

  • DMSO Toxicity: The solvent used to dissolve the probe can be toxic at higher concentrations.

    • Insight: DMSO can affect membrane integrity and cellular processes.

    • Action:

      • Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your loading buffer is less than 0.5%, and ideally below 0.1%.

      • Include a Vehicle Control: Always have a control where cells are treated with the loading buffer containing the same final concentration of DMSO but without the probe.

  • Stress from Loading/Washing Conditions: The procedure itself can be stressful for sensitive cells.

    • Insight: Multiple buffer changes, temperature fluctuations, and extended time outside a CO2 incubator can impact cell viability.

    • Action:

      • Use Buffered Solutions: Ensure all buffers (e.g., HBSS) are properly pH-buffered (typically pH 7.2-7.4).

      • Maintain Temperature: Pre-warm all buffers to 37°C to avoid temperature shock.

      • Minimize Handling: Perform washing steps gently to avoid detaching adherent cells.

Protocols & Data Tables

Table 1: Typical Reagent Concentrations
ReagentStock ConcentrationFinal Loading ConcentrationPurpose
This compound Probe 1-5 mM in anhydrous DMSO1-10 µMIntracellular fluorescent marker
Pluronic® F-127 20% (w/v) in anhydrous DMSO0.01 - 0.04%Dispersing agent to prevent probe aggregation[7][10]
Loading Buffer N/AN/ASerum-free medium (e.g., HBSS, Opti-MEM)
DMSO 100% (Anhydrous)< 0.5%Solvent for probe and Pluronic® F-127
Experimental Workflow: Probe Loading Optimization

This workflow guides the user through systematically optimizing probe concentration.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis Start Seed Cells on Coverslips/Plate Prep_Loading Prepare Serial Dilutions of Probe (e.g., 0.5, 1, 2, 5, 10 µM) in Loading Buffer + Pluronic F-127 Start->Prep_Loading Load Remove Culture Medium, Add Loading Solutions Prep_Loading->Load Prep_Controls Prepare Controls: 1. Unstained (Buffer Only) 2. Vehicle (Buffer + DMSO) Prep_Controls->Load Incubate Incubate 30 min at 37°C Load->Incubate Wash Wash Cells 3x with Warm Loading Buffer Incubate->Wash Image Image All Conditions (Use Identical Settings) Wash->Image Analyze Quantify: 1. Mean Cell Intensity 2. Background Intensity 3. Cell Viability/Morphology Image->Analyze Result Select Lowest Concentration with Best Signal-to-Noise Ratio and No Cytotoxicity Analyze->Result

Caption: Workflow for optimizing probe loading concentration.

Step-by-Step Protocol for Cell Loading
  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of the this compound probe in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. Gentle heating (~40°C) may be required to fully dissolve it.[7][10] Store both at room temperature, protected from light and moisture.[7][11] Do not refrigerate Pluronic® F-127 solutions.

  • Prepare Loading Buffer (Make fresh immediately before use):

    • For a final probe concentration of 5 µM in 1 mL of buffer:

    • Warm 1 mL of serum-free medium (e.g., HBSS) to 37°C.

    • In a separate microfuge tube, mix 1 µL of 5 mM probe stock with 1 µL of 20% Pluronic® F-127. Vortex briefly.[7]

    • Add this mixture to the 1 mL of warm buffer and vortex immediately to disperse the probe. The final Pluronic® F-127 concentration will be ~0.02%.

  • Cell Loading:

    • Aspirate the culture medium from the cells (grown on coverslips or in a multi-well plate).

    • Gently add the prepared loading buffer to the cells.

    • Incubate for 15-60 minutes at 37°C (or room temperature, depending on optimization) in the dark.

  • Wash and Image:

    • Aspirate the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed, serum-free buffer.

    • Add fresh buffer for imaging. Proceed to the microscope and acquire images promptly.

References

  • Pluronic F-127 (Product Inform
  • Selective esterase–ester pair for targeting small molecules with cellular specificity. PNAS.
  • Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Biotium.
  • Pluronic® F-127 | CAS#:9003-11-6. Lumiprobe.
  • Pluronic® F-127. Biotium.
  • Troubleshooting in Fluorescent Staining.
  • Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc.
  • Optimization of labile esters for esterase-assisted accumulation of nitroxides into cells: a model for in vivo EPR imaging. PubMed.
  • Optimization of labile esters for esterase–assisted accumulation of nitroxides into cells: A model for in vivo EPR imaging. PMC - NIH.
  • Technical Support Center: Troubleshooting High Background in Fluorescence Microscopy. Benchchem.
  • Esterases: Mechanisms of Action, Biological Functions, and Applic
  • Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Flow Cytometry Troubleshooting Guide. Bio-Techne.
  • Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Semantic Scholar.
  • Esterase. Wikipedia.
  • Loading and Calibration of Intracellular Ion Indicators—Note 19.1. Thermo Fisher Scientific.

Sources

Validation & Comparative

A Researcher's Guide to Validating Quinolin-6-yl Acetate as a Specific Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of a candidate chemical probe, using Quinolin-6-yl acetate as a case study. As the biological targets of this compound are not yet firmly established in publicly accessible literature, this document will proceed by positing a plausible, hypothetical primary target: N-acylethanolamine acid amidase (NAAA). This hypothesis is grounded in the prevalence of the quinoline scaffold in various enzyme inhibitors, including those for the related fatty acid amide hydrolase (FAAH).[1]

The following sections will detail a multi-tiered validation strategy, progressing from initial biochemical characterization to in-depth cellular and proteome-wide specificity analysis. Our objective is to provide a universally applicable workflow for transforming a promising small molecule into a rigorously validated chemical probe, an essential tool for confidently interrogating biological systems.[2]

Foundational Validation: Direct Target Interaction and Potency

The first principle of probe validation is to unequivocally demonstrate a direct, potent, and specific interaction between the compound and its purified target protein. This step is crucial to establish a baseline of activity before moving into more complex cellular systems.

In Vitro Enzymatic Inhibition Assay

The causality we aim to establish is that this compound can directly inhibit the catalytic activity of our hypothetical target, NAAA, a cysteine hydrolase that degrades signaling lipids like palmitoylethanolamide (PEA).[3] A quantitative measure of this inhibition, the half-maximal inhibitory concentration (IC50), is the primary endpoint.

Experimental Protocol: NAAA Activity Assay [4][5]

  • Enzyme Source: Utilize purified, recombinant human NAAA. The enzyme is a lysosomal hydrolase, so assays must be conducted at an acidic pH (typically 4.5-5.0) to ensure optimal activity.[6]

  • Substrate: A common substrate is radiolabeled [\¹⁴C]palmitoylethanolamide. The assay measures the release of [\¹⁴C]palmitic acid.

  • Assay Buffer: Prepare a buffer of 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton-X 100, and 3 mM DTT, adjusted to pH 4.5.[6]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., from 1 nM to 100 µM). Include known NAAA inhibitors such as ARN726 as a positive control.[7][8]

  • Reaction: Pre-incubate the NAAA enzyme with varying concentrations of this compound or control compounds for 15-30 minutes at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding the [\¹⁴C]palmitoylethanolamide substrate.

  • Termination and Analysis: After a set time (e.g., 30 minutes), quench the reaction. Separate the product ([\¹⁴C]palmitic acid) from the substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the radioactivity of the product spot to determine the rate of reaction.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Comparative Potency

CompoundTargetHypothetical IC50Known IC50Citation
This compoundHuman NAAATo be determinedN/A
ARN726 (Positive Control)Human NAAA~73 nM[7]
ARN077 (Positive Control)Human NAAA~7 nM[9]
Biophysical Confirmation of Direct Binding: Isothermal Titration Calorimetry (ITC)

While an enzymatic assay demonstrates inhibition of activity, it does not directly measure the physical binding event. ITC is the gold standard for this, as it measures the heat released or absorbed during the binding of a ligand to a protein, providing key thermodynamic data without the need for labels or tags.[10][11]

Experimental Protocol: ITC

  • Instrumentation: Use a high-sensitivity isothermal titration calorimeter.

  • Sample Preparation: Dialyze the purified NAAA protein extensively against the ITC running buffer. Dissolve this compound in the final dialysis buffer.

  • Titration: Load the NAAA solution into the sample cell and this compound into the injection syringe.

  • Data Acquisition: Perform a series of small, sequential injections of the compound into the protein solution. Each injection will produce a heat peak corresponding to the binding event.

  • Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[12]

Cellular Target Engagement: Proving the Probe Works in a Biological Context

A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular environment. It must be cell-permeable and engage its target within the complex milieu of a living cell.[13][14] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm this engagement.[15]

Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16] By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, we can infer target engagement.[17]

Experimental Protocol: CETSA for NAAA [18]

  • Cell Culture: Culture a relevant cell line known to express NAAA (e.g., macrophages or HEK293 cells overexpressing NAAA).

  • Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble NAAA in the supernatant by Western blotting using a specific anti-NAAA antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble NAAA against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Lysis & Analysis cluster_result 4. Result Interpretation cells_vehicle Cells + Vehicle heat_vehicle Heat to T1, T2...Tn cells_vehicle->heat_vehicle cells_probe Cells + Probe heat_probe Heat to T1, T2...Tn cells_probe->heat_probe lysis_vehicle Lysis & Centrifugation heat_vehicle->lysis_vehicle lysis_probe Lysis & Centrifugation heat_probe->lysis_probe wb_vehicle Western Blot for NAAA (Soluble Fraction) lysis_vehicle->wb_vehicle wb_probe Western Blot for NAAA (Soluble Fraction) lysis_probe->wb_probe result Plot Soluble Protein vs. Temp curve Shifted curve indicates target engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comprehensive Specificity Profiling: Identifying Off-Targets

A potent and cell-active probe is only useful if it is selective. Off-target effects can lead to misinterpretation of experimental results.[17] Therefore, a thorough assessment of specificity is non-negotiable.

Counter-Screening Against Related Hydrolases

Given that NAAA is a cysteine hydrolase and the quinoline scaffold has been associated with inhibitors of the serine hydrolase FAAH, it is critical to test this compound against FAAH.[1][19] A significant inhibitory activity against FAAH would compromise its specificity as an NAAA probe.

Experimental Approach:

  • Perform an in vitro enzymatic assay for FAAH activity, similar to the one described for NAAA, using purified FAAH and an appropriate substrate.

  • Determine the IC50 of this compound for FAAH. A high-quality probe should exhibit at least a 100-fold selectivity for its primary target over closely related off-targets.

Unbiased, Proteome-Wide Off-Target Identification

To move beyond candidate-based counter-screening, unbiased proteomic approaches are essential to map the full interaction profile of the probe across the entire proteome.[2]

Method 1: Compound-Centric Chemical Proteomics (CCCP)

In this approach, the probe is modified with a reactive handle and immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[20]

Experimental Protocol: CCCP

  • Probe Synthesis: Synthesize an analog of this compound that includes a linker and a reactive group (e.g., an alkyne or biotin) for immobilization. It is crucial to first confirm that this modified probe retains its potency against NAAA.

  • Immobilization: Covalently attach the modified probe to agarose or magnetic beads.

  • Incubation: Incubate the probe-conjugated beads with a cell lysate. Include control beads (without the probe) and a competition control where the lysate is pre-incubated with an excess of free, unmodified this compound.

  • Wash and Elute: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • LC-MS/MS Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: True interactors should be present in the probe pulldown but absent or significantly reduced in the control and competition samples.

Method 2: Activity-Based Protein Profiling (ABPP) Competition

ABPP uses reactive probes that covalently label the active sites of entire enzyme families.[21] A competition experiment can reveal if this compound binds to any members of that family.

Experimental Protocol: ABPP for Cysteine Hydrolases

  • Cell Treatment: Treat intact cells or lysates with this compound across a range of concentrations.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged cysteine reactive probe (e.g., an iodoacetamide-alkyne probe) to the treated lysates. This probe will label the active sites of cysteine hydrolases that are not occupied by this compound.

  • Click Chemistry: Use a copper-catalyzed click reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Enrichment and Analysis: Enrich the biotinylated proteins on streptavidin beads and identify them by LC-MS/MS.

  • Data Analysis: A dose-dependent decrease in the signal for a particular protein indicates that this compound is engaging that target.

Visualization: Overall Validation Workflow

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Target Engagement cluster_specificity Specificity Profiling cluster_genetic Genetic Validation enzymatic Enzymatic Assay (IC50 vs NAAA) itc ITC (Binding Affinity, Kd) enzymatic->itc cetsa CETSA (In-cell Stabilization) itc->cetsa abpp_comp ABPP Competition (In-cell Occupancy) cetsa->abpp_comp counterscreen Counter-Screen (vs FAAH) abpp_comp->counterscreen proteomics Proteome-Wide Profiling (CCCP / TPP) counterscreen->proteomics crispr CRISPR Knockout (Phenotype Rescue) proteomics->crispr validated_probe Validated NAAA Probe crispr->validated_probe start Candidate Probe: This compound start->enzymatic

Caption: A multi-tiered workflow for validating a chemical probe.

Ultimate Confirmation: Genetic Validation

The most definitive way to link a probe's cellular effect to its target is through genetic manipulation. If a cellular phenotype is observed upon treatment with this compound, this effect should be abolished or mimicked by the genetic removal of its target, NAAA.

Experimental Protocol: CRISPR-Cas9 Knockout

  • Generate Knockout Line: Use CRISPR-Cas9 technology to generate a stable NAAA knockout (KO) cell line from the parental cell line used in previous experiments.

  • Validate Knockout: Confirm the complete absence of NAAA protein expression in the KO line via Western blotting.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., measurement of inflammatory cytokine release, cell migration) on both the wild-type (WT) and NAAA KO cell lines.

  • Probe Treatment: Treat both WT and KO cells with this compound.

  • Analysis: The probe should elicit the phenotype only in the WT cells. The phenotype in the KO cells should be absent or occluded, confirming that NAAA is the relevant target for the observed biological effect.

Visualization: Logic of Genetic Validation

Genetic_Validation wt_cells Wild-Type Cells (NAAA++) probe + this compound wt_cells->probe ko_cells NAAA KO Cells (NAAA--) probe_ko probe_ko ko_cells->probe_ko + this compound phenotype_on Phenotype Observed probe->phenotype_on phenotype_off Phenotype Absent probe_ko->phenotype_off

Caption: Genetic validation using a target knockout cell line.

Conclusion

The journey from a candidate molecule to a validated chemical probe is a rigorous one, demanding a multi-faceted and evidence-based approach. This guide has outlined a systematic workflow to assess the potency, target engagement, and specificity of this compound for its hypothetical target, NAAA. By employing a combination of biochemical assays, in-cell target engagement studies, unbiased proteomics, and genetic validation, researchers can build a comprehensive data package. Only with this level of validation can this compound, or any other candidate molecule, be confidently used to probe biological pathways and generate reliable, interpretable data.

References

  • Matias, I., & Di Marzo, V. (2018). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations. PLoS ONE, 13(1), e0191283. [Link]

  • Ribeiro, A., Pontis, S., Mengatto, L., Armirotti, A., Chiurchiù, V., Curreli, S., ... & Piomelli, D. (2015). A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation. ACS Chemical Biology, 10(6), 1548-1555. [Link]

  • De Simone, A., Russo, M., Pizzirani, D., Armirotti, A., Piomelli, D., & Cavalli, A. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11336-11346. [Link]

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2016). An Activity-Based Probe for N-Acylethanolamine Acid Amidase. Journal of Medicinal Chemistry, 59(15), 7275-7283. [Link]

  • Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of Medicinal Chemistry, 54(17), 6152-6163. [Link]

  • Zhang, T., Li, J., & Zhang, J. (2021). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis, 11(6), 667-677. [Link]

  • Tsuboi, K., & Ueda, N. (2016). Assay of NAAA Activity. Methods in Molecular Biology, 1412, 137-148. [Link]

  • Shaw, J., K-C, P., & Klumperman, J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2893-2902. [Link]

  • Du, Y., & Wei, G. (2018). Photocrosslinking Probes for Capture of Carbohydrate Interactions. Trends in Glycoscience and Glycotechnology, 30(173), E1-E11. [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2020). Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms. Accounts of Chemical Research, 53(5), 1044-1054. [Link]

  • Liu, Y., & Oldfield, E. (2011). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Biochemistry, 50(23), 5137-5145. [Link]

  • van der Wouden, E. J., Al-Tiraihi, T., Zwinderman, M. R. H., & van den Berg, M. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology, 13(7), 1857-1864. [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved January 17, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-183. [Link]

  • Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., & Maslan, S. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 328(2), 562-571. [Link]

  • ResearchGate. (n.d.). Compound 6 inhibits N -acylethanolamine acid amidase (NAAA) activity. Retrieved January 17, 2026, from [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 669-672. [Link]

  • Hamachi, I., & Ojida, A. (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research, 55(2), 166-178. [Link]

  • Wang, Y., Wang, Y., & Zhang, T. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1279-1282. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 17, 2026, from [Link]

  • Silvestri, C., & Di Marzo, V. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 28(8), 3457. [Link]

  • Hsu, C. C., & Hsu, J. L. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters, 13(3), 438-444. [Link]

  • Janssen, M. H. M., & van der Oost, J. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. [Link]

  • Bandiera, T., & Piomelli, D. (2015). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function and Inhibition. Journal of Medicinal Chemistry, 58(15), 5849-5861. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 17, 2026, from [Link]

  • Armirotti, A., Mengatto, L., & Piomelli, D. (2016). Novel activity-based probes for N-acylethanolamine acid amidase. MedChemComm, 7(5), 957-961. [Link]

  • ResearchGate. (2023). Novel Photocrosslinking Chemical Probes Utilized for High-Resolution Spatial Transcriptomics. Retrieved January 17, 2026, from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2012). Determining target engagement in living systems. Retrieved January 17, 2026, from [Link]

  • Butini, S., et al. (2023). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 246, 114952. [Link]

  • Bailey, J. M., & Raushel, F. M. (2011). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Analytical Biochemistry, 414(2), 232-237. [Link]

  • Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475-7490. [Link]

  • DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved January 17, 2026, from [Link]

  • Bonezzi, F. T., Sasso, O., & Piomelli, D. (2013). N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia. Communicative & Integrative Biology, 6(5), e25621. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. British Journal of Pharmacology, 171(6), 1361-1372. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved January 17, 2026, from [Link]

  • Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. [Link]

  • Wikipedia. (n.d.). Proteomics. Retrieved January 17, 2026, from [Link]

  • Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971. [Link]

  • Target 2035. (2021, March 17). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021 [Video]. YouTube. [Link]

  • Petrosino, S., et al. (2016). The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis. Journal of Pharmacology and Experimental Therapeutics, 358(3), 449-457. [Link]

Sources

A Comparative Guide to Quinoline-Based Fluorophores: Situating Quinolin-6-yl Acetate in the Researcher's Toolbox

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone in the design of fluorescent tools.[1][2] Its rigid, aromatic structure, coupled with the nitrogen atom's electronic influence, provides a versatile platform for creating probes that are exquisitely sensitive to their environment.[2][3][4] These molecules are not mere reporters; they are dynamic sensors used for bio-imaging, quantifying metallic ions, and elucidating complex biological processes.[1][5][6]

This guide offers a comparative analysis of Quinolin-6-yl acetate against other prominent quinoline-based fluorophores. We will move beyond a simple catalog of properties to explain the mechanistic reasoning behind their applications, providing the field-proven insights necessary for judicious experimental design. Our focus will be on demonstrating how this compound functions primarily as a pro-fluorophore , a "turn-on" sensor activated by enzymatic activity, and how this positions it uniquely among its constitutively fluorescent or ion-sensing relatives.

The Pro-Fluorophore Concept: this compound as a "Caged" Dye

This compound itself is not the primary molecule of interest from a fluorescence perspective. Its structure consists of a 6-hydroxyquinoline core where the hydroxyl group is acetylated.[7][8] This acetate group acts as a fluorescence quencher. In its native state, the molecule exhibits minimal to no fluorescence. The true value of this compound lies in its potential to be enzymatically or chemically converted into the highly fluorescent molecule, 6-hydroxyquinoline (6-HQ) .

This "caged" or "pro-fluorophore" strategy is a powerful tool for developing "turn-on" probes, particularly for detecting the activity of enzymes like esterases.[9][10] The process involves a specific enzymatic cleavage of the non-fluorescent substrate, releasing the un-caged, fluorescent reporter. This mechanism provides high signal-to-noise ratios, as the fluorescence is generated only in the presence of the target analyte (the enzyme).

cluster_0 Turn-On Fluorescence Mechanism Substrate This compound (Non-Fluorescent) Product 6-Hydroxyquinoline (Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Esterase Enzyme->Substrate Binds

Caption: Enzymatic activation of this compound.

The Emitting Species: Photophysical Properties of 6-Hydroxyquinoline (6-HQ)

Upon cleavage of the acetate group, the resulting 6-hydroxyquinoline becomes the active fluorophore. The fluorescence of 6-HQ is highly sensitive to its environment, a characteristic feature of many hydroxyl-substituted quinolines.[11][12] Key factors influencing its photophysical properties include:

  • pH and Protonation: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, significantly altering the electronic structure and enhancing fluorescence quantum yield.[13][14]

  • Solvent Polarity: The emission wavelength and intensity of 6-HQ can shift based on the polarity of the solvent, a phenomenon known as solvatochromism.

  • Excited-State Proton Transfer (ESPT): In certain environments, photoexcitation can make the hydroxyl group more acidic and the ring nitrogen more basic, leading to an intramolecular proton transfer.[11][15] This process can result in a large Stokes shift, which is advantageous for minimizing self-absorption in imaging applications.

Comparative Analysis: this compound vs. Key Alternatives

To understand the specific advantages of this compound, it is essential to compare it with other well-established quinoline fluorophores. We will consider 8-hydroxyquinoline, a classic metal sensor, and Quinine, a widely used fluorescence standard.

FeatureThis compound / 6-HQ8-Hydroxyquinoline (8-HQ)Quinine
Primary Application Pro-fluorophore for enzyme sensingMetal ion chemosensor (Al³⁺, Zn²⁺)[16]Fluorescence quantum yield standard[17]
Sensing Mechanism "Turn-on" via enzymatic cleavageChelation-Enhanced Fluorescence (CHEF)Environmentally sensitive fluorescence
Excitation Max (λ_ex) ~333 nm (for 6-HQ)[11]~310-360 nm (ion-dependent)~350 nm (in 0.1M H₂SO₄)
Emission Max (λ_em) ~370-430 nm (environment-dependent)[11]~500-520 nm (upon chelation)~450 nm (in 0.1M H₂SO₄)
Quantum Yield (Φ_F) Variable, environment-dependentLow (native), High (chelated complex)~0.58 (in 0.1M H₂SO₄)[17]
Fluorescence Lifetime (τ) Typically 1-5 ns range (for 6-HQ)[11]Varies with metal ion coordination~19 ns (in 0.1M H₂SO₄)
Key Advantage High signal-to-noise for activity assaysHigh selectivity for specific metal ionsHigh, stable quantum yield for calibration
Limitation Indirect detection methodSusceptible to interference from other ionsPhotobleaching under intense illumination
8-Hydroxyquinoline (8-HQ): The Metal Ion Sensor

8-Hydroxyquinoline is perhaps one of the most well-known quinoline derivatives, renowned for its ability to act as a chemosensor for metal ions like Zn²⁺ and Al³⁺.[5][16] Unlike this compound, 8-HQ is a direct sensor. Its sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF) . In its free state, 8-HQ exhibits weak fluorescence. Upon binding to a metal ion, a rigid complex is formed, which restricts non-radiative decay pathways and leads to a dramatic increase in fluorescence intensity.[5] This makes it an excellent "turn-on" sensor for direct ion detection, whereas this compound is an indirect sensor for enzyme activity.

Quinine: The Fluorescence Standard

Quinine, a naturally occurring cinchona alkaloid, is a classic fluorophore used for decades as a reference standard in spectroscopy.[17] Its key feature is a well-characterized and high fluorescence quantum yield (Φ_F ≈ 0.58 in 0.1 M H₂SO₄).[17] It does not function as a "turn-on" probe but rather as a stable emitter whose properties are used to calibrate instruments and determine the quantum yields of other unknown compounds. Its fluorescence is sensitive to the environment (e.g., pH and halide ions), but its primary role in research is one of metrology, not sensing.

Experimental Protocols

To provide a practical context, we describe two key experimental workflows: the synthesis of this compound and its application in a fluorometric esterase assay.

Protocol 1: Synthesis of this compound

This protocol describes the straightforward acetylation of 6-hydroxyquinoline.

Causality: Acetic anhydride is used as the acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials:

  • 6-Hydroxyquinoline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-hydroxyquinoline (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure this compound.[18]

Protocol 2: Fluorometric Assay for Esterase Activity

This protocol validates the "turn-on" mechanism of this compound.

Causality: The protocol is designed to measure the rate of increase in fluorescence, which is directly proportional to the rate of enzymatic conversion of the non-fluorescent substrate to the fluorescent product, 6-HQ. A control reaction without the enzyme is critical to ensure the fluorescence turn-on is enzyme-dependent.

cluster_1 Esterase Activity Assay Workflow Start Prepare Reagents: 1. Assay Buffer (e.g., PBS pH 7.4) 2. This compound Stock (in DMSO) 3. Esterase Enzyme Solution Setup Pipette Assay Buffer into Microplate Wells Start->Setup AddSubstrate Add this compound to each well (Final concentration ~10-50 µM) Setup->AddSubstrate Initiate Initiate Reaction: Add Esterase to 'Test' wells Add Buffer to 'Control' wells AddSubstrate->Initiate Measure Measure Fluorescence Immediately (λ_ex ≈ 330 nm, λ_em ≈ 400 nm) in kinetic mode over 30-60 min Initiate->Measure Analyze Analyze Data: Plot Fluorescence vs. Time. Calculate initial reaction rate. Measure->Analyze

Caption: Workflow for a fluorometric esterase assay.

Materials:

  • This compound

  • Porcine Liver Esterase (or other relevant esterase)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions of the esterase enzyme in PBS at various concentrations.

  • Set up the assay in a 96-well plate. To each well, add 100 µL of PBS.

  • Add the substrate. Add 1 µL of the this compound stock solution to each well for a final concentration of 100 µM. Mix gently.

  • Initiate the reaction. To the sample wells, add 10 µL of the esterase solution. To the control wells, add 10 µL of PBS.

  • Measure fluorescence. Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (~330 nm) and emission (~400 nm) wavelengths. Record the fluorescence intensity every 60 seconds for 30-60 minutes.

  • Analyze the data. Plot fluorescence intensity versus time. The initial slope of this curve is proportional to the enzyme's activity.

Conclusion

This compound occupies a distinct and valuable niche within the broader family of quinoline-based fluorophores. While it lacks the intrinsic fluorescence or direct sensing capabilities of canonical examples like Quinine or 8-hydroxyquinoline, its strength lies in its design as a pro-fluorophore. This "turn-on" capability makes it an excellent tool for developing highly sensitive assays to probe enzymatic activity, offering a low-background, high-contrast signal that is directly linked to a specific biochemical event. For researchers in drug discovery and chemical biology, understanding this fundamental difference in mechanism is key to selecting the right tool for the experimental question at hand—choosing between a stable calibrant, a direct ion sensor, or a dynamic probe of biological function.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. (2019). Molecules. [Link]

  • Profluorescent Nitroxides as Sensitive Probes of Oxidative Change and Free Radical Reactions. (2011). Australian Journal of Chemistry. [Link]

  • Blue 'turn-on' fluorescent probes for the direct detection of free radicals and nitric oxide in Pseudomonas aeruginosa biofilms. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Journal of Scientific Research. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). [Source not further specified].
  • Quinoline-Based Fluorescent Probe for Various Applications. (2025). CRC Press. [Link]

  • Structure of the designed profluorescent nitroxide probes. (n.d.). ResearchGate. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology. [Link]

  • Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film. (n.d.). ResearchGate. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). Molecules. [Link]

  • Fluorescence Characteristics of Protonated Form of 6-hydroxyquinoline in Nafion Film. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. (n.d.). ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). [Source not further specified]. [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Publishing. [Link]

  • Quinine. (n.d.). Wikipedia. [Link]

  • Photo physical properties of 8-hydroxy quinoline. (n.d.). [Source not further specified]. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Quinolin-6-yl Acetate in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous validation. A critical, and often challenging, step in this process is determining the compound's selectivity. This guide provides an in-depth, practical framework for assessing the cross-reactivity of a novel compound, using Quinolin-6-yl acetate as a representative model.

This compound belongs to a class of compounds built upon the quinoline scaffold. This structure is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and other therapeutics.[1][2] Its versatility allows for the generation of structurally diverse derivatives with a broad spectrum of biological activities.[2] Given this background, a newly synthesized quinoline derivative like this compound warrants a thorough investigation of its kinase selectivity profile.

Defining and measuring inhibitor selectivity is a critical activity in both drug development and the creation of reliable chemical biology research tools.[3] A promiscuous compound, one that interacts with multiple unintended targets ("off-targets"), can lead to unforeseen toxicities or misleading experimental results. Conversely, in some cases, specific off-target activities can contribute to a drug's therapeutic efficacy, a concept known as polypharmacology.[4] Therefore, a comprehensive and early assessment of cross-reactivity is not just a quality control step but a fundamental component of understanding a compound's true mechanism of action.

This guide will walk through the essential considerations for designing a cross-reactivity study, compare state-of-the-art cellular assay platforms, provide a detailed experimental protocol, and discuss the interpretation of the resulting data.

The Strategic Imperative: Why Cellular Cross-Reactivity Profiling is Essential

While biochemical assays using purified enzymes are invaluable for determining direct inhibitory activity (e.g., IC50 or Kd values), they do not fully recapitulate the complex environment inside a living cell.[3][5] Cellular assays provide a more physiologically relevant context by accounting for crucial factors such as:

  • Cell Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?

  • Intracellular ATP Concentrations: Cellular ATP levels are typically in the millimolar range, much higher than those used in many biochemical assays. This can significantly impact the apparent potency of ATP-competitive inhibitors.[6]

  • Target Engagement: Does the compound actually bind to its intended target within the crowded cellular milieu?[7]

  • Presence of Scaffolding Proteins and Efflux Pumps: These can modulate the local concentration and availability of the compound.

Therefore, profiling a compound like this compound directly in a cellular context provides a more accurate prediction of its biological activity and selectivity.

Choosing the Right Tool: A Comparison of Cellular Assay Platforms

Several robust technologies are available for assessing kinase inhibitor selectivity in cells. The choice of platform depends on the specific research question, available resources, and desired throughput.[6][8]

Assay PlatformPrincipleAdvantagesDisadvantagesBest For
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged kinase in live cells by displacing a fluorescent tracer.[7]Measures direct target binding, provides quantitative affinity (IC50) and residence time data in live cells, high sensitivity.[9][10]Requires genetic modification (NanoLuc® fusion protein), potential for artifacts from overexpression.[9]Quantitative assessment of intracellular target affinity and selectivity.
Cellular Phosphorylation Assay Antibody-based detection (e.g., ELISA, Western Blot) quantifies the phosphorylation of a known kinase substrate in cell lysates after compound treatment.[9]Measures functional kinase activity, can use endogenous kinases, reflects downstream pathway effects.Indirect measure of target engagement, requires highly specific phospho-antibodies, lower throughput.Validating functional inhibition of a specific signaling pathway.
BaF3 Cell Proliferation Assay Measures the ability of an inhibitor to block the proliferation of BaF3 cells, which are engineered to be dependent on the activity of a specific oncogenic kinase for survival.[9]Provides a clear phenotypic readout of kinase inhibition, reflects overall cellular consequences.Limited to kinases that can drive IL-3 independent proliferation, indirect measure of direct target inhibition.Screening for inhibitors of specific oncogenic driver kinases.

For a comprehensive de novo cross-reactivity screen of a novel compound like this compound, the NanoBRET™ Target Engagement Assay offers a superior balance of direct measurement, quantitative data, and scalability across a broad range of kinase targets.[7][9] It directly answers the question: "Does my compound bind to this specific kinase inside a living cell, and with what affinity?"

Experimental Design: A Step-by-Step Workflow for Cross-Reactivity Profiling

This section outlines a comprehensive workflow for assessing the cellular cross-reactivity of this compound using the NanoBRET™ platform as the primary tool.

Workflow Overview

The process begins with selecting a primary target and a panel of off-targets, followed by performing the cellular target engagement assay, and finally, analyzing and interpreting the data to generate a selectivity profile.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Interpretation A Step 1: Target Selection - Hypothesize Primary Target (e.g., SRC) - Select Off-Target Kinase Panel (e.g., KinomeScan) B Step 2: Cell Culture & Transfection - HEK293 cells transiently transfected with NanoLuc®-Kinase constructs A->B Input: Kinase Plasmids C Step 3: NanoBRET™ Assay - Dose-response treatment with This compound - Addition of Tracer & Substrate B->C Transfected Cells D Step 4: Data Acquisition - Measure Luminescence (450nm) & BRET Signal (610nm) - Calculate BRET Ratio C->D Assay Plates E Step 5: Data Analysis - Plot dose-response curves - Calculate IC50 values for each kinase D->E Raw BRET Ratios F Step 6: Selectivity Profiling - Calculate Selectivity Score (S-Score) - Compare with known inhibitors - Visualize data (e.g., Dendrogram) E->F IC50 Values

Caption: Experimental workflow for cellular cross-reactivity profiling.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from standard methodologies provided by Promega and is intended for use with HEK293 cells.[11][12]

A. Cell Preparation and Transfection:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS to ~90% confluency in a T75 flask.

  • Transfection Complex: For each kinase to be tested, prepare a transfection complex. In Opti-MEM™ I Reduced Serum Medium, combine the appropriate NanoLuc®-kinase fusion vector and FuGENE® HD Transfection Reagent. Incubate for 20 minutes at room temperature.

  • Cell Suspension: Trypsinize and resuspend the HEK293 cells in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.[12]

  • Combine and Plate: Add the DNA-transfection reagent complex to the cell suspension.[12] Immediately dispense 38 µL of the cell suspension into each well of a white, 384-well assay plate.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for protein expression.

B. Compound Dosing and Assay Readout:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution) in Opti-MEM™. Include a vehicle control (e.g., 0.1% DMSO).

  • Tracer Preparation: Prepare the specific NanoBRET™ tracer for each kinase at the recommended concentration in Opti-MEM™.

  • Compound Addition: Add 2 µL of the serially diluted compound or vehicle control to the appropriate wells containing the transfected cells. This brings the total volume to 40 µL.[12]

  • Equilibration: Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[12] Causality Check: This equilibration step is crucial to allow the test compound to reach a binding equilibrium with the target kinase inside the cells.

  • Substrate and Inhibitor Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to reduce background signal from any extracellular fusion protein.

  • Readout: Add the substrate mixture to the wells. Read the plate within 20 minutes on a plate reader equipped with two filters: a 450nm filter for donor emission (NanoLuc®) and a 610nm long-pass filter for acceptor emission (tracer).[12]

The NanoBRET™ Principle

The assay's elegance lies in its use of Bioluminescence Resonance Energy Transfer (BRET).

BRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc®-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B Energy Transfer (<10nm) D High BRET Signal (Light at >600nm) B->D Emits Light C Substrate C->A Oxidized E NanoLuc®-Kinase F Fluorescent Tracer H Low BRET Signal G This compound (Competitor) G->E Binds to Kinase I Substrate I->E Oxidized

Caption: Principle of the NanoBRET™ Target Engagement Assay.

In the absence of a competing compound, the fluorescent tracer binds to the NanoLuc®-tagged kinase, bringing the donor and acceptor into close proximity (<10 nm). When the NanoLuc® substrate is added, the energy generated is transferred to the tracer, which then emits light at a specific wavelength.[10][13] When this compound binds to the kinase, it displaces the tracer, increasing the distance between the donor and acceptor and causing a loss of BRET signal.[7] This decrease is directly proportional to the amount of compound bound to the target.

Data Analysis and Interpretation: From Raw Numbers to Actionable Insights

A. Calculating IC50 Values:

  • BRET Ratio Calculation: For each well, calculate the BRET ratio:

    • BRET Ratio = (Acceptor Emission at 610nm) / (Donor Emission at 450nm)

  • Normalization: Normalize the data to the vehicle (0% inhibition) and a control inhibitor (100% inhibition) wells.

  • Curve Fitting: Plot the normalized BRET ratios against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC50 value for each kinase.

B. Quantifying Selectivity:

A simple list of IC50 values can be difficult to interpret. Quantifiable metrics are needed to compare the selectivity profiles of different compounds. The Selectivity Score (S-Score) is a widely used metric.[3][14]

  • S(x) = (Number of kinases with IC50 < x) / (Total number of kinases tested)

Where 'x' is a defined concentration threshold (e.g., 1 µM or 3 µM). A lower S-score indicates a more selective compound.[3] For example, an S(1µM) score of 0.05 means the compound inhibited only 5% of the tested kinases with an IC50 below 1 µM.

C. Comparative Data Presentation:

To provide context, it is essential to compare the selectivity profile of this compound against a known inhibitor, preferably one with a similar primary target. Let's hypothesize that our primary target is the tyrosine kinase SRC. We can compare our compound to Dasatinib, a known SRC/ABL inhibitor.

Table 1: Illustrative Cellular Target Engagement Data (IC50, nM)

Kinase TargetThis compound (Hypothetical IC50)Dasatinib (Reference IC50)Kinase Family
SRC 55 1.1 Tyrosine Kinase
YES1 75 1.0 Tyrosine Kinase
ABL1 3500.8 Tyrosine Kinase
LCK 2102.5Tyrosine Kinase
EGFR >10,0001,500Tyrosine Kinase
CDK2 8,500250CMGC
ROCK1 >10,000>10,000AGC
PIM1 6,2008,800CAMK
MAPK1 (ERK2) >10,000>10,000CMGC

Table 2: Illustrative Selectivity Score Comparison

CompoundKinase Panel SizeS(1µM) ScoreInterpretation
This compound2500.012 (3/250)Highly Selective
Dasatinib2500.10 (25/250)Multi-Kinase Inhibitor

These data are for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a robust, cell-based strategy for the comprehensive cross-reactivity profiling of a novel compound, exemplified by this compound. By leveraging a quantitative and physiologically relevant platform like the NanoBRET™ Target Engagement assay, researchers can generate high-quality, actionable data.

The resulting selectivity profile is fundamental for making informed decisions in a drug discovery pipeline. A highly selective compound might proceed as a chemical probe for target validation, while a compound with a specific multi-kinase profile could be investigated for synergistic anticancer effects.[3] Ultimately, this detailed characterization ensures the scientific integrity of preclinical studies and provides a solid foundation for further therapeutic development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 15-28. [Link]

  • Ismail, E. M. O. A., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation Abstracts International, 83(8-B). [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]

  • Hassan, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 849. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? BellBrook Labs Website. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 907-911. [Link]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Singh, P., & Kaur, M. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1251-1269. [Link]

  • Liu, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1219-1226. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. [Link]

  • Davis, M. I., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 25(11), 1283-1290. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Website. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

Sources

A Senior Scientist's Guide to Reproducibility and Robustness in Cholinesterase Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate assay is a critical decision that profoundly impacts the reliability and reproducibility of experimental outcomes. This guide provides an in-depth comparison of commonly used methods for the measurement of cholinesterase activity, a key enzyme family in neurotransmission and a target for various therapeutic agents and toxins.[1][2][3] While established methods like the Ellman's assay and the Amplex® Red assay are widely adopted, the quest for improved sensitivity and robustness has led to the exploration of novel substrates. Here, we will delve into a comparative analysis of these established assays and explore the hypothetical application of Quinolin-6-yl acetate as a fluorogenic substrate, examining the potential advantages and challenges related to assay reproducibility and robustness.

The Central Role of Cholinesterases and the Imperative of Assay Reliability

Established Methods for Cholinesterase Activity Measurement

Two of the most widely used methods for determining cholinesterase activity are the Ellman's assay and the Amplex® Red assay. Each has distinct principles of operation, advantages, and limitations.

The Ellman's Assay: A Time-Tested Colorimetric Method

The Ellman's assay is a spectrophotometric method that has been a mainstay in cholinesterase research for decades.[6] Its principle is based on the enzymatic hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), by cholinesterase. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation, measured by absorbance at 412 nm, is directly proportional to the cholinesterase activity.[6][7]

Caption: Workflow of the Ellman's Assay for Acetylcholinesterase Activity.

The Amplex® Red Assay: A Highly Sensitive Fluorometric Approach

The Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit offers a more sensitive, fluorescence-based method for detecting cholinesterase activity.[2][8] In this coupled enzyme assay, acetylcholine is first hydrolyzed by AChE to produce choline. Choline is then oxidized by choline oxidase to yield betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin.[5][8][9] The fluorescence intensity is directly proportional to the cholinesterase activity.

Caption: Workflow of the Amplex® Red Assay for Acetylcholinesterase Activity.

A Hypothetical Fluorogenic Assay Using this compound

While not a widely documented substrate for cholinesterase assays in the current literature, the chemical structure of this compound suggests its potential as a fluorogenic substrate. In a hypothetical assay, cholinesterase would hydrolyze the ester bond of this compound, releasing Quinolin-6-ol (6-hydroxyquinoline) and acetic acid. Quinolin-6-ol is a fluorescent compound, and its release would lead to an increase in fluorescence intensity, which could be monitored over time to determine the enzyme's activity.

Caption: Hypothetical Workflow of a this compound-based Assay.

Comparative Analysis of Cholinesterase Assays

To aid in the selection of the most appropriate assay for your research needs, the following table provides a comparative summary of the Ellman's assay, the Amplex® Red assay, and the hypothetical this compound assay.

FeatureEllman's AssayAmplex® Red AssayHypothetical this compound Assay
Principle ColorimetricFluorometric (Coupled Enzyme)Fluorometric (Direct)
Detection Method Absorbance (412 nm)[6][7]Fluorescence (Ex/Em ~571/585 nm)[9]Fluorescence
Sensitivity Moderate[5]High[2][5]Potentially High
Throughput High (96-well plate format)[6]High (96-well plate format)[8]Potentially High
Interference Thiol-containing compounds, high absorbance of samples[5]H₂O₂-generating or degrading compounds, colored compounds that quench fluorescenceCompounds that fluoresce at similar wavelengths, quenchers
Robustness Generally robust and well-validated[6]Can be sensitive to reaction conditions due to coupled enzymes[10]Potentially more robust than coupled assays due to fewer components
Cost LowHighPotentially Moderate

Experimental Protocols

Detailed Protocol for the Ellman's Assay

This protocol is adapted for a 96-well plate format.[6][7]

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepare fresh)

  • AChE enzyme solution (diluted in phosphate buffer)

  • Test compounds (inhibitors) at various concentrations

Procedure:

  • Plate Setup:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions to the appropriate wells. For the control (100% activity), add 25 µL of buffer.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Add 50 µL of buffer to the blank wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow any inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to all wells.

  • Substrate Addition: To start the reaction, add 25 µL of the ATChI substrate solution to all wells. The final volume in each well will be 150 µL.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Detailed Protocol for the Amplex® Red Assay

This protocol is based on the principles of the Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit.[2][8][9]

Materials:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Amplex® Red reagent stock solution (in DMSO)

  • Horseradish Peroxidase (HRP) stock solution

  • Choline Oxidase stock solution

  • Acetylcholine stock solution

  • AChE enzyme solution

  • Test compounds (inhibitors) at various concentrations

Procedure:

  • Working Solution Preparation: Prepare a working solution containing Amplex® Red reagent, HRP, and choline oxidase in the reaction buffer. The final concentrations should be optimized, but typical starting points are 50 µM Amplex® Red, 1 U/mL HRP, and 0.1 U/mL choline oxidase.

  • Plate Setup:

    • Add 50 µL of the working solution to each well of a black 96-well microplate.

    • Add 25 µL of the test compound dilutions to the appropriate wells. For the control, add 25 µL of buffer.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: To start the reaction, add 25 µL of the acetylcholine substrate solution to all wells.

  • Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points or after a fixed incubation period (e.g., 30 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition as described for the Ellman's assay.

Conclusion: Making an Informed Choice for Robust and Reproducible Data

The choice of a cholinesterase assay depends on the specific requirements of the study. The Ellman's assay is a cost-effective, robust, and well-established method suitable for many applications, particularly for initial screening. Its main drawback is lower sensitivity and potential interference from colored or thiol-containing compounds.[5]

The Amplex® Red assay offers superior sensitivity, making it ideal for studies with limited enzyme quantities or for detecting weak inhibitors.[2][5] However, its reliance on a coupled enzyme system can introduce variability, and it is more expensive.

A hypothetical This compound-based assay presents an intriguing possibility for a direct, sensitive, and potentially more robust fluorogenic assay. A direct assay with fewer components is often less prone to interference and may offer a wider linear range. However, without experimental validation, its performance characteristics remain speculative.

Ultimately, for ensuring the highest degree of reproducibility and robustness, it is crucial to thoroughly validate the chosen assay under the specific experimental conditions. This includes determining the optimal substrate and enzyme concentrations, assessing potential interferences from the sample matrix and test compounds, and establishing clear quality control parameters. By carefully considering the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to generate high-quality, reliable data in their cholinesterase research.

References

  • Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays. (n.d.). National Institutes of Health. [Link]

  • A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). (n.d.). PubMed. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. [Link]

  • A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. (n.d.). PubMed. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]

  • (A) Amplex Red and (B) Ellman cell-based assay schemes for measuring... (n.d.). ResearchGate. [Link]

  • Technical Support Information Bulletin 1190 - Ellman Test. (n.d.). Aapptec Peptides. [Link]

  • Protocol of Acetylcholinesterase Enzyme-based Assay for High-throughput Screening. (n.d.). [Link]

  • Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity. (n.d.). In Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents. National Center for Biotechnology Information. [Link]

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. (2015, October 7). PubMed Central. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Bio. [Link]

  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. (2025, July 20). bioRxiv. [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). [Link]

  • Cholinesterase activity comparison. Cholinesterase activity values... (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. (2021, January 1). PubMed. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health. [Link]

  • An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. (2025, April 25). Bentham Science Publisher. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. [Link]

  • (PDF) Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. (n.d.). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PubMed Central. [Link]

  • Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Quinolin-6-yl Acetate Against Commercially Available Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of Quinolin-6-yl acetate's performance against other commercially available alternatives for the detection of esterase activity. The methodologies and data presented herein are designed to offer a clear, evidence-based framework for making informed decisions in your research.

Introduction: The Need for Robust Enzymatic Probes

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological and pathological processes, including drug metabolism and cellular signaling.[1][2] Consequently, the ability to accurately measure esterase activity is paramount in numerous research areas, from fundamental cell biology to high-throughput drug screening.[3]

This compound is a fluorogenic substrate designed to probe for esterase activity. The core principle of its function lies in the enzymatic cleavage of the acetate group by esterases, which liberates the highly fluorescent 6-hydroxyquinoline. This "turn-on" fluorescence provides a direct and quantifiable measure of enzymatic activity. However, with a multitude of commercially available probes, a critical question arises: how does this compound stack up against the competition? This guide aims to answer that question through rigorous, head-to-head benchmarking.

The Contenders: Selecting Commercially Available Probes for Comparison

To provide a comprehensive and relevant comparison, we have selected two widely used, commercially available fluorescent probes for esterase activity:

  • Fluorescein Diacetate (FDA): A classic and cost-effective probe that becomes fluorescent upon hydrolysis by esterases to produce fluorescein.

  • Calcein AM: A popular cell-permeant dye used to determine cell viability. Intracellular esterases cleave the acetoxymethyl (AM) ester groups, rendering the molecule fluorescent and membrane-impermeant.

The selection of these probes is based on their prevalence in the literature and their shared fundamental mechanism of action with this compound, making for a scientifically sound comparison.

Benchmarking Strategy: Key Performance Parameters

A robust benchmarking protocol necessitates the evaluation of key performance indicators that are critical for experimental success. Our comparative analysis will focus on the following parameters:

  • Sensitivity (Limit of Detection): The lowest concentration of enzyme activity that can be reliably detected.

  • Kinetic Properties (Km and Vmax): Michaelis-Menten constants that describe the substrate affinity and maximum reaction rate, respectively.[4]

  • Signal-to-Background Ratio: The ratio of the fluorescence signal in the presence of the enzyme to the signal in its absence.

  • Photostability: The probe's resistance to photobleaching upon exposure to excitation light.

  • Cellular Permeability and Cytotoxicity: Essential parameters for live-cell imaging applications.

This multi-faceted approach ensures a holistic understanding of each probe's strengths and weaknesses.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed standardized and self-validating experimental protocols.

In Vitro Enzyme Kinetics Assay

This assay determines the kinetic parameters of each probe with purified porcine liver esterase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of probe stock solutions P2 Prepare purified esterase solution P1->P2 P3 Prepare assay buffer (e.g., PBS, pH 7.4) P2->P3 A1 Add buffer and probe to 96-well plate A2 Initiate reaction by adding esterase A1->A2 A3 Incubate at controlled temperature (e.g., 37°C) A2->A3 A4 Measure fluorescence at time intervals A3->A4 D1 Plot fluorescence vs. time to get initial velocity (V₀) D2 Plot V₀ vs. substrate concentration D1->D2 D3 Fit data to Michaelis-Menten equation D2->D3 D4 Determine Km and Vmax D3->D4

Caption: Workflow for in vitro enzyme kinetics assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound, FDA, and Calcein AM in DMSO.

    • Prepare a series of dilutions of each probe in assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a working solution of purified porcine liver esterase in assay buffer.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of each probe dilution in triplicate.

    • Include wells with buffer and probe only (no enzyme) as a background control.

  • Initiate Reaction:

    • Add 50 µL of the esterase working solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for each probe.

    • Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5]

Live-Cell Imaging and Cytotoxicity Assay

This experiment evaluates the probes' performance in a cellular context and assesses their potential toxicity.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_staining Probe Staining cluster_imaging Fluorescence Microscopy cluster_cytotoxicity Cytotoxicity Assay C1 Seed cells (e.g., HeLa) in glass-bottom dishes C2 Incubate until 70-80% confluency C1->C2 S1 Wash cells with PBS S2 Incubate with probe-containing media S1->S2 S3 Wash cells to remove excess probe S2->S3 I1 Acquire images at different time points I2 Measure fluorescence intensity per cell I1->I2 T1 Treat cells with varying probe concentrations for 24h T2 Perform MTT or similar viability assay T1->T2 T3 Determine cell viability (%) T2->T3

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Quinolin-6-yl Acetate Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for neurodegenerative diseases like Alzheimer's, the journey from a promising compound in a test tube to an effective treatment in a living organism is fraught with challenges. Quinoline derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including the crucial inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's therapy.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of Quinolin-6-yl acetate derivatives, offering a strategic framework for researchers, scientists, and drug development professionals to navigate the complexities of translational research.

The core principle underpinning this guide is the concept of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[4][5] Establishing a robust IVIVC is pivotal in drug development as it can streamline the process, reduce the reliance on extensive clinical testing, and ultimately, improve the quality and consistency of the final therapeutic product.[6][7][8]

The Crucial First Step: In Vitro Efficacy Assessment

The initial screening of novel compounds invariably begins with in vitro assays. These experiments are designed to be rapid, high-throughput, and cost-effective, allowing for the initial identification of promising candidates from a large library of synthesized derivatives. For this compound derivatives targeting acetylcholinesterase, the primary in vitro assay is the determination of their inhibitory concentration (IC50) against the enzyme.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely accepted Ellman's method, which provides a colorimetric readout of AChE activity.[9][10]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9] The rate of color formation is directly proportional to the AChE activity, and the presence of an inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Tris-HCl Buffer (50 mM, pH 8.0).

    • AChE Solution (0.1 U/mL in Tris-HCl buffer).

    • Acetylthiocholine Iodide (ATCh) Solution (10 mM in deionized water).

    • DTNB Solution (10 mM in Tris-HCl buffer).

    • Test Compound (this compound derivative) Stock Solution: Prepare a concentrated stock solution in DMSO. Serially dilute with Tris-HCl buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control (e.g., Donepezil) Solution: Prepare in the same manner as the test compound.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Tris-HCl buffer.

      • 20 µL of the test compound solution (or buffer for control).

      • 20 µL of AChE solution.

      • 10 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: In Vitro AChE Inhibitory Activity of this compound Derivatives
DerivativeIC50 (µM)
Q-Ac-010.58 ± 0.04
Q-Ac-021.25 ± 0.11
Q-Ac-030.21 ± 0.02
Q-Ac-045.73 ± 0.45
Donepezil0.02 ± 0.003

This is a representative dataset for illustrative purposes.

In Vitro Screening Workflow

G cluster_0 In Vitro Screening synthesis Synthesis of This compound Derivatives stock Preparation of Stock Solutions (DMSO) synthesis->stock serial_dilution Serial Dilution in Assay Buffer stock->serial_dilution assay_plate 96-Well Plate Assay Setup serial_dilution->assay_plate incubation Pre-incubation with AChE & DTNB assay_plate->incubation reaction Initiation with ATCh Substrate incubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement data_analysis Data Analysis (% Inhibition vs. Concentration) measurement->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: Workflow for in vitro screening of AChE inhibitors.

Transitioning to the Whole Organism: In Vivo Efficacy Assessment

While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as the blood-brain barrier, play a critical role in the ultimate efficacy of a drug. Therefore, promising candidates from in vitro studies must be evaluated in relevant animal models.

Experimental Protocol: In Vivo Assessment in a Scopolamine-Induced Amnesia Mouse Model

This model is widely used to evaluate the efficacy of potential anti-amnesic drugs, including AChE inhibitors.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment in rodents. The ability of a test compound to reverse this amnesia is indicative of its potential therapeutic effect.

Step-by-Step Methodology:

  • Animal Model:

    • Use male Swiss albino mice (or other appropriate strain), housed under standard laboratory conditions.

    • Allow a one-week acclimatization period before the experiment.

  • Drug Administration:

    • Administer the test compound (this compound derivative) or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 5 mg/kg).

    • Administer a positive control (e.g., Donepezil) at an effective dose.

  • Induction of Amnesia:

    • After 30 minutes of drug administration, induce amnesia by injecting scopolamine (0.5 mg/kg, i.p.).

  • Behavioral Assessment (Morris Water Maze):

    • 45 minutes after the scopolamine injection, begin the Morris water maze test.

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4 consecutive days (4 trials per day).

    • Probe Trial: On the 5th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the time spent in the target quadrant between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound, scopolamine + positive control).

    • A significant increase in the time spent in the target quadrant for the test compound group compared to the scopolamine-only group indicates a reversal of amnesia.

Data Presentation: In Vivo Efficacy in Scopolamine-Induced Amnesia Model
Treatment Group (5 mg/kg)Time in Target Quadrant (seconds, Mean ± SEM)
Vehicle Control45.2 ± 3.1
Scopolamine (0.5 mg/kg)15.8 ± 2.5
Scopolamine + Q-Ac-0132.7 ± 2.9
Scopolamine + Q-Ac-0338.5 ± 3.3
Scopolamine + Donepezil40.1 ± 3.0*

p < 0.05 compared to the Scopolamine group. This is a representative dataset for illustrative purposes.

In Vivo Efficacy Testing Workflow

G cluster_1 In Vivo Efficacy Testing animal_acclimatization Animal Acclimatization drug_admin Test Compound/Vehicle Administration animal_acclimatization->drug_admin amnesia_induction Scopolamine Injection drug_admin->amnesia_induction behavioral_test Morris Water Maze Test amnesia_induction->behavioral_test data_collection Record Time in Target Quadrant behavioral_test->data_collection statistical_analysis Statistical Analysis of Behavioral Data data_collection->statistical_analysis efficacy_determination Determination of In Vivo Efficacy statistical_analysis->efficacy_determination

Caption: Workflow for in vivo efficacy testing in an animal model.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear and predictive relationship between the in vitro activity and the in vivo efficacy of the this compound derivatives. This correlation is often not linear and requires careful analysis.

Analysis of the Representative Data:

  • Q-Ac-03: This derivative demonstrated the highest potency in vitro (IC50 = 0.21 µM) and also showed the most significant reversal of amnesia in vivo, performing nearly as well as the established drug, Donepezil. This suggests a strong positive correlation for this compound.

  • Q-Ac-01: With a good in vitro potency (IC50 = 0.58 µM), this compound also showed a significant in vivo effect, although less pronounced than Q-Ac-03.

  • Q-Ac-02 and Q-Ac-04: These compounds, with higher IC50 values, would likely show weaker or no significant in vivo efficacy at the tested dose.

Potential Discrepancies and Their Causes:

It is not uncommon to observe discrepancies between in vitro and in vivo results. A compound with high in vitro potency may fail in vivo due to:

  • Poor Pharmacokinetics: Low absorption, rapid metabolism, or high excretion can prevent the compound from reaching its target in sufficient concentrations.

  • Blood-Brain Barrier Penetration: For CNS targets like AChE, the ability to cross the blood-brain barrier is paramount.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected side effects or a reduction in efficacy.

  • Toxicity: The compound may be toxic to the animal model at the effective dose.

The Cholinergic Signaling Pathway

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Quinoline_Derivative Quinolin-6-yl Acetate Derivative Quinoline_Derivative->AChE Inhibits

Caption: Inhibition of AChE by this compound derivatives.

Conclusion and Future Directions

The development of effective new drugs requires a systematic and logical progression from in vitro screening to in vivo validation. For this compound derivatives as potential AChE inhibitors, this guide has outlined a comprehensive framework for comparing their efficacy in both settings. A strong correlation between potent in vitro AChE inhibition and significant in vivo memory improvement in animal models is a key indicator of a promising therapeutic candidate. Future research should focus on optimizing the lead compounds with favorable ADME properties and minimal off-target effects to enhance their translational potential. The ultimate success lies in bridging the gap between the petri dish and the patient, a journey that begins with a thorough and comparative understanding of a compound's activity at every stage of development.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • PMC - PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development.
  • PMC - PubMed Central. Animal models in the drug discovery pipeline for Alzheimer's disease.
  • CMC Perspectives of In Vitro / In Vivo Correl
  • Taconic Biosciences. Alzheimer's Disease Mouse Models.
  • In vivo–In Vitro correlation (IVIVC)
  • Maze Engineers. Rodent Models for Alzheimer's Disease in Drug Testing.
  • Dissolution Technologies.
  • PMC - NIH. Rodent models for Alzheimer's disease drug discovery.
  • Role of Animal Models in Alzheimer's Disease Drug Development (Chapter 7).
  • Benchchem. Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Assay.
  • ACS Omega. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.
  • Frontiers.
  • PubMed. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing.
  • RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • Taylor & Francis Online.
  • Journal of Applied Pharmaceutical Science.
  • Synthesis and biological evaluation of new quinazolinone deriv
  • NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • PubMed. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)
  • Old Journal.
  • ResearchGate. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing | Request PDF.
  • MDPI.
  • PubMed. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening.
  • NIH - PubChem.
  • NIH. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Synthetic Approaches and Biological Activities of Quinoline Deriv
  • ResearchGate. Mohammad Emad Azab PhD Professor (Associate)
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. 53355 PDFs | Review articles in QUINOLINES.
  • Bentham Science.
  • PMC - PubMed Central.
  • Bentham Science Publisher. An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids.
  • PMC - PubMed Central.

Sources

Validating High-Throughput Screening Hits: A Comparative Guide Using Quinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth, technical framework for the critical process of hit validation following a High-Throughput Screen (HTS). We will navigate the essential stages of confirming that an initial "hit" is a genuine, target-specific modulator and not an artifact. Using Quinolin-6-yl acetate, a representative heterocyclic compound, as our case study, we will compare different validation strategies, present detailed experimental protocols, and explain the scientific rationale behind each decision in the validation cascade.

The Imperative of a Rigorous Validation Cascade

High-Throughput Screening is a powerful engine for modern drug discovery, capable of testing hundreds of thousands of compounds for activity against a biological target. However, the primary screen is designed for speed and scale, not precision. This invariably leads to a high number of false positives—compounds that appear active due to assay interference, non-specific mechanisms, or other artifacts.[1] A robust validation cascade is therefore not just a recommendation but a necessity to eliminate these misleading hits, ensuring that precious time and resources are invested only in the most promising chemical matter.[1][2] This multi-step funnel systematically increases the stringency of testing to build confidence in a compound's activity.

The Hit Validation Funnel

G HTS Primary HTS (~200,000+ Compounds) Confirmation Stage 1: Hit Confirmation & Dose-Response (~1,000 Hits) HTS->Confirmation Triage > 90% Orthogonal Stage 2: Orthogonal & Counter-Screens (~200 Confirmed Hits) Confirmation->Orthogonal Eliminate Artifacts Selectivity Stage 3: Selectivity & Specificity Profiling (~50 Validated Hits) Orthogonal->Selectivity Assess Specificity Biophysical Stage 4: Biophysical Target Engagement (~10-20 Prioritized Hits) Selectivity->Biophysical Confirm Direct Binding Leads Validated Leads for Optimization (2-3 Chemical Series) Biophysical->Leads G cluster_0 Primary Assay cluster_1 Validation Strategy 1: Orthogonal Assay cluster_2 Validation Strategy 2: Counter-Screen Primary Fluorescence-Based Assay (Measures Product Formation) Orthogonal Luminescence-Based Assay (Measures Same Product, Different Technology) Primary->Orthogonal Confirms On-Target Activity Counter Fluorescence Interference Assay (No Enzyme, Measures Compound Fluorescence) Primary->Counter Identifies Off-Target Artifact

Caption: Orthogonal assays confirm activity, while counter-screens identify interference.

Comparison of Potential Orthogonal Assay Technologies

Assay TechnologyPrincipleKey AdvantageCommon Artifacts Ruled Out
Primary: Fluorescence Detects a fluorescent product.Simple, sensitive.Compound auto-fluorescence, quenching.
Alternative 1: Luminescence Measures light from a coupled reaction (e.g., ATP -> Light).High signal-to-background.Fluorescence-based interference.
Alternative 2: TR-FRET Measures energy transfer between donor/acceptor fluorophores.Homogeneous, ratiometric.Background fluorescence, light scatter.
Alternative 3: Mass Spectrometry Directly measures mass of substrate and product.Label-free, "gold standard."All forms of optical interference.

Experimental Protocol: Luciferase-Coupled Luminescence Counter-Screen

This protocol is designed to check if this compound inhibits the detection system of a common luminescence assay (e.g., Kinase-Glo®), a frequent source of false positives.

  • Reagent Preparation: Prepare the luciferase-containing detection reagent according to the manufacturer's protocol. Prepare a solution of ATP at a concentration that gives a robust signal (e.g., 10 µM).

  • Compound Addition: Add the same dose-response curve of this compound to a 384-well plate.

  • Assay Performance: Add the ATP solution to the wells, followed immediately by the luciferase detection reagent. Crucially, the primary target enzyme is omitted.

  • Data Analysis: Read luminescence. If the compound inhibits the luciferase enzyme, a dose-dependent drop in signal will be observed, indicating assay interference.

If this compound shows a similar IC50 in a true orthogonal assay (e.g., a mass spectrometry-based assay) and is inactive in counter-screens, confidence in its on-target activity increases dramatically.

Stage 3: Selectivity and Specificity Profiling

A validated hit should ideally be selective for its intended target. Screening the compound against related targets (e.g., other enzymes in the same family) is essential to understand its specificity profile and potential for off-target effects.

Experimental Protocol: Selectivity Screening

  • Target Panel Selection: Choose a panel of 5-10 proteins that are structurally or functionally related to the primary target. For our example, this could be a panel of other serine hydrolases.

  • Assay Execution: Test this compound in dose-response against each protein in the panel using an appropriate assay for each.

  • Data Analysis: Calculate the IC50 for each target and determine the selectivity window.

Hypothetical Selectivity Data for this compound

TargetTarget ClassIC50 (µM)Selectivity Window (vs. Target A)
Target A Serine Hydrolase 8.2 -
Target BSerine Hydrolase95.411.6-fold
Target CCysteine Protease> 100> 12-fold
Target DKinase> 100> 12-fold

Interpretation: This profile suggests that this compound has a greater than 10-fold selectivity for its primary target over other related enzymes, which is a promising result for an early-stage hit.

Stage 4: Biophysical Confirmation of Direct Target Engagement

Biochemical assays demonstrate functional inhibition but do not definitively prove direct binding. Biophysical methods are used to confirm that the compound physically interacts with the target protein. [3][4] Comparison of Biophysical Methods

MethodPrincipleInformation GainedThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Kinetics (k_on, k_off), Affinity (K_D)Medium-High
Thermal Shift Assay (TSA) Measures changes in protein melting temperature (T_m) upon ligand binding.Confirms binding, relative affinity.High
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low
X-ray Crystallography Determines the 3D structure of the protein-ligand complex.Gold standard for binding mode.Low

Confirmation of binding with one or more of these methods provides the highest level of evidence for a direct, on-target mechanism of action. [2]

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to validating HTS hits. By progressing this compound through a cascade of hit confirmation, orthogonal assays, counter-screens, and selectivity profiling, we can confidently eliminate artifacts and prioritize genuine modulators. The final step of confirming direct physical interaction with biophysical methods provides a solid foundation for advancing a validated hit into the resource-intensive lead optimization phase. Adhering to this rigorous, multi-faceted validation strategy is paramount to improving the efficiency and success rate of small-molecule drug discovery.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2012). Methods in Molecular Biology. [Link]

  • HTS Methods: Assay Design and Optimisation. (2017). Royal Society of Chemistry. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Journal of Biomolecular Screening. [Link]

  • Compound Libraries Available for HTS. Stanford University. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Hit Identification and Optimization in Virtual Screening. (2015). Journal of Chemical Information and Modeling. [Link]

  • Assay Guidance Manual. (2004-present). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLoS ONE. [Link]

  • PubChem Compound Summary for CID 459602, this compound. National Center for Biotechnology Information. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2022). Molecules. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinolin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of quinolin-6-yl acetate (CAS No. 24306-33-0). As a quinoline derivative, this compound and its related waste streams require meticulous management to ensure laboratory safety, protect personnel, and maintain environmental compliance. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, providing researchers and drug development professionals with a reliable framework for waste management.

Part 1: Hazard Identification and Core Safety Principles

Understanding the hazard profile of this compound is fundamental to its safe management. The primary risks are associated with its quinoline core, a heterocyclic aromatic structure known for its persistence and potential toxicity.[1] Quinoline itself is classified as a hazardous substance that is toxic, a suspected mutagen, a potential carcinogen, and dangerous to the environment.[2][3][4] Therefore, this compound must be handled as a hazardous chemical by default.

The guiding principle for its disposal is the prevention of its release into the environment. Under no circumstances should this compound or its waste be discharged into the sanitary sewer system. [2][3] All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.

1.1: Chemical and Hazard Profile

The following table summarizes the key identification and hazard information for this compound. This data is critical for risk assessment and for completing hazardous waste manifests.

PropertyInformationSource(s)
IUPAC Name This compound[5]
Synonyms 6-Acetoxyquinoline, 6-quinolyl acetate[5]
CAS Number 24306-33-0[5][6]
Molecular Formula C₁₁H₉NO₂[5][6]
Molecular Weight 187.19 g/mol [5][6]
GHS Pictogram

[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501[6][7]

Note: Due to the hazards of the parent quinoline structure, users should also handle this compound with extreme caution, recognizing the potential for carcinogenicity and mutagenicity.[2][4]

Part 2: Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

2.1: Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including disposal or spill cleanup, the following minimum PPE is mandatory:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[8][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Check manufacturer data for breakthrough times.[3]

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.[8]

  • Respiratory Protection: Use only within a certified chemical fume hood. If a fume hood is not available or a large spill occurs, a NIOSH/MSHA-approved respirator may be necessary.[8][9]

2.2: Spill Cleanup Protocol

For small-scale laboratory spills, follow this procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.[3]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Debris," and follow the disposal procedures outlined in Part 3.

Part 3: Standard Disposal Workflow

The disposal of this compound waste must be systematic and compliant with all institutional, local, and national regulations.[10] The generator of the waste is legally responsible for its proper classification and disposal.[10]

Disposal Decision Workflow

The following diagram outlines the procedural logic for managing this compound waste streams.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (this compound) B Step 1: Segregate Waste - Solid vs. Liquid - Collect in compatible, sealed containers. A->B C Step 2: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms B->C D Is chemical treatment (hydrolysis) required by institutional protocol? C->D E Optional Step 3: Base-Catalyzed Hydrolysis (In Fume Hood with Full PPE) - Converts ester to 6-hydroxyquinoline and acetate salt. D->E Yes G Step 4: Store Securely - In designated satellite accumulation area. D->G No F Neutralize and collect hydrolyzed waste stream. E->F F->G H Step 5: Final Disposal - Arrange pickup by a licensed hazardous waste vendor. G->H I Ultimate Destruction Method: High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Step-by-Step Methodologies

Step 1: Waste Segregation and Collection

  • Rationale: Preventing unintentional reactions and ensuring proper disposal requires that chemical waste streams be kept separate.

  • Protocol:

    • Designate separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Ensure containers are made of a compatible material (e.g., glass or polyethylene).

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8]

Step 2: Waste Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste.

  • Protocol:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations.

    • Include the appropriate GHS hazard pictograms and the words "Hazardous Waste."[6]

Step 3 (Optional): Chemical Pre-treatment via Base-Catalyzed Hydrolysis

  • Rationale: In some cases, converting the compound to its hydrolysis products—6-hydroxyquinoline and an acetate salt—may be desirable or required by an institutional safety protocol. This process breaks the ester linkage. While the resulting 6-hydroxyquinoline is still a hazardous quinoline derivative, this transformation can simplify the waste matrix.[11] This procedure must only be performed by trained personnel in a controlled laboratory setting.

  • Protocol:

    • Preparation: In a certified chemical fume hood, place the aqueous waste solution containing this compound in a suitable reaction vessel equipped with a magnetic stirrer.

    • Saponification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH). Monitor the reaction (e.g., by TLC or LC-MS) until all the starting material is consumed.

    • Neutralization: Once the reaction is complete, carefully neutralize the solution to a pH between 6.0 and 8.0 by adding an acid (e.g., 1 M HCl).

    • Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container.

Step 4: Storage and Final Disposal

  • Rationale: All hazardous waste must be stored securely and disposed of in an environmentally sound manner, which for this type of compound is high-temperature incineration.[12]

  • Protocol:

    • Store the sealed waste container in a designated and properly signed satellite accumulation area, away from general laboratory traffic.

    • Do not accumulate waste for more than the legally permitted time frame (this varies by jurisdiction).

    • Schedule a pickup with your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[2]

    • Ensure all paperwork and waste manifests are completed accurately. The final disposal method will almost certainly be high-temperature incineration, which ensures the complete destruction of the hazardous organic molecule.[12]

References

  • Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. NJ.gov.
  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • AK Scientific, Inc. 4-Oxo-1,4-dihydroquinazolin-6-yl acetate Safety Data Sheet. AK Scientific, Inc.
  • Smolecule. 2-(Quinolin-6-YL)acetic acid. Smolecule.
  • ChemScene. This compound. ChemScene.
  • Eisentraeger, A., et al. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. MySkinRecipes.
  • BenchChem. Proper Disposal of Chromous Acetate: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Chemos.
  • Fisher Scientific. Safety Data Sheet: Quinoline. Fisher Scientific.
  • ResearchGate. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Quinoline. PubChem. Available at: [Link]

  • Patsnap. How Sodium Acetate Facilitates Innovations in Waste Biosolutions?. Patsnap.
  • Zhang, C., et al. A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet. Fisher Scientific.
  • PENTA chemicals. Quinoline - SAFETY DATA SHEET. Penta chemicals.
  • Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich.

Sources

Navigating the Safe Handling of Quinolin-6-yl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Quinolin-6-yl acetate, a member of the quinoline derivatives, is a valuable compound in various research applications, including the development of pharmaceuticals and pesticides.[1][2] Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

The parent compound, quinoline, is classified as a hazardous substance, noted as being harmful if swallowed or in contact with skin, causing serious eye irritation, and suspected of causing genetic defects and cancer.[3] While this compound is an ester derivative, it is prudent to handle it with a similar level of caution. The available safety data for this compound indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Therefore, the following procedures are designed to mitigate these risks effectively.

I. Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is paramount. This involves understanding the specific hazards associated with the compound and the procedures in which it will be used.

HazardAssociated RiskMitigation Strategy
Acute Oral Toxicity Harmful if swallowed.[4][5]Prohibit eating, drinking, and smoking in the laboratory.[5] Wash hands thoroughly after handling.[5]
Skin Irritation May cause skin irritation upon contact.[4][6]Wear appropriate chemical-resistant gloves and a lab coat.[6][7]
Eye Irritation Can cause serious eye irritation.[3][4]Use of safety goggles or a face shield is mandatory.[7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4]Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
Potential Long-Term Effects The parent compound, quinoline, is a suspected carcinogen and mutagen.[3]Minimize exposure through engineering controls and appropriate PPE.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. It is your primary barrier against chemical exposure. The level of PPE required should be determined by a site-specific risk assessment, but the following provides a robust baseline.[8][9]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a range of chemicals.[10] For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered.[11][12] Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[10] A face shield should be worn over safety glasses when there is a significant risk of splashing.[7][10]

  • Body Protection : A properly fitting, long-sleeved laboratory coat should be worn and kept buttoned.[10] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection : All handling of solid this compound that may generate dust, or solutions that may produce aerosols, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, based on your institution's environmental health and safety guidelines.[10]

III. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental workflow.

A. Preparation and Weighing:

  • Designated Area : Conduct all handling of this compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[7]

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.

  • Don PPE : Put on all required PPE as outlined in the section above.

  • Weighing : If weighing the solid, do so within the fume hood. Use a tared weigh boat and handle the compound gently to avoid creating dust. Close the primary container immediately after dispensing.

B. Solution Preparation:

  • Solvent Addition : Slowly add the solvent to the vessel containing the this compound. If the dissolution is exothermic, add the solvent in small portions and allow the solution to cool.

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling : Clearly label the container with the chemical name, concentration, date, and your initials.

C. Post-Handling:

  • Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hand Washing : After removing your gloves, wash your hands thoroughly with soap and water.[5]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

  • Consult Guidelines : Always follow your institution's specific chemical waste disposal procedures.

V. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.[6]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[13] Seek medical attention.

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Spill or Exposure Spill or Exposure Weigh Solid->Spill or Exposure Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Prepare Solution->Spill or Exposure Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Follow Emergency Plan Follow Emergency Plan Spill or Exposure->Follow Emergency Plan

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • PubChem. This compound. National Institutes of Health. [Link]

  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Wikipedia. Quinoline. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Synerzine. Quinoline, 6-methyl- Safety Data Sheet. [Link]

  • PubChem. Quinoline. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. [Link]

  • Clinicaltrials.eu. Pancreatic carcinoma – Overview of Information and Clinical Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-6-yl acetate
Reactant of Route 2
Reactant of Route 2
Quinolin-6-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.